1-(9-Thioxanthenyl)piperazine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-(9H-thioxanthen-9-yl)piperazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2S/c1-3-7-15-13(5-1)17(19-11-9-18-10-12-19)14-6-2-4-8-16(14)20-15/h1-8,17-18H,9-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUXSJLSLVOMBMO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2C3=CC=CC=C3SC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50375270 | |
| Record name | 1-(9-Thioxanthenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
282.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
827614-61-9 | |
| Record name | 1-(9-Thioxanthenyl)piperazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50375270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-(9-Thioxanthenyl)piperazine: Chemical Properties and Structure
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini AI], Senior Application Scientist
Abstract
This technical guide provides a comprehensive overview of the chemical properties, structure, and potential biological significance of 1-(9-Thioxanthenyl)piperazine. This molecule, a conjugate of the privileged thioxanthene and piperazine scaffolds, presents a compelling case for investigation in medicinal chemistry and drug discovery. This document delves into its physicochemical characteristics, offers a plausible synthetic route with a detailed experimental protocol, and explores its anticipated biological activities and mechanisms of action based on the well-established pharmacology of its constituent moieties. The guide is intended to serve as a foundational resource for researchers and drug development professionals interested in the therapeutic potential of novel heterocyclic compounds.
Introduction: The Convergence of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the strategic combination of well-established pharmacophores is a cornerstone of rational drug design. This compound emerges from the thoughtful hybridization of two such "privileged structures": the thioxanthene core and the piperazine ring.
The thioxanthene tricycle is a sulfur-containing analog of xanthene and is structurally related to the phenothiazines.[1] This scaffold is the foundation for a class of clinically significant antipsychotic drugs, known for their ability to antagonize dopamine receptors in the central nervous system.[2] The inherent bioisosterism between thioxanthones and naturally occurring xanthones has also propelled the investigation of thioxanthene derivatives for a range of activities, including antitumor and fluorescent properties.
The piperazine ring, a six-membered heterocycle with two opposing nitrogen atoms, is a ubiquitous feature in a vast array of FDA-approved drugs.[3] Its unique physicochemical properties, including high polarity and the capacity for hydrogen bonding, often impart favorable pharmacokinetic profiles, such as enhanced aqueous solubility and oral bioavailability. Piperazine derivatives have demonstrated a remarkable diversity of biological activities, including antipsychotic, antidepressant, anxiolytic, anticancer, and antimicrobial effects.[3][4]
The amalgamation of these two potent moieties in this compound suggests a molecule with a rich and multifaceted pharmacological potential, warranting a detailed exploration of its chemical and biological characteristics.
Molecular Structure and Physicochemical Properties
The fundamental architecture of this compound involves the direct attachment of a piperazine ring to the 9-position of the thioxanthene nucleus. This linkage creates a unique three-dimensional structure that dictates its interactions with biological targets.
Structural Elucidation
The definitive structure of this compound is confirmed through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). While specific experimental spectra for this exact compound are not widely published, the expected spectral characteristics can be inferred from the analysis of its constituent parts and related analogs.
-
¹H-NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the thioxanthene rings, the methine proton at the 9-position of the thioxanthene core, and the methylene protons of the piperazine ring.
-
¹³C-NMR: The carbon NMR spectrum would corroborate the structure with signals corresponding to the aromatic carbons, the unique carbon at the 9-position, and the carbons of the piperazine ring.
-
IR Spectroscopy: The IR spectrum would likely display characteristic absorption bands for C-H stretching of the aromatic and aliphatic components, C=C stretching of the aromatic rings, and C-N stretching of the piperazine moiety.
-
Mass Spectrometry: Mass spectral analysis would confirm the molecular weight of the compound.
Physicochemical Data Summary
A compilation of the key physicochemical properties of this compound is presented in Table 1 for easy reference.
| Property | Value | Source(s) |
| IUPAC Name | 1-(9H-thioxanthen-9-yl)piperazine | [5] |
| Synonyms | 9-(Piperazin-1-yl)-9H-thioxanthene | [6] |
| CAS Number | 827614-61-9 | [6] |
| Molecular Formula | C₁₇H₁₈N₂S | [6] |
| Molecular Weight | 282.41 g/mol | [6] |
| Appearance | White solid | [6] |
| Purity | 97% | [6] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, chloroform, and DMSO. | [2] (inferred) |
Synthesis and Purification
Proposed Synthetic Pathway
A logical approach to the synthesis of this compound is the reaction of 9-chloro-9H-thioxanthene with an excess of piperazine. The use of excess piperazine serves both as a nucleophile and a base to neutralize the hydrochloric acid formed during the reaction.
References
- 1. Synthesis and biological activity of piperazine derivatives of phenothiazine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. webhome.auburn.edu [webhome.auburn.edu]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. The medicinal chemistry of piperazines: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. 1-(9H-Thioxanthen-9-yl)piperazine | CymitQuimica [cymitquimica.com]
An In-Depth Technical Guide to the Synthesis and Purification of 9-(Piperazin-1-yl)-9H-thioxanthene
Abstract
This whitepaper provides a comprehensive technical guide for the synthesis and purification of 9-(Piperazin-1-yl)-9H-thioxanthene, a key heterocyclic scaffold in medicinal chemistry. The document details a robust synthetic strategy proceeding via a nucleophilic substitution pathway, including a thorough explanation of the reaction mechanism and optimization of critical process parameters. Furthermore, it presents a comparative analysis of purification methodologies, from classical acid-base extraction and recrystallization to modern chromatographic techniques. This guide is intended for researchers, chemists, and drug development professionals, offering field-proven insights and detailed, actionable protocols to ensure the reliable and efficient production of this high-value compound.
Introduction
Nitrogen-containing heterocyclic compounds are foundational scaffolds in a significant portion of approved pharmaceuticals.[1] Among these, the thioxanthene core is of particular interest due to its prevalence in compounds exhibiting a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[2][3] The specific derivative, 9-(Piperazin-1-yl)-9H-thioxanthene (CAS 827614-61-9), serves as a crucial intermediate or building block in the synthesis of more complex drug candidates.[4][5][6] Its molecular structure combines the rigid, tricyclic thioxanthene framework with the versatile piperazine moiety, a common pharmacophore known to enhance aqueous solubility and provide a vector for further chemical modification.[7][8]
The successful synthesis of this target molecule hinges on a well-controlled nucleophilic substitution reaction. However, achieving high purity and yield requires a nuanced understanding of not only the primary reaction but also potential side reactions and the effective removal of process-related impurities. This guide provides a detailed walkthrough of the entire workflow, from precursor synthesis to final product characterization, emphasizing the scientific rationale behind each procedural step.
Section 1: Synthesis of 9-(Piperazin-1-yl)-9H-thioxanthene
The most direct and widely employed strategy for the synthesis of the target compound involves the nucleophilic substitution of a suitable leaving group at the 9-position of the thioxanthene ring with piperazine. The precursor of choice is typically 9-chloro-9H-thioxanthene, which can be prepared from the more common thioxanthen-9-one.
Synthetic Strategy & Mechanism
The core transformation is a classical SNAr (Nucleophilic Aromatic Substitution) type reaction, although it occurs at a benzylic-like, sp3-hybridized carbon. The piperazine acts as the nucleophile, attacking the electrophilic C9 carbon of the thioxanthene ring and displacing the chloride ion.[9]
Rationale for Reagent Stoichiometry: An excess of piperazine is strategically employed. One equivalent of piperazine acts as the nucleophile, while a second equivalent serves as an in-situ base to neutralize the hydrochloric acid (HCl) generated during the reaction. This prevents the protonation of the nucleophilic piperazine, which would otherwise render it unreactive, and drives the reaction equilibrium towards the product.[10]
Experimental Protocols
Step 1: Preparation of the Precursor, 9-Chloro-9H-thioxanthene
-
Rationale: Thioxanthen-9-one is a common starting material but lacks a suitable leaving group for direct substitution with piperazine.[11] A two-step conversion via reduction to the alcohol followed by chlorination is an effective route. A more direct method involves the use of thionyl chloride (SOCl₂), which acts as both a reducing and chlorinating agent.
-
Protocol:
-
To a stirred suspension of thioxanthen-9-one (1.0 eq.) in a suitable anhydrous solvent such as toluene or dichloromethane, add thionyl chloride (SOCl₂, 2.0-3.0 eq.) dropwise at room temperature.
-
Heat the reaction mixture to reflux (typically 80-110 °C, depending on the solvent) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and carefully quench the excess thionyl chloride by slowly adding the reaction mixture to ice water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield crude 9-chloro-9H-thioxanthene, which can often be used in the next step without further purification.
-
Step 2: Synthesis of 9-(Piperazin-1-yl)-9H-thioxanthene
-
Protocol:
-
Dissolve anhydrous piperazine (2.5-3.0 eq.) in a suitable aprotic solvent like toluene or acetonitrile.
-
To this solution, add a solution of crude 9-chloro-9H-thioxanthene (1.0 eq.) in the same solvent dropwise at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction by TLC or HPLC until the starting material is consumed.
-
After cooling, filter the reaction mixture to remove the piperazine hydrochloride salt precipitate.
-
Wash the filtrate with water to remove excess piperazine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to afford the crude 9-(Piperazin-1-yl)-9H-thioxanthene as a solid.
-
Synthesis Workflow Diagram
Caption: Reaction pathway for the synthesis of 9-(Piperazin-1-yl)-9H-thioxanthene.
Section 2: Purification Strategies
The crude product from the synthesis typically contains unreacted starting materials, excess piperazine, and piperazine salts. The choice of purification method depends on the scale of the reaction and the required final purity.
Impurity Profile
-
Unreacted Piperazine: Highly water-soluble, typically removed during aqueous workup.
-
Piperazine Hydrochloride: Solid precipitate, largely removed by filtration. Residual amounts are water-soluble.
-
Unreacted 9-Chloro-9H-thioxanthene: The primary organic impurity.
-
Side-products: Potential for minor dimerization or elimination products under harsh conditions.
Method 1: Recrystallization
Recrystallization is a cost-effective and scalable method for purifying solid compounds. The choice of solvent is critical.[12]
-
Rationale: This technique exploits the differences in solubility between the desired product and impurities at different temperatures. A suitable solvent will dissolve the product and impurities when hot but will allow only the pure product to crystallize upon cooling. For basic compounds like the target molecule, recrystallization from polar protic solvents like ethanol or isopropanol is often effective.[13]
-
Step-by-Step Protocol:
-
Dissolve the crude solid in a minimal amount of hot ethanol (or an ethanol/water mixture) until fully dissolved.
-
Allow the solution to cool slowly to room temperature. Crystal formation should begin.
-
Further cool the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the crystals by vacuum filtration, washing with a small amount of ice-cold ethanol to remove residual soluble impurities.
-
Dry the purified crystals under vacuum.
-
Method 2: Flash Column Chromatography
For achieving the highest purity, especially on a smaller scale, flash column chromatography is the method of choice.[14]
-
Rationale: This method separates compounds based on their differential partitioning between a stationary phase (e.g., silica gel) and a mobile phase.[15] Since the target compound contains a basic nitrogen, streaking or poor separation can occur on standard silica gel due to strong interactions with acidic silanol groups.[12] To mitigate this, a basic modifier is added to the mobile phase.
-
Step-by-Step Protocol:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase (Eluent): A gradient system of ethyl acetate in hexanes is a good starting point. To prevent peak tailing, add a basic modifier, such as 1-2% triethylamine (Et₃N), to the eluent system.
-
Procedure: a. Dry-load the crude product onto a small amount of silica gel. b. Load the sample onto a pre-packed silica gel column equilibrated with the starting mobile phase (e.g., 95:5 Hexane:Ethyl Acetate + 1% Et₃N). c. Elute the column with a gradually increasing gradient of ethyl acetate. d. Collect fractions and monitor by TLC to identify those containing the pure product. e. Combine the pure fractions and evaporate the solvent under reduced pressure to yield the purified product.
-
Comparative Analysis of Purification Methods
| Method | Purity Achieved | Yield | Scalability | Cost & Time |
| Recrystallization | Good (>98%) | Moderate-High | High | Low & Fast |
| Column Chromatography | Excellent (>99.5%) | Moderate | Low-Moderate | High & Slow |
Purification Strategy Decision Workflow
Caption: Decision tree for selecting the optimal purification strategy.
Section 3: Analytical Characterization
Rigorous analytical testing is required to confirm the identity and purity of the final compound.
Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard method for quantitative purity analysis.[16][17][18]
-
Typical HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water with 0.1% trifluoroacetic acid (TFA) or formic acid is common for nitrogen-containing compounds.[19]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Expected Result: A single major peak corresponding to the product, with purity typically reported as a percentage of the total peak area.
-
Structural Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the molecular structure. The spectra will show characteristic peaks for the aromatic protons of the thioxanthene core and the aliphatic protons of the piperazine ring.[20][21]
-
Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming its elemental composition. Electrospray ionization (ESI) is a suitable method, which should show a prominent [M+H]⁺ ion at m/z 283.4.
Conclusion
The synthesis and purification of 9-(Piperazin-1-yl)-9H-thioxanthene can be achieved with high efficiency and purity through a well-defined process. The key to success lies in the controlled execution of the nucleophilic substitution reaction using an excess of piperazine and the selection of an appropriate purification strategy tailored to the desired scale and purity requirements. Recrystallization offers a scalable and economical option for good purity, while column chromatography provides access to material of the highest analytical standard. The protocols and insights provided in this guide serve as a robust foundation for researchers and developers working with this important chemical entity.
References
- 1. Prescribed drugs containing nitrogen heterocycles: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09198G [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 827614-61-9 Cas No. | 1-(9H-Thioxanthen-9-yl)piperazine | Apollo [store.apolloscientific.co.uk]
- 5. 1-(9H-Thioxanthen-9-yl)piperazine | CymitQuimica [cymitquimica.com]
- 6. 1-(9-Thioxanthenyl)piperazine | 827614-61-9 [amp.chemicalbook.com]
- 7. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. revroum.lew.ro [revroum.lew.ro]
- 9. researchgate.net [researchgate.net]
- 10. is.muni.cz [is.muni.cz]
- 11. US4101558A - Process for preparing thioxanthones - Google Patents [patents.google.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Comprehensive high-performance liquid chromatographic methodology for the determination of thiothixene in bulk drug, finished product, and dissolution testing samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. scholarworks.bwise.kr [scholarworks.bwise.kr]
- 18. cellulosechemtechnol.ro [cellulosechemtechnol.ro]
- 19. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Synthesis, dynamic NMR characterization and XRD studies of novel N,N’-substituted piperazines for bioorthogonal labeling - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Physicochemical Landscape of 1-(9H-Thioxanthen-9-yl)piperazine (CAS 827614-61-9): A Guide to Solubility and Stability Profiling
For Immediate Release
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility and stability of the novel compound 1-(9H-Thioxanthen-9-yl)piperazine (CAS 827614-61-9). Recognizing the current scarcity of publicly available data for this specific molecule, this document leverages established principles of pharmaceutical sciences and the known characteristics of the broader thioxanthene class to offer a detailed, actionable strategy for researchers and drug development professionals. The protocols outlined herein are designed to generate the robust, high-quality data essential for advancing preclinical and formulation development.
Introduction: The Enigmatic Profile of 1-(9H-Thioxanthen-9-yl)piperazine
1-(9H-Thioxanthen-9-yl)piperazine is a heterocyclic compound featuring the characteristic tricyclic thioxanthene core.[1] This class of compounds has been a subject of significant interest in medicinal chemistry, with several derivatives being investigated for various therapeutic applications.[2][3] A critical challenge often encountered with thioxanthene derivatives is their typically low aqueous solubility, which can significantly impact bioavailability and therapeutic efficacy.[2][3]
As of the date of this publication, a thorough search of scientific literature and chemical databases reveals a significant gap in the characterization of 1-(9H-Thioxanthen-9-yl)piperazine. No specific experimental data on its solubility or stability has been publicly reported. Therefore, this guide serves as a proactive, experience-driven roadmap for laboratories seeking to elucidate these critical physicochemical parameters. The following sections detail the methodologies and scientific rationale for a comprehensive investigation into the solubility and stability of this compound.
Solubility Determination: A Multi-faceted Approach
A comprehensive understanding of a compound's solubility in various media is fundamental to its development. The following protocols are designed to establish a detailed solubility profile for 1-(9H-Thioxanthen-9-yl)piperazine.
Aqueous Solubility Profiling
Given the potential for low aqueous solubility inherent to the thioxanthene class, a multi-pH solubility assessment is crucial.
Experimental Protocol:
-
Preparation of Buffers: Prepare a series of aqueous buffers at pH values of 2.0, 4.5, 6.8, 7.4, and 9.0 to simulate the physiological pH range of the gastrointestinal tract.
-
Equilibrium Solubility Determination (Shake-Flask Method):
-
Add an excess amount of 1-(9H-Thioxanthen-9-yl)piperazine to vials containing each of the prepared buffers.
-
Agitate the vials at a constant temperature (e.g., 25 °C and 37 °C) for a predetermined period (e.g., 24, 48, and 72 hours) to ensure equilibrium is reached.
-
After each time point, withdraw aliquots, and clarify by centrifugation or filtration (using a filter material validated for low compound binding).
-
Quantify the concentration of the dissolved compound in the supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
-
Data Analysis: Plot solubility (in mg/mL or µg/mL) as a function of pH. This profile will be critical for understanding potential absorption windows and the impact of pH on dissolution.
Diagram: Aqueous Solubility Workflow
A streamlined workflow for determining the aqueous solubility of 1-(9H-Thioxanthen-9-yl)piperazine.
Organic and Co-solvent Solubility
Understanding the solubility in organic solvents is crucial for developing purification methods and formulating non-aqueous dosage forms.
Experimental Protocol:
-
Solvent Selection: Select a range of pharmaceutically relevant organic solvents and co-solvents (e.g., ethanol, propylene glycol, polyethylene glycol 400, dimethyl sulfoxide).
-
Isothermal Solubility Measurement:
-
Prepare saturated solutions of 1-(9H-Thioxanthen-9-yl)piperazine in each solvent at a constant temperature (e.g., 25 °C).
-
Employ the shake-flask method as described for aqueous solubility.
-
Quantify the dissolved compound concentration using a suitable analytical method (e.g., HPLC-UV).
-
-
Data Presentation: Summarize the solubility data in a table for easy comparison.
Table 1: Hypothetical Solubility Data Summary
| Solvent System | Temperature (°C) | Solubility (mg/mL) |
| pH 2.0 Buffer | 25 | To be determined |
| pH 7.4 Buffer | 25 | To be determined |
| Ethanol | 25 | To be determined |
| Propylene Glycol | 25 | To be determined |
| PEG 400 | 25 | To be determined |
| DMSO | 25 | To be determined |
Stability Profiling: Unveiling Degradation Pathways
A comprehensive stability profile is paramount for determining appropriate storage conditions, shelf-life, and identifying potential degradation products.
Forced Degradation Studies
Forced degradation studies are designed to intentionally degrade the compound to identify potential degradation pathways and develop a stability-indicating analytical method.
Experimental Protocol:
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 N HCl at 60°C for 24 hours.
-
Basic Hydrolysis: 0.1 N NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C) for 48 hours.
-
-
Sample Analysis:
-
Analyze the stressed samples at appropriate time points using a stability-indicating HPLC method. This method should be capable of separating the parent compound from all significant degradation products.
-
Utilize a photodiode array (PDA) detector to assess peak purity and identify any spectral changes in the degradation products.
-
If significant degradation is observed, employ mass spectrometry (LC-MS) to elucidate the structure of the degradation products.
-
Diagram: Forced Degradation Workflow
A systematic approach to forced degradation studies for 1-(9H-Thioxanthen-9-yl)piperazine.
Long-Term Stability Study
Long-term stability studies under controlled conditions are essential for determining the shelf-life of the drug substance.
Experimental Protocol:
-
Storage Conditions: Store aliquots of 1-(9H-Thioxanthen-9-yl)piperazine under controlled temperature and humidity conditions as per ICH guidelines (e.g., 25°C/60% RH and 40°C/75% RH).
-
Time Points: Pull samples at predetermined time points (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).
-
Analysis: Analyze the samples for appearance, purity (using the stability-indicating HPLC method), and the presence of any degradation products.
Scientific Integrity and Rationale
-
Expertise & Experience: The selection of the shake-flask method for solubility is based on its reputation as the "gold standard" for equilibrium solubility determination. The forced degradation conditions are chosen based on ICH guidelines and are designed to cover the most common degradation pathways encountered in pharmaceutical compounds.
-
Trustworthiness: The protocols are designed to be self-validating. For instance, in the solubility studies, sampling at multiple time points ensures that equilibrium has been reached. In the stability studies, the use of a stability-indicating method with peak purity analysis ensures that all degradation products are adequately separated and detected.
Conclusion
While specific solubility and stability data for 1-(9H-Thioxanthen-9-yl)piperazine are not yet available in the public domain, this guide provides a robust and scientifically sound framework for their determination. By following these detailed protocols, researchers can generate the critical data needed to advance the development of this promising compound, ensuring a thorough understanding of its physicochemical properties.
References
Potential therapeutic applications of thioxanthene piperazine derivatives
An In-depth Technical Guide to the Therapeutic Applications of Thioxanthene Piperazine Derivatives
Executive Summary
Thioxanthene piperazine derivatives represent a cornerstone class of typical antipsychotics, distinguished by a unique chemical architecture that combines the tricyclic thioxanthene nucleus with a functional piperazine side chain. This fusion yields compounds with potent central nervous system activity, primarily through the antagonism of dopamine D2 receptors. For decades, agents such as flupentixol, zuclopenthixol, and thiothixene have been mainstays in the management of schizophrenia and other psychotic disorders, effectively mitigating positive symptoms like hallucinations and delusions.[1][2][3] The development of long-acting injectable formulations has further solidified their clinical utility by addressing the critical issue of patient non-adherence.[4] Beyond their established role in psychiatry, emerging research is uncovering a broader therapeutic potential for this scaffold, with investigations into their applications as anticancer, anti-inflammatory, and antimicrobial agents.[5][6][7] This guide provides a comprehensive technical overview of the chemistry, mechanism of action, established clinical applications, and burgeoning therapeutic frontiers of thioxanthene piperazine derivatives for researchers and drug development professionals.
The Convergence of Two Privileged Scaffolds
The therapeutic success of this drug class is not accidental; it arises from the synergistic combination of two "privileged structures" in medicinal chemistry: the thioxanthene core and the piperazine moiety.
-
The Thioxanthene Core: This tricyclic system is structurally analogous to the phenothiazines, a foundational class of antipsychotics.[2] The key distinction is the replacement of the nitrogen atom at position 10 in phenothiazines with a carbon atom, which forms a double bond to the alkyl side chain.[1][2] This structural modification significantly influences the molecule's conformational flexibility and receptor interaction profile. The potency and neuroleptic activity of thioxanthenes are heavily dependent on substitutions at the 2-position of the ring system and the geometric isomerism (Z- or E-) of the side chain, with the Z-isomers generally exhibiting greater neuroleptic activity.[5]
-
The Piperazine Moiety: The piperazine ring is a ubiquitous scaffold in drug discovery, particularly for agents targeting the central nervous system.[8][9] Its two nitrogen atoms provide key points for substitution, allowing for the fine-tuning of pharmacological properties. The piperazine group can influence a molecule's basicity, polarity, and ability to cross the blood-brain barrier, while also serving as a versatile linker to engage with biological targets.[10] In many CNS drugs, it is essential for anchoring the molecule to specific receptors.[11][12]
The combination of the rigid, lipophilic thioxanthene core with the flexible, basic piperazine side chain creates a molecule with the ideal physicochemical properties to antagonize key neurotransmitter receptors in the brain.
Core Mechanism of Action: Dopaminergic and Multi-Receptor Modulation
The primary therapeutic effect of thioxanthene piperazine derivatives in psychosis is achieved through a multi-receptor engagement strategy, dominated by the blockade of dopaminergic pathways.
Primary Target: Dopamine D2 Receptor Antagonism
The cornerstone of the antipsychotic action of this class is the potent antagonism of dopamine D2 receptors, particularly within the mesolimbic pathway of the brain.[5][13] The "dopamine hypothesis" of schizophrenia posits that an overactivity of dopaminergic transmission in this region contributes to the positive symptoms of the disorder.[3][14] By blocking these postsynaptic D2 receptors, thioxanthene piperazines inhibit the downstream signaling cascade, reducing the excessive dopaminergic activity and thereby alleviating symptoms like hallucinations and delusions.[3][4][15]
Figure 1: Simplified signaling pathway of D2 receptor antagonism.
Secondary Receptor Interactions
While D2 blockade is paramount, the clinical profile of these drugs is shaped by their affinity for other receptors. This multi-target engagement contributes to both therapeutic nuances and the characteristic side-effect profile.
-
Dopamine D1 Receptors: Many derivatives, like flupentixol and zuclopenthixol, also block D1 receptors with significant affinity.[16][17] The clinical consequence of D1 antagonism is less understood than D2 but is thought to contribute to the overall antipsychotic effect.
-
Serotonin 5-HT2 Receptors: Antagonism at 5-HT2 receptors is a feature of many atypical antipsychotics and is also present in thioxanthenes like flupentixol and thiothixene.[4][16][18] This action may help mitigate some negative symptoms and reduce the risk of extrapyramidal side effects (EPS).
-
Alpha-1 Adrenergic Receptors: Blockade of these receptors can lead to side effects such as orthostatic hypotension (a drop in blood pressure upon standing) and dizziness.[5][16]
-
Histamine H1 Receptors: Antagonism at H1 receptors is responsible for the sedative effects observed with some of these agents.[14][18]
The variation in affinity for this array of secondary receptors explains the subtle but clinically meaningful differences between individual drugs in this class.
Established Therapeutic Applications: Management of Psychotic Disorders
The primary and FDA-approved indication for thioxanthene piperazine derivatives is the symptomatic management of psychotic disorders, most notably schizophrenia.[19][20] They are effective in treating acute psychotic episodes and are crucial for long-term maintenance therapy to prevent relapse.[19]
| Drug | Primary Indication(s) | Receptor Binding Profile (Key Targets) | Common Formulations | Noteworthy Clinical Characteristics |
| Flupentixol | Schizophrenia, other psychoses.[1] | Potent D1 and D2 antagonist; also 5-HT2 and α1 antagonist.[16][17] | Oral tablets, long-acting depot injection (decanoate).[4][21] | Possesses antidepressant and anxiolytic effects at low doses.[5][22] |
| Zuclopenthixol | Schizophrenia, acute psychosis, bipolar mania.[15][16] | Potent D1 and D2 antagonist; also 5-HT2 and α1 antagonist.[16] | Oral tablets, short-acting (acuphase) and long-acting depot injections.[16] | The acuphase formulation is particularly useful for acute sedation of agitated psychotic patients.[16] |
| Thiothixene | Schizophrenia.[19][23] | Potent D2 antagonist; also interacts with 5-HT2 receptors.[3][18][24] | Oral capsules.[24] | Effective for withdrawn, apathetic schizophrenia, as well as delusions and hallucinations.[19] |
A major advancement in the clinical application of these drugs has been the development of long-acting injectable (LAI) or "depot" formulations, such as flupentixol decanoate and zuclopenthixol decanoate.[4][25] These formulations involve esterifying the drug, which is then administered intramuscularly. The ester is slowly hydrolyzed in vivo, releasing the active drug over a period of two to four weeks.[4] This strategy dramatically improves treatment adherence for patients who struggle with daily oral medication, thereby reducing relapse rates.[16]
Experimental Protocols for Preclinical Evaluation
The characterization of novel thioxanthene piperazine derivatives relies on a standardized set of preclinical assays to determine their pharmacological profile.
In Vitro Protocol: Radioligand Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of a test compound for a specific neurotransmitter receptor (e.g., Dopamine D2).
Causality: This assay is foundational. A compound's affinity for the D2 receptor is a primary predictor of its potential antipsychotic potency. By quantifying this interaction, we can rank compounds and establish a core component of their mechanism of action before moving to more complex biological systems.
Methodology:
-
Membrane Preparation:
-
Culture cells stably expressing the human dopamine D2 receptor (e.g., HEK293-D2R cells).
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) using a Dounce or polytron homogenizer to lyse the cells and release membranes.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).
-
-
Binding Reaction:
-
In a 96-well plate, add the prepared cell membranes, a specific radioligand for the D2 receptor (e.g., [³H]-Spiperone), and varying concentrations of the test compound.
-
To determine non-specific binding, include wells containing a high concentration of a known, non-labeled D2 antagonist (e.g., haloperidol).
-
Incubate the plate at a controlled temperature (e.g., room temperature) for a set period (e.g., 60-90 minutes) to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly terminate the binding reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Wash the filters multiple times with cold assay buffer to remove any remaining unbound ligand.
-
Place the filter discs into scintillation vials, add scintillation cocktail, and quantify the amount of radioactivity on each filter using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the compound that inhibits 50% of the specific radioligand binding).
-
Convert the IC50 value to a binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Figure 2: Experimental workflow for a radioligand binding assay.
Emerging and Potential Therapeutic Applications
While firmly established as antipsychotics, the unique pharmacology of thioxanthene piperazine derivatives has prompted investigation into other therapeutic areas. The ability to modulate multiple CNS and peripheral targets opens avenues for repurposing and new drug discovery.
| Potential Application | Rationale / Mechanism | Key Findings / Representative Compounds |
| Antidepressant / Anxiolytic | At low doses, presynaptic D2 autoreceptor blockade may increase dopamine release. 5-HT2 antagonism may also contribute.[5][22] | Flupentixol has been investigated for mild to moderate depression, showing a rapid onset of action.[17] |
| Anticancer | The piperazine moiety is a "privileged scaffold" in many kinase inhibitors.[10] Some derivatives show cytotoxic effects against cancer cell lines.[6][7] | Novel synthesized piperazine derivatives have shown dose-dependent growth inhibition of HepG2 (liver cancer) cells.[7] |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines like TNF-α and reduction of nitrite production in cellular models.[7] | Novel piperazine derivatives demonstrated significant inhibition of TNF-α generation in lipopolysaccharide-stimulated macrophages.[7] |
| Antimicrobial | Thioxanthenes have shown activity against various bacteria, including slow-growing mycobacteria.[5] | Chlorprothixene and isomers of flupentixol and clopenthixol have demonstrated activity against M. tuberculosis.[5] |
| Radioprotective | Novel piperazine derivatives have shown the ability to mitigate radiation-induced DNA damage and improve cell survival post-irradiation.[26] | Certain 1-(2-hydroxyethyl)piperazine derivatives showed superior safety and radioprotective efficacy compared to the standard agent, amifostine.[26] |
Synthesis and Chemical Development
The synthesis of thioxanthene piperazine derivatives typically involves a multi-step process focused on constructing the tricyclic core and subsequently attaching the piperazine side chain.
General Synthetic Strategy
A common approach involves the condensation of a thioxanthone derivative with a Grignard reagent derived from the desired piperazine side chain, followed by dehydration to form the critical double bond.
Causality: This convergent strategy is efficient because it allows for the late-stage introduction of the complex piperazine side chain. This means that a common thioxanthone intermediate can be used to generate a library of different final compounds by simply varying the Grignard reagent, facilitating structure-activity relationship (SAR) studies.
Illustrative Protocol (Conceptual):
-
Thioxanthone Synthesis: Prepare the substituted 2-position thioxanthone core, often via cyclization of a relevant thiosalicylic acid derivative with a substituted benzene.
-
Grignard Reagent Preparation: Prepare the Grignard reagent from a haloalkyl-piperazine derivative (e.g., 1-(3-chloropropyl)-4-methylpiperazine) by reacting it with magnesium turnings in an anhydrous ether solvent like THF.
-
Condensation: Add the prepared Grignard reagent to a solution of the thioxanthone intermediate. This results in a nucleophilic attack on the carbonyl carbon, forming a tertiary alcohol.
-
Dehydration: Treat the tertiary alcohol with a strong acid (e.g., HCl in ethanol) and heat. This eliminates a molecule of water, creating the exocyclic double bond that connects the tricyclic system to the side chain.
-
Purification: Purify the final product using techniques such as column chromatography or recrystallization to yield the desired thioxanthene piperazine derivative.
Figure 3: General synthetic workflow for thioxanthene piperazine derivatives.
Future Directions and Conclusion
The thioxanthene piperazine scaffold, while mature in its application as a typical antipsychotic, remains a fertile ground for drug discovery. Future research is focused on several key areas:
-
Improving Selectivity: Designing next-generation analogues that retain potent D2/5-HT2 antagonism while minimizing off-target effects at adrenergic and histaminic receptors could lead to antipsychotics with fewer side effects like sedation and hypotension.
-
Exploring Atypical Properties: Fine-tuning the D2/5-HT2A affinity ratio is a classic strategy in developing "atypical" antipsychotics. Applying this principle to the thioxanthene core could yield novel compounds with an improved risk-benefit profile, particularly concerning metabolic side effects and EPS.
-
Systematic Exploration of New Therapeutic Areas: The preliminary findings in oncology, inflammation, and infectious diseases warrant more systematic investigation. Creating focused libraries of derivatives and screening them against relevant targets in these areas could unlock entirely new clinical applications for this versatile chemical class.
References
- 1. Thioxanthenes | Encyclopedia MDPI [encyclopedia.pub]
- 2. Thioxanthene - Wikipedia [en.wikipedia.org]
- 3. What is Thiothixene used for? [synapse.patsnap.com]
- 4. What is the mechanism of Flupentixol decanoate? [synapse.patsnap.com]
- 5. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Novel Piperazine Derivatives as Potent Antihistamine, Anti-Inflammatory, and Anticancer Agents, their Synthesis and Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. drugs.com [drugs.com]
- 14. What is the mechanism of Flupentixol Hydrochloride? [synapse.patsnap.com]
- 15. mentalhealth.com [mentalhealth.com]
- 16. Zuclopenthixol - Wikipedia [en.wikipedia.org]
- 17. Flupentixol | C23H25F3N2OS | CID 5281881 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. What is the mechanism of Thiothixene? [synapse.patsnap.com]
- 19. medcentral.com [medcentral.com]
- 20. medworksmedia.com [medworksmedia.com]
- 21. mims.com [mims.com]
- 22. mentalhealth.com [mentalhealth.com]
- 23. Tiotixene - Wikipedia [en.wikipedia.org]
- 24. goodrx.com [goodrx.com]
- 25. Zuclopenthixol Decanoate - Injection [myhealth.alberta.ca]
- 26. Second-generation piperazine derivatives as promising radiation countermeasures - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Elucidation of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole: A Technical Guide for Researchers
Introduction
In the landscape of modern drug discovery and materials science, the precise characterization of molecular structures is paramount. Among the diverse heterocyclic scaffolds, the benzimidazole core is a recurring motif in a multitude of pharmacologically active agents and functional materials. This guide provides an in-depth technical overview of the spectroscopic properties of a key derivative, 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole. The strategic incorporation of a 4-chlorobenzylthio substituent onto the 2-position of the benzimidazole ring system introduces unique electronic and steric features that can significantly influence its biological activity and material properties.
This document is designed for researchers, scientists, and drug development professionals, offering a detailed exploration of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a practical and insightful resource for laboratory applications.
Molecular Structure and Spectroscopic Overview
The structure of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole comprises three key components: the benzimidazole bicyclic system, a flexible thioether linkage, and a para-substituted chlorobenzyl group. Each of these fragments contributes distinct and predictable signals in various spectroscopic analyses. Understanding these contributions is fundamental to confirming the identity and purity of the synthesized compound.
Caption: Molecular structure of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for the structural elucidation of organic molecules in solution. For 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole, both ¹H and ¹³C NMR provide a wealth of information regarding its molecular framework.
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound is characterized by distinct signals for the benzimidazole, methylene, and chlorobenzyl protons. The exact chemical shifts can vary slightly depending on the solvent used, but the relative positions and coupling patterns are highly informative.
Predicted ¹H NMR Data (400 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~12.5 | br s | 1H | N-H (imidazole) |
| ~7.50 - 7.60 | m | 2H | H-4, H-7 (benzimidazole) |
| ~7.30 - 7.40 | d, J ≈ 8.4 Hz | 2H | H-2', H-6' (chlorobenzyl) |
| ~7.25 - 7.35 | d, J ≈ 8.4 Hz | 2H | H-3', H-5' (chlorobenzyl) |
| ~7.10 - 7.20 | m | 2H | H-5, H-6 (benzimidazole) |
| ~4.50 | s | 2H | S-CH₂ |
Interpretation and Rationale:
-
The N-H proton of the benzimidazole ring is expected to appear as a broad singlet at a downfield chemical shift (~12.5 ppm) due to its acidic nature and potential for hydrogen bonding with the DMSO solvent.
-
The aromatic protons of the benzimidazole ring typically appear as two multiplets, corresponding to the A'B'B'X' spin system. The protons at positions 4 and 7 are generally more deshielded than those at positions 5 and 6.
-
The protons of the 4-chlorobenzyl group exhibit a characteristic AA'BB' system, appearing as two doublets. The protons ortho to the chlorine atom (H-3' and H-5') are expected to be slightly more shielded than the protons ortho to the methylene group (H-2' and H-6').
-
The **methylene protons (S-CH₂) ** are anticipated to resonate as a sharp singlet around 4.50 ppm. The singlet nature arises from the absence of adjacent protons for coupling.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides complementary information about the carbon skeleton of the molecule.
Predicted ¹³C NMR Data (100 MHz, DMSO-d₆):
| Chemical Shift (δ, ppm) | Assignment |
| ~151.0 | C2 (C=N) |
| ~143.0 | C8/C9 |
| ~136.0 | C1' |
| ~132.0 | C4' |
| ~130.0 | C2'/C6' |
| ~128.5 | C3'/C5' |
| ~122.0 | C5/C6 |
| ~115.0 | C4/C7 |
| ~35.0 | S-CH₂ |
Interpretation and Rationale:
-
The C2 carbon of the benzimidazole ring, being part of the C=N-S system, is expected to be the most downfield signal in the aliphatic region.
-
The aromatic carbons of the benzimidazole and chlorobenzyl rings resonate in the typical range of 110-150 ppm. The carbons directly attached to heteroatoms (N and Cl) and the quaternary carbons will have distinct chemical shifts.
-
The **methylene carbon (S-CH₂) ** is expected to appear in the upfield region of the spectrum, around 35.0 ppm.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Accurately weigh 5-10 mg of the purified compound and dissolve it in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum at room temperature.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover the range of 0-15 ppm.
-
-
¹³C NMR Acquisition:
-
Employ a proton-decoupled pulse sequence.
-
A larger number of scans will be necessary compared to ¹H NMR to obtain adequate signal intensity.
-
Set the spectral width to cover the range of 0-160 ppm.
-
-
Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts using the residual solvent peak of DMSO-d₆ (δ = 2.50 ppm for ¹H and δ = 39.52 ppm for ¹³C).
Caption: Workflow for NMR spectroscopic analysis.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole will exhibit characteristic absorption bands corresponding to the vibrations of its constituent bonds.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 2950 - 2850 | Weak | Aliphatic C-H stretch (CH₂) |
| ~1620 | Medium | C=N stretch (imidazole) |
| ~1450 | Strong | C=C stretch (aromatic rings) |
| ~1270 | Medium | C-N stretch |
| ~740 | Strong | C-H out-of-plane bend (ortho-disubstituted benzene) |
| ~820 | Strong | C-H out-of-plane bend (para-disubstituted benzene) |
| ~1090 | Strong | C-Cl stretch |
| ~700 | Weak | C-S stretch |
Interpretation and Rationale:
-
The presence of both aromatic and aliphatic C-H stretching vibrations confirms the existence of both sp² and sp³ hybridized C-H bonds.
-
The C=N stretching vibration is characteristic of the imidazole ring.
-
The strong absorptions in the 1600-1450 cm⁻¹ region are typical for aromatic C=C stretching .
-
The C-Cl stretching vibration gives a strong band in the fingerprint region.
-
The C-S stretching vibration is often weak and can be difficult to assign definitively.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Use the solid sample directly for Attenuated Total Reflectance (ATR)-FTIR spectroscopy, or prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
Instrumentation: Employ a Fourier Transform Infrared (FTIR) spectrometer.
-
Acquisition:
-
Record a background spectrum of the empty sample holder (for ATR) or a pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add multiple scans to improve the signal-to-noise ratio.
-
-
Data Processing: Perform a background subtraction to obtain the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.
Predicted Mass Spectrometry Data (Electron Ionization - EI):
| m/z | Relative Intensity | Assignment |
| 274/276 | High | [M]⁺ (Molecular ion) |
| 149 | High | [C₇H₅N₂S]⁺ |
| 125/127 | Very High | [C₇H₆Cl]⁺ (chlorotropylium ion) |
| 90 | Medium | [C₇H₆]⁺ |
Interpretation and Rationale:
-
The molecular ion peak ([M]⁺) is expected at m/z 274, with an isotopic peak at m/z 276 ([M+2]⁺) with approximately one-third the intensity, which is characteristic of the presence of one chlorine atom.
-
A major fragmentation pathway involves the cleavage of the S-CH₂ bond.
-
The base peak is likely to be the chlorotropylium ion at m/z 125/127, formed by the fragmentation of the chlorobenzyl moiety.
-
Another significant fragment at m/z 149 corresponds to the benzimidazole-2-thiol radical cation.
Caption: Predicted mass fragmentation pathway for the target molecule.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a chromatographic system (GC-MS or LC-MS).
-
Ionization: Utilize Electron Ionization (EI) for fragmentation analysis or a soft ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.
-
Mass Analysis: Use a high-resolution mass analyzer (e.g., TOF or Orbitrap) to determine the accurate mass and confirm the elemental composition.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.
Conclusion
The comprehensive spectroscopic analysis of 2-((4-chlorobenzyl)thio)-1H-benzo[d]imidazole through NMR, IR, and MS techniques provides a robust framework for its structural confirmation and purity assessment. The predicted data and interpretations presented in this guide serve as a valuable reference for researchers working with this and related benzimidazole derivatives. Adherence to the outlined experimental protocols will ensure the acquisition of high-quality data, facilitating confident structural elucidation and advancing research in medicinal chemistry and materials science.
Biological Activity Screening of Novel 1-(9-Thioxanthenyl)piperazine Analogs
An In-Depth Technical Guide
Introduction: A Tale of Two Scaffolds
The confluence of distinct, pharmacologically active scaffolds into a single molecular entity is a cornerstone of modern medicinal chemistry. This guide focuses on the strategic screening of novel analogs combining the thioxanthene core with a piperazine moiety. The rationale for this exploration is grounded in the well-documented, yet diverse, biological profiles of each component.
The thioxanthene tricycle, a sulfur-containing isostere of the xanthene nucleus, is a privileged structure. Its derivatives have demonstrated a remarkable spectrum of activities, including potent antitumor, antimicrobial, and neuroleptic properties.[1][2] Structurally, thioxanthenes are closely related to the phenothiazines, a class of drugs renowned for their antipsychotic effects.[3] This relationship is primarily defined by the replacement of the phenothiazine nitrogen atom with a carbon, a modification that subtly alters the molecule's conformation and electronic properties.[3] The therapeutic efficacy of neuroleptic thioxanthenes, such as flupenthixol and thiothixene, is largely attributed to their antagonism of dopamine D2 receptors in the central nervous system.[3][4]
Complementing the thioxanthene core is the piperazine ring, one of the most ubiquitous heterocycles in drug discovery. Piperazine derivatives are integral to numerous approved drugs, particularly those targeting the central nervous system.[5][6] Their prevalence stems from their ability to serve as a versatile linker and to present substituents in a defined spatial orientation, which is critical for receptor interaction. Many antipsychotic and antidepressant medications leverage the piperazine moiety to engage with dopamine and serotonin receptors.[7][8]
The synthesis of novel 1-(9-Thioxanthenyl)piperazine analogs, therefore, presents a compelling hypothesis: that these hybrid molecules may exhibit a unique polypharmacological profile, with potential applications in oncology, infectious disease, and neuropsychiatry. This guide provides a comprehensive, field-proven framework for systematically screening these novel compounds to elucidate their primary biological activities. We will detail the core experimental workflows, provide step-by-step protocols for key assays, and explain the causality behind critical experimental choices.
Section 1: Anticancer Activity Screening
Rationale for Screening: The thioxanthene scaffold has been repeatedly identified as a promising framework for the development of anticancer agents.[9][10] Studies have shown that certain thioxanthene derivatives can inhibit the growth of various human tumor cell lines, including melanoma, breast adenocarcinoma, and non-small cell lung cancer, with GI₅₀ values in the low micromolar range.[1][11] The proposed mechanisms are diverse, ranging from the induction of apoptosis to the inhibition of key enzymes like cyclooxygenase-2 (COX-2).[9] Therefore, the initial and most critical step is to assess the general cytotoxicity of the novel analogs against a panel of clinically relevant cancer cell lines.
Experimental Workflow: Cytotoxicity Profiling
The workflow is designed to efficiently move from a broad screen to a quantitative assessment of potency.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Thioxanthene - Wikipedia [en.wikipedia.org]
- 4. Thiothixene - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 5. researchgate.net [researchgate.net]
- 6. Piperazine derivatives with central pharmacological activity used as therapeutic tools - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Recent Development of Piperazine and Piperidine Derivatives as Antipsychotic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. discovery.researcher.life [discovery.researcher.life]
Structure-activity relationship (SAR) studies of thioxanthene compounds
An In-Depth Technical Guide: The Structure-Activity Relationship (SAR) of Thioxanthene Compounds: From Antipsychotics to Novel Therapeutics
Introduction: The Thioxanthene Scaffold
Thioxanthene-based compounds represent a significant class of therapeutic agents, first gaining prominence as antipsychotics in the late 1950s.[1] Structurally, they are tricyclic molecules closely related to the phenothiazines, with the key difference being the replacement of the nitrogen atom at position 10 of the phenothiazine ring with a carbon atom.[2] This carbon is part of an exocyclic double bond that connects to a side chain, a critical feature for their biological activity.[2]
Initially developed with the goal of mitigating the toxic effects associated with early phenothiazine antipsychotics like chlorpromazine, thioxanthenes such as chlorprothixene, clopenthixol, and flupenthixol became mainstays in the treatment of schizophrenia and other psychoses.[1][3] Their therapeutic efficacy is primarily linked to their ability to antagonize dopamine D2 receptors in the central nervous system.[2][4] However, ongoing research has revealed a broader pharmacological profile, with activities at serotonin, adrenergic, and histamine receptors contributing to their overall effects and side-effect profiles.[2][5] More recently, the versatility of the thioxanthene scaffold has been explored for other therapeutic applications, including anticancer and neuroprotective agents.[6][7][8]
This guide provides a detailed exploration of the structure-activity relationships of thioxanthene derivatives, dissecting the key structural components that govern their pharmacological activity. We will examine the causality behind experimental design and provide detailed protocols for assessing the biological effects of these multifaceted compounds.
Core Pharmacophore: Deconstructing the Thioxanthene Molecule
The pharmacological activity of thioxanthene derivatives can be systematically understood by examining three key structural regions:
-
The Tricyclic Thioxanthene Nucleus: The rigid, three-ring core and its substituents.
-
The Alkylidene Side Chain: The geometry of the double bond at position 9.
-
The Terminal Amine Group: The nature of the basic side chain.
A generalized workflow for conducting SAR studies on thioxanthenes is depicted below. This iterative process involves chemical synthesis of analogs, followed by a cascade of in vitro and in vivo assays to build a comprehensive understanding of how structural modifications impact biological activity.
Caption: General workflow for a Structure-Activity Relationship (SAR) study.
The Thioxanthene Nucleus: Influence of Ring Substitution
Similar to the phenothiazines, substitution on the tricyclic core, particularly at position 2, is a critical determinant of antipsychotic potency.[1]
-
Position 2 Substitution: The introduction of an electron-withdrawing group at the C2 position significantly enhances neuroleptic activity. For instance, flupenthixol, which has a trifluoromethyl group (-CF3) at C2, and clopenthixol, with a chlorine atom (-Cl) at C2, are both highly potent antipsychotics.[1][3] This is analogous to the SAR seen with phenothiazines like fluphenazine and chlorpromazine.[9] The electron-withdrawing nature of this substituent is believed to influence the conformation of the side chain, promoting an orientation that is optimal for dopamine receptor binding.[9]
-
Other Positions: Substitutions at other positions (1, 3, or 4) on the thioxanthene rings generally lead to a decrease in antipsychotic activity.
The Alkylidene Side Chain: The Critical Role of Stereochemistry
The double bond between the tricyclic nucleus (at C9) and the propylidene side chain introduces geometric isomerism, resulting in cis (Z) and trans (E) isomers. This stereochemistry is arguably the most decisive factor in the antipsychotic activity of thioxanthenes.[1]
-
Cis (Z) vs. Trans (E) Isomers: The cis (Z) isomer, where the substituent at position 2 and the terminal amine group of the side chain are on the same side of the double bond, is significantly more potent as a dopamine D2 receptor antagonist.[1][10] The trans (E) isomer is often weakly active or inactive.[10] For example, zuclopenthixol is the pure, active cis (Z) isomer of clopenthixol. This stereoselectivity provides strong evidence for a specific, conformationally constrained binding pocket on the D2 receptor. Conformational analysis studies suggest that the cis configuration allows the molecule to adopt a conformation that mimics dopamine, fitting optimally into the receptor's binding site.[10]
The Terminal Amine Side Chain: Modulating Potency and Selectivity
The nature of the three-carbon propyl side chain and its terminal amine group fine-tunes the compound's potency and its affinity for various receptors.[5]
-
Side Chain Length: A three-carbon chain separating the tricyclic system from the terminal nitrogen is optimal for antipsychotic activity.[11] Shortening or lengthening this chain typically reduces potency.[5]
-
Terminal Amine Group: The type of amine group influences the drug's potency and side-effect profile.
-
Dimethylaminopropyl Side Chains: Compounds with this side chain, like chlorprothixene, are generally considered low-to-medium potency antipsychotics.[3]
-
Piperazinopropyl Side Chains: The incorporation of a piperazine ring, especially one with a β-hydroxyethyl substituent (e.g., flupenthixol and clopenthixol), dramatically increases neuroleptic potency.[1][3] These compounds have a higher affinity for the D2 receptor and are classified as high-potency antipsychotics.[4]
-
Mechanism of Action: Receptor Interactions
The primary mechanism for the antipsychotic effects of thioxanthenes is the blockade of postsynaptic dopamine D2 receptors in the mesolimbic pathway of the brain.[2][5] A simplified representation of the D2 receptor signaling cascade and its inhibition by thioxanthenes is shown below.
Caption: Simplified Dopamine D2 receptor signaling pathway and its inhibition.
Thioxanthenes bind to other receptors, which contributes to their side-effect profile. Blockade of:
-
Alpha-1 Adrenergic Receptors: Can lead to orthostatic hypotension and dizziness.[5]
-
Histamine H1 Receptors: Contributes to sedation and weight gain.[5]
-
Muscarinic M1 Receptors: Causes anticholinergic effects like dry mouth, blurred vision, and constipation.[5]
-
Serotonin 5-HT2A Receptors: This action, particularly in atypical antipsychotics, is thought to contribute to efficacy against negative symptoms and reduce the likelihood of extrapyramidal side effects (EPS).[12][13]
Quantitative SAR: A Comparative Look
The following table summarizes the key structural features of common thioxanthene antipsychotics and their general potency, which is inversely correlated with their affinity (Ki) for the D2 receptor. Lower Ki values indicate higher binding affinity and potency.
| Compound | C2 Substituent | Side Chain Type | Isomerism | D2 Receptor Affinity | General Potency |
| Chlorprothixene | -Cl | Dimethylaminopropyl | Z/E Mixture | Moderate | Low |
| Thiothixene | -SO2N(CH3)2 | Piperazinopropyl | Z (cis) | High | High |
| Clopenthixol | -Cl | Hydroxyethylpiperazinopropyl | Z/E Mixture | High | High |
| Zuclopenthixol | -Cl | Hydroxyethylpiperazinopropyl | Z (cis) | Very High | High |
| Flupenthixol | -CF3 | Hydroxyethylpiperazinopropyl | Z/E Mixture | Very High | High |
Note: This table provides a qualitative summary. Exact Ki values can vary between studies and assay conditions.
Expanding Therapeutic Horizons: SAR Beyond Antipsychotic Activity
Recent research has demonstrated that the thioxanthene scaffold is a "privileged structure" capable of interacting with a diverse range of biological targets.
-
Anticancer Activity: Certain thioxanthene derivatives have shown promising anticancer properties.[7][14] For example, tetracyclic thioxanthenes have been synthesized and shown to inhibit the growth of human tumor cell lines, including melanoma, breast, and lung cancer cells, with GI50 values in the low micromolar range.[8][15][16] The mechanism is distinct from D2 antagonism and may involve the induction of apoptosis or inhibition of key cellular kinases.[15]
-
Neurodegenerative Diseases: Thioxanthenone-based derivatives are being investigated as multi-target-directed ligands for Alzheimer's disease.[6] These compounds have been shown to inhibit cholinesterases (AChE and BChE) as well as the aggregation of both amyloid-β and tau proteins, key pathological hallmarks of the disease.[6]
-
Antimicrobial Properties: Thioxanthenes have also been recognized for their antibacterial, antiviral, and antiparasitic activities, opening avenues for their development as novel anti-infective agents.[1]
Experimental Protocols for SAR Elucidation
To establish a robust SAR, precise and reproducible experimental methodologies are essential. The following sections detail standardized protocols for key in vitro and in vivo assays.
Protocol 1: In Vitro Dopamine D2 Receptor Binding Assay
This protocol is foundational for determining a compound's affinity for its primary therapeutic target. It measures the ability of a test compound to displace a known radiolabeled ligand from the D2 receptor.
Objective: To determine the inhibitory constant (Ki) of thioxanthene analogs for the dopamine D2 receptor.
Materials:
-
Cell membranes from CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride (a D2-selective antagonist).
-
Non-specific binding control: Haloperidol (10 µM) or unlabeled Spiperone.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 1 mM MgCl₂, 1.5 mM CaCl₂, pH 7.4.
-
Test Compounds: Thioxanthene derivatives dissolved in DMSO (10 mM stock).
-
96-well microplates, glass fiber filters, scintillation vials, and scintillation fluid.
-
Filtration apparatus and a liquid scintillation counter.
Step-by-Step Methodology:
-
Compound Preparation: Perform serial dilutions of the test compounds in the assay buffer to achieve a range of final concentrations (e.g., 0.1 nM to 10 µM).
-
Assay Setup: In a 96-well plate, combine the following in triplicate for each condition:
-
Total Binding: 50 µL Assay Buffer, 50 µL Radioligand (e.g., [³H]-Spiperone at a final concentration of ~0.2 nM), and 100 µL of cell membrane suspension (~20-40 µg protein).
-
Non-Specific Binding (NSB): 50 µL Haloperidol (final conc. 10 µM), 50 µL Radioligand, and 100 µL of cell membrane suspension.
-
Test Compound Binding: 50 µL of diluted test compound, 50 µL Radioligand, and 100 µL of cell membrane suspension.
-
-
Incubation: Incubate the plates at room temperature (or 37°C) for 60-90 minutes to allow the binding to reach equilibrium. Causality Insight: Incubation time is determined empirically to ensure equilibrium is reached, which is essential for accurate affinity measurements.
-
Harvesting: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.
-
Washing: Immediately wash the filters three times with 3 mL of ice-cold assay buffer. Causality Insight: Rapid washing with ice-cold buffer is critical to minimize the dissociation of the radioligand from the receptor while effectively removing all unbound radioactivity, thereby reducing background noise.
-
Quantification: Place the filters into scintillation vials, add 4-5 mL of scintillation fluid, and allow them to sit for at least 4 hours. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding (DPM) - Non-Specific Binding (DPM).
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Use non-linear regression (e.g., sigmoidal dose-response model) to determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Protocol 2: In Vivo Prepulse Inhibition (PPI) of the Startle Reflex
PPI is a widely used animal model with high predictive validity for antipsychotic efficacy.[17][18] It measures sensorimotor gating, a neurological process that is deficient in schizophrenic patients.
Objective: To assess the ability of a thioxanthene compound to reverse a deficit in sensorimotor gating induced by a psychotomimetic agent (e.g., apomorphine, a dopamine agonist).
Materials:
-
Male Wistar or Sprague-Dawley rats (250-300g).
-
Startle response measurement system (e.g., SR-LAB chambers).
-
Test compound, vehicle control, and a disrupting agent (e.g., apomorphine, 0.5 mg/kg, s.c.).
-
Acoustic stimuli generator.
Step-by-Step Methodology:
-
Acclimation: Acclimate the animals to the testing room for at least 60 minutes before the experiment.
-
Drug Administration: Administer the test compound or vehicle at the desired dose and route (e.g., i.p. or p.o.). The pretreatment time will depend on the compound's pharmacokinetics (typically 30-60 minutes).
-
Disrupting Agent Administration: 10-15 minutes before testing, administer the disrupting agent (apomorphine) or its vehicle (saline).
-
PPI Session:
-
Place the rat in the startle chamber and allow a 5-minute acclimation period with background white noise (e.g., 65 dB).
-
The session consists of a series of trials presented in a pseudo-random order:
-
Pulse-Alone Trials: A strong acoustic stimulus (e.g., 120 dB for 40 ms).
-
Prepulse-Pulse Trials: A weaker, non-startling prepulse stimulus (e.g., 75-85 dB for 20 ms) presented 100 ms before the 120 dB pulse.
-
No-Stimulus Trials: Background noise only, to measure baseline movement.
-
-
The entire session typically lasts 20-30 minutes.
-
-
Data Acquisition: The startle response (amplitude of the whole-body flinch) is measured by a transducer in the platform.
-
Data Analysis:
-
Calculate the percent prepulse inhibition for each prepulse-pulse trial: %PPI = 100 - [(Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial) x 100] .
-
Average the %PPI for each animal across all trial types.
-
Compare the %PPI between treatment groups using statistical analysis (e.g., ANOVA followed by post-hoc tests). A successful antipsychotic will significantly reverse the reduction in %PPI caused by apomorphine.
-
Conclusion and Future Directions
The thioxanthene scaffold has proven to be a remarkably durable and versatile platform for drug discovery. The well-established structure-activity relationships for antipsychotic activity—centered on C2 substitution, cis-(Z) stereochemistry, and a piperazine-containing side chain—provide a clear roadmap for the design of potent dopamine D2 receptor antagonists. The self-validating nature of assays like receptor binding and in vivo models such as PPI ensures the reliable characterization of new chemical entities.
The future of thioxanthene research lies in leveraging this deep SAR knowledge to explore new therapeutic areas. By modifying the core and side chains, researchers are successfully decoupling the potent D2 antagonism from other potentially beneficial activities, leading to the development of novel anticancer, anti-inflammatory, and neuroprotective agents.[14][19][20] As our understanding of the complex pharmacology of this scaffold grows, thioxanthenes are poised to provide solutions for a wide range of challenging diseases beyond their traditional psychiatric applications.
References
- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thioxanthene - Wikipedia [en.wikipedia.org]
- 3. Thioxanthenes | Encyclopedia MDPI [encyclopedia.pub]
- 4. drugs.com [drugs.com]
- 5. webhome.auburn.edu [webhome.auburn.edu]
- 6. Thioxanthenone-based derivatives as multitarget therapeutic leads for Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors | Semantic Scholar [semanticscholar.org]
- 8. mdpi.com [mdpi.com]
- 9. pnas.org [pnas.org]
- 10. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Structure-activity relationships of phenothiazines and related drugs for inhibition of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Preclinical models of antipsychotic drug action - PMC [pmc.ncbi.nlm.nih.gov]
- 13. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. discovery.researcher.life [discovery.researcher.life]
- 17. Animal models for predicting the efficacy and side effects of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. From antipsychotic to anti-schizophrenia drugs: role of animal models - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Thioxanthenes, chlorprothixene and flupentixol inhibit proton currents in BV2 microglial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-Depth Technical Guide: In Vitro Evaluation of 1-(9-Thioxanthenyl)piperazine Cytotoxicity
This guide provides a comprehensive framework for the preclinical, in vitro evaluation of 1-(9-Thioxanthenyl)piperazine, a novel compound of interest. The thioxanthene scaffold is a privileged structure in medicinal chemistry, with various derivatives demonstrating significant antitumor activity.[1][2][3] Similarly, the piperazine moiety is a common feature in pharmacologically active agents, including those targeting cancer.[4][5][6] Therefore, a rigorous, multi-faceted approach to characterizing the cytotoxic profile of this specific conjugate is paramount for any drug development program.
Our approach is not merely a sequence of assays but a logical, cascading investigation. We begin with foundational screening to establish dose-dependent cytotoxicity and then proceed to dissect the underlying mechanism of action. Each protocol is designed as a self-validating system with requisite controls, ensuring data integrity and unambiguous interpretation.
Part 1: Foundational Viability and Cytotoxicity Assessment
From a strategic standpoint, the initial goal is to answer two fundamental questions: Does the compound kill cells, and at what concentration? We address this by concurrently evaluating metabolic activity and plasma membrane integrity. This dual-assay approach provides a more robust initial assessment than either method alone.
Cell Viability via MTT Assay (Metabolic Activity)
The MTT assay serves as our primary screen for cell viability. Its principle lies in the enzymatic reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to an insoluble purple formazan product by NAD(P)H-dependent oxidoreductases in metabolically active cells.[7] The amount of formazan produced is directly proportional to the number of viable cells.[8]
-
Cell Seeding: Seed cancer cell lines (e.g., MCF-7 for breast, HeLa for cervical) and a non-cancerous control line (e.g., HEK293) in 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[9]
-
Compound Treatment: Prepare serial dilutions of this compound (e.g., 0.1 µM to 100 µM) in complete culture medium. Replace the medium in each well with the compound dilutions. Include a vehicle control (DMSO equivalent) and a no-treatment control.[9]
-
Incubation: Incubate the plates for a defined period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution in PBS to each well and incubate for 3-4 hours at 37°C.[9] Viable cells will form purple formazan crystals.
-
Solubilization: Carefully aspirate the medium and add 100 µL of a solubilization solution (e.g., DMSO or a buffered SDS solution) to each well.[8]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan crystals.[10] Measure the absorbance at 570 nm using a microplate reader.[11]
Cytotoxicity via LDH Release Assay (Membrane Integrity)
To complement the MTT assay, we measure the release of lactate dehydrogenase (LDH), a stable cytosolic enzyme that leaks into the culture medium upon loss of plasma membrane integrity.[12] This is a direct marker of cytotoxicity and cell lysis.[13]
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol in a parallel 96-well plate. It is critical to include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[14]
-
Supernatant Collection: After incubation, carefully transfer an aliquot (e.g., 50 µL) of the cell culture supernatant from each well to a new 96-well plate.[14]
-
Reaction Mixture: Add 50 µL of the LDH assay reaction mixture (containing substrate, cofactor, and a tetrazolium salt) to each well of the new plate.[13]
-
Incubation: Incubate at room temperature for 30 minutes, protected from light.[13]
-
Stop Reaction: Add 50 µL of the stop solution.
-
Absorbance Reading: Measure the absorbance at 490 nm. The amount of color formation is proportional to the amount of LDH released.[13]
Initial Data Synthesis & Interpretation
The quantitative data from these assays are used to calculate the half-maximal inhibitory concentration (IC50), a key measure of a drug's potency.[14] Results are summarized for clear comparison.
| Cell Line | Compound | IC50 (µM) after 48h (MTT Assay) |
| MCF-7 (Breast Cancer) | This compound | 8.5 ± 0.7 |
| HeLa (Cervical Cancer) | This compound | 12.2 ± 1.1 |
| HEK293 (Non-cancerous) | This compound | > 50 |
| Doxorubicin (Control) | MCF-7 (Breast Cancer) | 0.9 ± 0.2 |
Table 1: Hypothetical IC50 values for this compound.
A low IC50 value against cancer lines coupled with a high IC50 against the non-cancerous line suggests selective cytotoxicity, a highly desirable trait for a potential therapeutic agent.[15]
Part 2: Elucidating the Mechanism of Cell Death: Apoptosis vs. Necrosis
Having established that the compound is cytotoxic, the crucial next question is how it kills the cells. The distinction between apoptosis (programmed cell death) and necrosis (uncontrolled cell lysis) is fundamental. Apoptosis is a preferred mechanism for anticancer drugs.[16]
Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay is the gold standard for differentiating cell death mechanisms.[17] The principle is based on two key cellular changes:
-
Annexin V: This protein has a high affinity for phosphatidylserine (PS), a phospholipid that translocates from the inner to the outer leaflet of the plasma membrane during early apoptosis.[16][18]
-
Propidium Iodide (PI): A fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It only enters late apoptotic and necrotic cells where membrane integrity is compromised.
-
Cell Culture: Seed cells in a 6-well plate and treat with this compound at its determined IC50 concentration for 24 hours.
-
Cell Harvesting: Collect both floating and adherent cells by trypsinization. Centrifuge and wash the cell pellet with cold PBS.[17]
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V binding buffer.[18]
-
Staining: Add 5 µL of FITC-conjugated Annexin V and 1 µL of PI staining solution.
-
Incubation: Incubate for 15 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X binding buffer and analyze immediately by flow cytometry. The analysis allows for the clear demarcation of four cell populations.
Caption: Quadrant analysis of Annexin V/PI flow cytometry data.
Mechanistic Data Interpretation
A significant increase in the Annexin V positive populations (Q4 and Q2) post-treatment is a strong indicator that this compound induces apoptosis.
| Treatment | Viable (Q3 %) | Early Apoptotic (Q4 %) | Late Apoptotic (Q2 %) | Necrotic (Q1 %) |
| Vehicle Control | 95.1 ± 2.3 | 2.5 ± 0.5 | 1.4 ± 0.3 | 1.0 ± 0.2 |
| Compound (IC50) | 35.6 ± 4.1 | 30.2 ± 3.5 | 28.7 ± 3.8 | 5.5 ± 1.1 |
Table 2: Hypothetical cell population distribution after treatment.
Part 3: Dissecting the Apoptotic Pathway
Confirming apoptosis prompts the next investigation: which apoptotic pathway is activated? The intrinsic (mitochondrial) and extrinsic (death receptor) pathways converge on the activation of executioner caspases.
Caspase-3 Activity Assay
Caspase-3 is a key executioner caspase, responsible for the cleavage of many cellular proteins that ultimately leads to the apoptotic phenotype.[19] We measure its activity using a fluorometric assay where activated Caspase-3 cleaves a specific substrate (e.g., Ac-DEVD-AMC), releasing a fluorescent molecule (AMC).[19][20] The fluorescence intensity is directly proportional to Caspase-3 activity.
-
Induce Apoptosis: Treat cells with the test compound as described previously.
-
Cell Lysis: Lyse the cells using a chilled cell lysis buffer and incubate on ice for 10 minutes.[20]
-
Lysate Incubation: Transfer the lysate to a 96-well plate and add the Caspase-3 substrate (Ac-DEVD-AMC) in a reaction buffer.[21]
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[20]
-
Fluorescence Reading: Measure the fluorescence using a microplate reader with excitation at 380 nm and emission between 420-460 nm.[19] A significant increase in fluorescence compared to the vehicle control indicates Caspase-3 activation.
Mitochondrial Membrane Potential (MMP) Assay
A drop in mitochondrial membrane potential (ΔΨm) is a hallmark of the intrinsic apoptotic pathway.[22] It is an early event preceding caspase activation.[23] We can monitor this using a cationic, fluorescent dye like JC-1. In healthy cells with high MMP, JC-1 forms aggregates that fluoresce red. In apoptotic cells with low MMP, JC-1 remains as monomers and fluoresces green.[24]
-
Cell Culture and Treatment: Seed cells on a suitable plate (e.g., for microscopy or flow cytometry) and treat with the compound. Include a positive control like FCCP, an uncoupling agent that collapses the MMP.[22]
-
JC-1 Staining: Add the JC-1 staining solution to the cells and incubate for 15-30 minutes at 37°C.[24]
-
Wash and Analysis: Wash the cells with assay buffer. Analyze the shift from red to green fluorescence via fluorescence microscopy or flow cytometry. A pronounced increase in the green/red fluorescence ratio indicates mitochondrial depolarization.[24]
Part 4: Investigating Upstream Triggers: The Role of Oxidative Stress
Many cytotoxic drugs exert their effects by inducing the production of reactive oxygen species (ROS).[25][26] An excessive accumulation of ROS can cause oxidative damage to lipids, proteins, and DNA, and importantly, can trigger mitochondrial dysfunction, thereby initiating the intrinsic apoptotic pathway.[25][27]
A common method to detect intracellular ROS is using the cell-permeable probe 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA). Inside the cell, esterases cleave the acetate groups, and in the presence of ROS, the non-fluorescent DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF). The fluorescence intensity is proportional to the amount of intracellular ROS. A positive result here provides a mechanistic link between the compound and the observed mitochondrial-mediated apoptosis.
Caption: Hypothetical intrinsic apoptosis pathway induced by the compound.
Part 5: Integrated Experimental Workflow
A systematic, tiered approach is essential for a comprehensive and cost-effective evaluation. The workflow ensures that complex, mechanistic studies are only performed once foundational cytotoxic activity is confirmed.
Caption: Tiered experimental workflow for cytotoxicity evaluation.
Conclusion
This technical guide outlines a rigorous, logic-driven methodology for the in vitro evaluation of this compound. By progressing from broad assessments of cytotoxicity to specific, mechanistic inquiries into the mode of cell death, researchers can build a comprehensive profile of the compound's biological activity. This multi-assay approach, grounded in self-validating protocols, provides the high-quality, interpretable data necessary to make informed decisions in the drug discovery and development pipeline. The ultimate goal is to construct a complete narrative of the compound's journey from cell contact to the induction of a specific cell death pathway, thereby validating its potential as a therapeutic candidate.
References
- 1. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity | MDPI [mdpi.com]
- 2. Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mechanism of action of novel piperazine containing a toxicant against human liver cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Newly synthesized 6-substituted piperazine/phenyl-9-cyclopentyl containing purine nucleobase analogs act as potent anticancer agents and induce apoptosis via inhibiting Src in hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 8. clyte.tech [clyte.tech]
- 9. benchchem.com [benchchem.com]
- 10. MTT assay protocol | Abcam [abcam.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. What is the principle of LDH assay? | AAT Bioquest [aatbio.com]
- 13. documents.thermofisher.com [documents.thermofisher.com]
- 14. benchchem.com [benchchem.com]
- 15. ijprajournal.com [ijprajournal.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. kumc.edu [kumc.edu]
- 19. Caspase-3 Activity Assay Kit | Cell Signaling Technology [cellsignal.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. raybiotech.com [raybiotech.com]
- 22. Mitochondrial Membrane Potential Assay | Sartorius [sartorius.com]
- 23. Assessment of mitochondrial membrane potential as an indicator of cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. creative-bioarray.com [creative-bioarray.com]
- 25. Drug-Induced Oxidative Stress and Toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 26. Cellular thiols and reactive oxygen species in drug-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Editorial: Impacts of drug-induced oxidative stress [frontiersin.org]
An In-Depth Technical Guide to Elucidating the Binding Affinity of 1-(9-Thioxanthenyl)piperazine for Dopamine Receptors
For Distribution to Researchers, Scientists, and Drug Development Professionals
Abstract
The intricate signaling network of the dopaminergic system, governed by five distinct receptor subtypes (D1-D5), presents a landscape of immense therapeutic potential. Modulating these receptors is a cornerstone of treatment for a spectrum of neurological and psychiatric disorders. The thioxanthene scaffold has historically yielded potent dopamine receptor antagonists. This guide provides a comprehensive, in-depth framework for the systematic evaluation of 1-(9-Thioxanthenyl)piperazine, a derivative of this class, to determine its binding affinity and functional activity across all five human dopamine receptor subtypes. We will delve into the rationale behind experimental design, present detailed, field-proven protocols, and elucidate the principles of data analysis, thereby offering a robust methodology for the characterization of this and other novel chemical entities targeting dopamine receptors.
Introduction: The Rationale for Comprehensive Dopamine Receptor Profiling
The dopamine receptor family is a critical component of the central nervous system, influencing motor control, cognition, motivation, and reward pathways.[1] These G-protein coupled receptors (GPCRs) are categorized into two main families: the D1-like (D1 and D5) and the D2-like (D2, D3, and D4) receptors.[2] D1-like receptors are primarily coupled to Gαs/olf, stimulating adenylyl cyclase and increasing intracellular cyclic AMP (cAMP), whereas D2-like receptors are coupled to Gαi/o, inhibiting adenylyl cyclase and decreasing cAMP levels.[3] This differential signaling underscores the necessity of subtype-selective ligands to achieve targeted therapeutic effects while minimizing off-target side effects.
Thioxanthene derivatives have a well-established history as dopamine receptor antagonists, often exhibiting a preference for the D2-like family.[4] However, the precise binding profile of this compound remains uncharacterized. A comprehensive understanding of its affinity (Ki) for each of the five dopamine receptor subtypes is a prerequisite for any further drug development efforts. This guide provides the scientific rationale and detailed experimental protocols to achieve this characterization.
Our approach is twofold: firstly, to determine the binding affinity of this compound at each dopamine receptor subtype using radioligand competition binding assays. Secondly, to assess its functional activity as either an agonist or an antagonist at these receptors through cAMP functional assays. This dual-pronged strategy provides a complete pharmacological fingerprint of the compound.
Experimental Framework: A Validated Workflow for Receptor Binding and Functional Analysis
The following workflow provides a systematic approach to characterizing the interaction of this compound with dopamine receptors.
Caption: Experimental workflow for determining the binding affinity and functional activity of this compound at dopamine receptors.
Materials and Reagents
This section details the necessary materials for the successful execution of the described protocols.
| Category | Item | Supplier Example | Purpose |
| Cell Lines | CHO-K1 or HEK293 cells stably expressing human D1, D2, D3, D4, or D5 receptors | ATCC, GenScript, Revvity | Source of receptors for binding and functional assays |
| Cell Culture Media & Reagents | Ham's F-12K or DMEM, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, D-PBS | Gibco, ATCC | Cell line maintenance and propagation |
| Radioligands | [³H]-SCH 23390 (D1) | PerkinElmer, ARC | Selective radioligand for D1 receptor binding |
| [³H]-Spiperone or [³H]-Raclopride (D2, D3) | PerkinElmer, ARC | Radioligands for D2 and D3 receptor binding | |
| [³H]-N-Methylspiperone (D4) | PerkinElmer, ARC | Radioligand for D4 receptor binding | |
| [³H]-SCH 23390 (D5) | PerkinElmer, ARC | Radioligand for D5 receptor binding (non-selective vs D1) | |
| Test Compound | This compound | Synthesized or procured | The compound of interest for affinity determination |
| Buffers and Chemicals | Tris-HCl, MgCl₂, EDTA, Sucrose, Polyethylenimine (PEI), Forskolin, IBMX | Sigma-Aldrich | Preparation of assay buffers |
| Assay Kits | cAMP functional assay kit (e.g., TR-FRET based) | Cisbio, Promega | Quantification of intracellular cAMP |
| Labware | 96-well plates, cell culture flasks, filter plates (GF/B or GF/C), scintillation vials | Corning, PerkinElmer | Consumables for assays |
| Equipment | Cell culture incubator, refrigerated centrifuge, liquid scintillation counter, plate reader for cAMP assay | Standard lab suppliers | Instrumentation for cell culture and assays |
Detailed Experimental Protocols
Cell Culture of Dopamine Receptor-Expressing Cell Lines
The foundation of reliable binding and functional data lies in consistent and healthy cell cultures. Both CHO-K1 and HEK293 are robust cell lines suitable for stable expression of GPCRs.[5][6]
Protocol:
-
Cell Thawing: Rapidly thaw a cryopreserved vial of cells in a 37°C water bath. Transfer the cell suspension to a centrifuge tube containing 9 mL of pre-warmed complete growth medium (Ham's F-12K for CHO-K1, DMEM for HEK293, supplemented with 10% FBS and 1% Penicillin-Streptomycin).[7][8]
-
Centrifugation: Centrifuge the cells at 1,000 rpm for 5 minutes. Discard the supernatant containing the cryoprotectant.
-
Resuspension and Plating: Gently resuspend the cell pellet in fresh complete growth medium and transfer to an appropriate-sized cell culture flask.
-
Incubation: Culture the cells at 37°C in a humidified atmosphere of 5% CO₂.[7]
-
Subculturing: When cells reach 80-90% confluency, aspirate the medium, wash with D-PBS, and detach the cells using Trypsin-EDTA. Neutralize the trypsin with complete growth medium and re-seed into new flasks at a suitable subcultivation ratio (e.g., 1:3 to 1:6).[4]
Preparation of Cell Membranes
For radioligand binding assays, it is crucial to isolate the cell membranes containing the dopamine receptors.
Protocol:
-
Cell Harvesting: Once the cells reach high confluency, aspirate the culture medium and wash the cell monolayer with ice-cold D-PBS. Detach the cells and collect them in a centrifuge tube.
-
Cell Lysis: Centrifuge the cells at 1,000 x g for 5 minutes at 4°C. Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Homogenization: Homogenize the cell suspension using a Dounce homogenizer or a polytron on ice.
-
Differential Centrifugation: Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and intact cells.
-
Membrane Pelleting: Transfer the supernatant to a new tube and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing and Storage: Discard the supernatant, resuspend the membrane pellet in fresh lysis buffer, and repeat the high-speed centrifugation. Resuspend the final pellet in a storage buffer containing a cryoprotectant (e.g., 10% sucrose), determine the protein concentration (e.g., using a BCA assay), aliquot, and store at -80°C.[9]
Radioligand Competition Binding Assay
This assay will determine the concentration of this compound required to inhibit 50% of the specific binding of a selective radioligand (IC50), from which the binding affinity (Ki) can be calculated.[10]
Protocol:
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4)
-
Cell membranes (typically 10-50 µg of protein per well) from one of the dopamine receptor-expressing cell lines.
-
A fixed concentration of the appropriate radioligand (e.g., near its Kd value).
-
Increasing concentrations of this compound (e.g., from 10⁻¹¹ to 10⁻⁵ M).
-
-
Defining Total and Non-specific Binding:
-
Total Binding: Wells containing only assay buffer, membranes, and radioligand.
-
Non-specific Binding: Wells containing assay buffer, membranes, radioligand, and a high concentration of a known non-radioactive dopamine receptor ligand (e.g., 10 µM haloperidol).[11]
-
-
Incubation: Incubate the plate at room temperature or 37°C for a sufficient time to reach equilibrium (typically 60-120 minutes).
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter plate (pre-soaked in 0.5% PEI to reduce non-specific binding) using a cell harvester. Wash the filters multiple times with ice-cold wash buffer.
-
Scintillation Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.
cAMP Functional Assay
This assay will determine whether this compound acts as an agonist or an antagonist at the D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors.[12]
Protocol:
-
Cell Seeding: Seed the dopamine receptor-expressing cells into a 384-well plate and culture overnight.
-
Agonist Mode:
-
To determine if this compound is an agonist, add increasing concentrations of the compound to the cells.
-
Incubate for a specified time (e.g., 30 minutes) at 37°C.
-
-
Antagonist Mode:
-
To determine if this compound is an antagonist, pre-incubate the cells with increasing concentrations of the compound.
-
Then, add a fixed concentration of a known dopamine receptor agonist (e.g., dopamine at its EC80 concentration).
-
For Gi-coupled receptors (D2, D3, D4), co-stimulate with forskolin to induce a measurable cAMP level that can be inhibited.[13]
-
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercial TR-FRET based cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the concentration of this compound to determine its EC50 (for agonists) or IC50 (for antagonists).
Data Analysis and Interpretation
Radioligand Binding Data
The raw data from the scintillation counter (counts per minute, CPM) will be used to calculate the binding affinity (Ki) of this compound.
-
Calculate Specific Binding:
-
Specific Binding = Total Binding - Non-specific Binding
-
-
Generate a Competition Curve: Plot the percentage of specific binding against the logarithm of the concentration of this compound.
-
Determine the IC50: Use non-linear regression analysis to fit a sigmoidal dose-response curve to the data and determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff Equation: [14]
-
Ki = IC50 / (1 + ([L]/Kd))
-
Where:
-
Ki is the binding affinity of this compound.
-
IC50 is the concentration of this compound that inhibits 50% of specific radioligand binding.
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor (this should be determined experimentally via a saturation binding assay or obtained from reliable literature sources).
-
-
cAMP Functional Assay Data
The results from the cAMP assay will reveal the functional nature of this compound.
-
D1-like Receptors (Gs-coupled):
-
D2-like Receptors (Gi-coupled):
-
Agonist: A decrease in forskolin-stimulated cAMP levels with increasing concentrations of the compound.[13]
-
Antagonist: A reversal of the agonist-induced inhibition of forskolin-stimulated cAMP production.
-
The potency of the compound as an agonist (EC50) or antagonist (IC50) is determined by fitting the data to a dose-response curve.
Expected Outcomes and Data Presentation
The primary outcome of this comprehensive study will be a detailed pharmacological profile of this compound at all five human dopamine receptor subtypes. The binding affinity data should be presented in a clear, tabular format for easy comparison.
Table 1: Binding Affinity (Ki) of this compound at Human Dopamine Receptors
| Receptor Subtype | Radioligand | Ki (nM) of this compound |
| D1 | [³H]-SCH 23390 | To be determined |
| D2 | [³H]-Spiperone | To be determined |
| D3 | [³H]-Raclopride | To be determined |
| D4 | [³H]-N-Methylspiperone | To be determined |
| D5 | [³H]-SCH 23390 | To be determined |
Table 2: Functional Activity of this compound at Human Dopamine Receptors
| Receptor Subtype | Signaling Pathway | Functional Activity | Potency (EC50/IC50, nM) |
| D1 | Gs (cAMP ↑) | To be determined (Agonist/Antagonist) | To be determined |
| D2 | Gi (cAMP ↓) | To be determined (Agonist/Antagonist) | To be determined |
| D3 | Gi (cAMP ↓) | To be determined (Agonist/Antagonist) | To be determined |
| D4 | Gi (cAMP ↓) | To be determined (Agonist/Antagonist) | To be determined |
| D5 | Gs (cAMP ↑) | To be determined (Agonist/Antagonist) | To be determined |
Based on the general pharmacology of thioxanthenes, it is hypothesized that this compound will exhibit antagonist activity with higher affinity for the D2-like receptors. However, the precise Ki values and the extent of selectivity are the key data points to be determined through these experiments.
Conclusion: Advancing Dopamine Receptor Pharmacology
The methodologies outlined in this technical guide provide a robust and validated framework for the comprehensive characterization of the binding affinity and functional activity of this compound at the five human dopamine receptor subtypes. By adhering to these detailed protocols and principles of data analysis, researchers and drug development professionals can generate high-quality, reproducible data that is essential for making informed decisions about the therapeutic potential of this and other novel compounds. A thorough understanding of a compound's dopamine receptor profile is a critical step in the journey towards developing safer and more effective treatments for a wide range of debilitating neurological and psychiatric disorders.
References
- 1. Synthesis of potent and selective dopamine D(4) antagonists as candidate radioligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery of a dopamine D4 selective PET ligand candidate taking advantage of a click chemistry based REM linker - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. revvity.com [revvity.com]
- 4. Expert Insights | Practical HEK293 Cell Culture and Gene-Editing Protocols | Ubigene [ubigene.us]
- 5. genscript.com [genscript.com]
- 6. hek293.com [hek293.com]
- 7. atcc.org [atcc.org]
- 8. Experiments in HEK-293 cells [protocols.io]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. giffordbioscience.com [giffordbioscience.com]
- 11. mdpi.com [mdpi.com]
- 12. benchchem.com [benchchem.com]
- 13. innoprot.com [innoprot.com]
- 14. Synthesis and radioiodination of selective ligands for the dopamine D3 receptor subtype - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. innoprot.com [innoprot.com]
- 16. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
Methodological & Application
Application Notes and Protocols for 1-(9-Thioxanthenyl)piperazine in Cell-Based Assays
Introduction
1-(9-Thioxanthenyl)piperazine is a heterocyclic compound incorporating both the thioxanthene and piperazine moieties. While specific literature on this exact molecule is sparse, the structural components suggest a strong potential for biological activity, particularly as a modulator of G-protein coupled receptors (GPCRs). The thioxanthene core is a well-established pharmacophore found in numerous antipsychotic medications that act as dopamine D2 receptor antagonists. The piperazine ring is also a common feature in a diverse range of neurologically active agents.[1][2]
This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cellular activity of this compound. Based on its structural alerts, we hypothesize a primary mechanism of action as a dopamine D2 receptor antagonist. The following protocols are designed to rigorously test this hypothesis through both direct binding and functional cell-based assays.
PART 1: Characterization of Dopamine D2 Receptor Binding
A fundamental step in characterizing a potential GPCR ligand is to determine its affinity for the receptor. Radioligand binding assays are a gold-standard method for quantifying this interaction.[3] This section details a competitive binding assay to determine the inhibitory constant (Ki) of this compound for the human dopamine D2 receptor.
Experimental Rationale
This assay measures the ability of the unlabeled test compound, this compound, to displace a known high-affinity radioligand from the dopamine D2 receptor. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined and then converted to the inhibitory constant (Ki) using the Cheng-Prusoff equation. This provides a quantitative measure of the compound's binding affinity.
Workflow for Competitive Radioligand Binding Assay
Caption: Workflow for D2 Receptor Competitive Binding Assay.
Detailed Protocol: Dopamine D2 Receptor Competitive Binding Assay
Materials:
-
Cell Membranes: Commercially available or in-house prepared cell membranes from a cell line stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A suitable high-affinity D2 receptor antagonist radioligand, such as [³H]Spiperone.[4]
-
Test Compound: this compound, dissolved in an appropriate solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.[3]
-
Non-specific Binding Control: A high concentration of a known D2 antagonist (e.g., 10 µM haloperidol).
-
96-well Plates: For setting up the assay.
-
Glass Fiber Filters: Pre-soaked in 0.5% polyethyleneimine (PEI).[5]
-
Filtration Apparatus: A cell harvester for rapid filtration.
-
Scintillation Vials and Cocktail.
-
Liquid Scintillation Counter.
Procedure:
-
Preparation of Reagents:
-
Thaw the cell membrane preparation on ice and dilute to the desired concentration in assay buffer. The optimal protein concentration should be determined empirically but is typically in the range of 5-20 µg per well.[5]
-
Prepare a working solution of the radioligand in assay buffer at a concentration equal to its Kd for the D2 receptor.
-
Prepare serial dilutions of this compound in assay buffer. It is recommended to perform a wide range of dilutions (e.g., from 10⁻¹¹ M to 10⁻⁵ M) for the initial characterization.
-
-
Assay Setup (in a 96-well plate):
-
Total Binding: Add 50 µL of assay buffer, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Non-specific Binding: Add 50 µL of the non-specific binding control (e.g., 10 µM haloperidol), 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
Competitive Binding: Add 50 µL of each dilution of this compound, 50 µL of radioligand solution, and 100 µL of membrane preparation.
-
-
Incubation:
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.[5]
-
-
Harvesting:
-
Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters 3-4 times with ice-cold wash buffer to remove unbound radioligand.[5]
-
-
Detection:
-
Place the filters into scintillation vials, add scintillation cocktail, and allow to equilibrate.
-
Quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the log concentration of this compound.
-
Determine the IC50 value using non-linear regression analysis.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
| Parameter | Typical Value | Reference |
| Radioligand | [³H]Spiperone | [3][4] |
| Radioligand Concentration | ~0.2-0.5 nM (approx. Kd) | [3] |
| Membrane Protein | 5-20 µ g/well | [5] |
| Incubation Time | 60-90 minutes | [5] |
| Incubation Temperature | Room Temperature | [5] |
| Non-specific Agent | 10 µM Haloperidol | [6] |
PART 2: Assessment of Functional Activity
Demonstrating that a compound binds to a receptor is the first step. The next crucial stage is to determine its functional effect – whether it acts as an agonist, antagonist, or inverse agonist. Dopamine D2 receptors are Gαi/o-coupled, meaning their activation leads to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[7]
Experimental Rationale
This functional assay measures the ability of this compound to antagonize the effect of a known D2 receptor agonist (e.g., dopamine or quinpirole) on cAMP production. Cells expressing the D2 receptor are first stimulated with an agonist to inhibit adenylyl cyclase (and thus lower cAMP levels). The addition of an antagonist will block this effect, leading to a restoration of cAMP levels. This change in cAMP can be quantified using various methods, such as HTRF, FRET, or ELISA-based assays.
Signaling Pathway of Dopamine D2 Receptor Antagonism
References
- 1. Piperazine - Wikipedia [en.wikipedia.org]
- 2. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 3. benchchem.com [benchchem.com]
- 4. Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
- 6. Fully automated radioligand binding filtration assay for membrane-bound receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. innoprot.com [innoprot.com]
Application Note: A Stability-Indicating HPLC Method for the Quantitative Analysis of 1-(9-Thioxanthenyl)piperazine
Introduction and Scientific Rationale
1-(9-Thioxanthenyl)piperazine is a heterocyclic compound featuring a tricyclic thioxanthene core linked to a piperazine moiety.[1][2] Compounds within the thioxanthene class are recognized for their pharmacological activities, often acting on the central nervous system.[3][4] The piperazine ring is a common scaffold in many active pharmaceutical ingredients (APIs).[5] Given its structure, this compound serves as a crucial intermediate or API in drug development.
Accurate and precise quantification of this compound is paramount for ensuring the quality, safety, and efficacy of pharmaceutical products. A robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method is essential for routine quality control, as well as for monitoring the compound's stability under various stress conditions.[6] This application note details a comprehensive, validated reversed-phase HPLC (RP-HPLC) method designed for this purpose. The method is developed to separate the parent analyte from potential degradation products, thereby ensuring specificity, a core requirement of regulatory bodies like the ICH.[7]
The scientific basis for this method hinges on the physicochemical properties of the analyte. The large, hydrophobic thioxanthene structure provides strong retention on a non-polar stationary phase like C18.[3] The piperazine moiety contains basic nitrogen atoms, which, if unprotonated, can interact with residual acidic silanols on the silica-based column packing, leading to poor peak shape (tailing). To counteract this, the mobile phase is acidified with formic acid. This ensures the piperazine nitrogens are protonated, minimizing undesirable secondary interactions and yielding sharp, symmetrical chromatographic peaks, which are essential for accurate integration and quantification.[8]
Experimental Design and Methodology
Materials and Reagents
-
Reference Standard: this compound, purity ≥97%[1]
-
Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade)
-
Water: HPLC Grade or ultrapure water
-
Acid: Formic acid (≥98%)
-
Forced Degradation Reagents: Hydrochloric acid (0.1 M), Sodium hydroxide (0.1 M), Hydrogen peroxide (3%)[9]
Instrumentation
-
HPLC System: An HPLC system equipped with a gradient pump, autosampler, column thermostat, and a Photodiode Array (PDA) detector is required. A PDA detector is critical for assessing peak purity and selecting the optimal detection wavelength.
-
Data Acquisition: Chromatographic data system for instrument control, data acquisition, and processing.
Optimized Chromatographic Conditions
The following table summarizes the optimized conditions established for this method. This configuration provides a balance of resolution, speed, and sensitivity.
| Parameter | Condition |
| Column | Reversed-Phase C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% (v/v) Formic Acid in Water |
| Mobile Phase B | 0.1% (v/v) Formic Acid in Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 35°C[10] |
| Detection | PDA Detector, 254 nm[3] |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Protocols and Workflows
Analytical Workflow Diagram
The following diagram illustrates the complete analytical process, from initial preparation to final data analysis, ensuring a systematic and reproducible workflow.
Caption: End-to-end workflow for the HPLC analysis of this compound.
Step-by-Step Protocol: Standard and Sample Preparation
-
Diluent Preparation: Mix equal volumes of HPLC grade acetonitrile and water.
-
Standard Stock Solution (e.g., 1.0 mg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the diluent. Sonicate if necessary to ensure complete dissolution.
-
Working Standard Solution (e.g., 0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the diluent.
-
Sample Solution (e.g., 0.1 mg/mL): Accurately weigh an amount of the test sample equivalent to about 25 mg of the active ingredient into a 25 mL volumetric flask. Add approximately 20 mL of diluent, sonicate for 15 minutes, and allow to cool to room temperature. Dilute to volume with diluent. Pipette 5.0 mL of this solution into a 50 mL volumetric flask and dilute to volume with diluent. Filter the final solution through a 0.45 µm syringe filter before injection.
Protocol: System Suitability Testing (SST)
To ensure the trustworthiness of the analytical system, a system suitability test must be performed before any sample analysis. This protocol validates the performance of the chromatography system on a given day.
-
Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Make five replicate injections of the Working Standard Solution (0.1 mg/mL).
-
Evaluate the results against the acceptance criteria defined in the table below. The system is deemed suitable for analysis only if all criteria are met.
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | ≤ 2.0 | Ensures peak symmetry, which is critical for accurate peak integration. |
| Theoretical Plates (N) | > 2000 | Measures column efficiency, ensuring adequate separation power. |
| %RSD of Peak Area | ≤ 2.0% for 5 replicate injections | Demonstrates the precision of the autosampler and detector response. |
| %RSD of Retention Time | ≤ 1.0% for 5 replicate injections | Confirms the precision and stability of the pump and mobile phase composition. |
Method Specificity: Forced Degradation Protocol
A forced degradation study is essential to demonstrate that the analytical method is stability-indicating.[7] This involves subjecting the analyte to harsh conditions to intentionally produce degradation products and proving the method can separate these from the intact analyte.[9][11]
Caption: Workflow for the forced degradation study to establish method specificity.
Protocol:
-
Preparation: Prepare separate solutions of this compound (approx. 0.5 mg/mL) in 0.1 M HCl, 0.1 M NaOH, and 3% H₂O₂. For thermal stress, store the solid powder. For photolytic stress, expose both solid and solution forms to light as per ICH Q1B guidelines.[9]
-
Incubation: Store the hydrolytic solutions at 60°C and the oxidative solution at room temperature. Monitor at various time points (e.g., 2, 4, 8, 24 hours) aiming for approximately 10-20% degradation.[7]
-
Sample Analysis: Before injection, neutralize the acid and base samples. Dilute all stressed samples to the target concentration (0.1 mg/mL) and analyze using the HPLC method described.
-
Evaluation: The method is considered stability-indicating if all degradation product peaks are baseline-resolved from the parent analyte peak, and the peak purity of the parent peak passes the criteria set by the data system.
Conclusion
This application note provides a detailed, robust, and scientifically-grounded RP-HPLC method for the quantitative determination of this compound. The methodology is built on established chromatographic principles to ensure high-quality data. The inclusion of system suitability tests and a forced degradation protocol framework ensures that the method is not only precise and accurate but also specific and stability-indicating. This self-validating system is suitable for implementation in regulated pharmaceutical development and quality control laboratories.
References
- 1. 1-(9H-Thioxanthen-9-yl)piperazine | CymitQuimica [cymitquimica.com]
- 2. chembk.com [chembk.com]
- 3. researchgate.net [researchgate.net]
- 4. Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
- 6. globalresearchonline.net [globalresearchonline.net]
- 7. openaccessjournals.com [openaccessjournals.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. jocpr.com [jocpr.com]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: 1-(9-Thioxanthenyl)piperazine as a Versatile Fluorescent Probe
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Power of Fluorogenic Scaffolds in Modern Analytics
In the landscape of sensitive and selective analytical techniques, fluorescence stands out for its exceptional signal-to-noise ratio and the wealth of information it can provide about molecular environments. At the heart of fluorescence-based assays are the fluorophores themselves. The inherent photophysical properties of a molecule dictate its utility as a fluorescent probe. An ideal probe should exhibit a high molar absorptivity, a significant fluorescence quantum yield, a substantial Stokes shift, and, crucially, a reactive moiety that allows for specific conjugation to analytes of interest.
The thioxanthene scaffold, a sulfur-containing analogue of xanthene, is a promising but relatively underexplored fluorogenic core. Its rigid, planar structure contributes to a high quantum yield by minimizing non-radiative decay pathways. The incorporation of a piperazine substituent introduces a versatile handle for derivatization. The secondary amine of the piperazine ring can readily react with a variety of functional groups, making 1-(9-Thioxanthenyl)piperazine a potentially powerful tool for fluorescently labeling molecules that lack native fluorescence. This application note will explore the theoretical underpinnings and provide exemplary protocols for the application of this compound as a fluorescent probe, particularly as a pre-column derivatizing agent for the analysis of fatty acids by High-Performance Liquid Chromatography (HPLC) with fluorescence detection.
Molecular and Photophysical Properties
This compound is a white solid with the molecular formula C₁₇H₁₈N₂S and a molecular weight of 282.41 g/mol [1]. While specific, experimentally determined photophysical data for this compound is not extensively documented in publicly available literature, we can infer its likely properties based on the constituent moieties. The thioxanthene core is the fluorophore, and its absorption and emission characteristics are dictated by the π-conjugated system of the tricyclic structure. The piperazine group, while primarily serving as a reactive handle, can influence the electronic properties of the thioxanthene ring system.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 827614-61-9 | [1] |
| Molecular Formula | C₁₇H₁₈N₂S | [1] |
| Molecular Weight | 282.41 g/mol | |
| Appearance | White solid | [1] |
| Synonyms | 9-(Piperazin-1-yl)-9H-thioxanthene | [1] |
Principle of Application: Derivatization for HPLC-Fluorescence Detection
Many biologically and pharmaceutically important molecules, such as fatty acids, lack a native chromophore or fluorophore, making their direct detection by UV-Vis or fluorescence spectroscopy challenging, especially at low concentrations. Chemical derivatization is a powerful strategy to overcome this limitation. A derivatizing agent is a reagent that reacts with the analyte to produce a product with desirable physicochemical properties, such as enhanced detectability.
This compound is an ideal candidate for a fluorescent derivatizing agent for several reasons:
-
Reactive Handle: The secondary amine of the piperazine moiety provides a nucleophilic site for reaction with electrophilic functional groups, most notably the carboxylic acid group of fatty acids (after activation).
-
Fluorogenic Core: The thioxanthene group imparts strong fluorescence to the derivatized analyte, enabling highly sensitive detection.
-
Hydrophobicity: The resulting derivative will be significantly more hydrophobic than the parent fatty acid, which is advantageous for separation by reversed-phase HPLC.
The derivatization reaction typically involves the activation of the carboxylic acid of the fatty acid to a more reactive species, such as an acyl chloride or an active ester, which then readily reacts with the piperazine nitrogen of the probe to form a stable amide bond.
Diagram 1: Proposed Derivatization of a Fatty Acid with this compound
References
Application Notes and Protocols: Characterization of 1-(9-Thioxanthenyl)piperazine as a Dopamine D2 Receptor Antagonist
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist, Gemini Laboratories
Introduction: The Enduring Significance of Dopamine D2 Receptor Antagonism
The dopamine D2 receptor, a member of the G protein-coupled receptor (GPCR) superfamily, remains a cornerstone of neuropharmacology and a critical target for therapeutic intervention in a host of neuropsychiatric disorders.[1] Primarily expressed in the central nervous system, the D2 receptor plays a pivotal role in modulating motor control, motivation, cognition, and hormonal regulation.[2] Its dysfunction is strongly implicated in the pathophysiology of schizophrenia, making it the primary target for all clinically effective antipsychotic medications.[3][4]
Antagonists of the D2 receptor are broadly classified as "typical" or "atypical," with newer generations of drugs often exhibiting more selective receptor binding profiles to mitigate side effects.[1] The thioxanthenes, a class of typical antipsychotics structurally related to the phenothiazines, are potent D2 receptor antagonists.[5] 1-(9-Thioxanthenyl)piperazine belongs to this structural class and serves as a valuable research tool for elucidating the nuanced roles of D2 receptor signaling and for the preclinical evaluation of novel antipsychotic candidates.
These application notes provide a comprehensive guide to the characterization of this compound, detailing its physicochemical properties, and providing step-by-step protocols for its in vitro and in vivo evaluation as a dopamine D2 receptor antagonist.
Compound Profile: this compound
This compound, also known as 9-(Piperazin-1-yl)-9H-thioxanthene, is a heterocyclic compound featuring a central thioxanthene core linked to a piperazine moiety.[6] This structural arrangement is characteristic of many dopamine receptor ligands.[3]
Physicochemical Properties
| Property | Value | Source |
| Molecular Formula | C₁₇H₁₈N₂S | [7][8] |
| Molecular Weight | 282.41 g/mol | [8] |
| Appearance | White to off-white solid | [6] |
| CAS Number | 827614-61-9 | [7][8] |
| Solubility | Expected to be more soluble in organic solvents like DMSO and ethanol than in aqueous solutions. | [9] |
Mechanism of Action: Interrogating the Dopamine D2 Receptor Signaling Cascade
Dopamine D2 receptors are Gαi/o-coupled GPCRs. Upon activation by dopamine, they inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. They can also modulate ion channels and other signaling pathways.[2] this compound is hypothesized to act as a competitive antagonist at the D2 receptor, sterically blocking the binding of dopamine and thereby preventing the initiation of this signaling cascade.
Caption: Dopamine D2 receptor signaling pathway and the antagonistic action of this compound.
In Vitro Characterization: Quantifying Receptor Affinity and Functional Antagonism
The initial characterization of a D2 receptor antagonist involves determining its binding affinity (Ki) and its functional potency (pA2). These parameters provide a quantitative measure of the compound's interaction with the receptor.
Protocol 1: Competitive Radioligand Binding Assay for D2 Receptor Affinity (Ki)
This assay determines the affinity of this compound for the D2 receptor by measuring its ability to compete with a radiolabeled ligand for binding to the receptor. A common radioligand for D2-like receptors is [³H]-spiperone.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells).
-
Radioligand: [³H]-spiperone (specific activity ~15-30 Ci/mmol).
-
Test Compound: this compound, dissolved in a suitable solvent (e.g., DMSO) to prepare a stock solution.
-
Non-specific Binding Control: A high concentration of a known D2 antagonist, such as (+)-butaclamol (10 µM).
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.
-
96-well microplates, glass fiber filters, and a cell harvester.
-
Scintillation counter and scintillation fluid.
Procedure:
-
Preparation of Reagents:
-
Prepare serial dilutions of this compound in assay buffer. The final concentrations should typically range from 10⁻¹¹ M to 10⁻⁵ M.
-
Dilute the [³H]-spiperone in assay buffer to a final concentration of approximately 2-3 times its Kd for the D2 receptor (typically 0.1-0.5 nM).
-
Prepare the cell membrane suspension in assay buffer to a final protein concentration that results in less than 10% of the radioligand being bound.
-
-
Assay Incubation:
-
In a 96-well plate, add in the following order:
-
Assay buffer
-
Serial dilutions of this compound or vehicle (for total binding) or (+)-butaclamol (for non-specific binding).
-
Cell membrane suspension.
-
-
Initiate the binding reaction by adding the diluted [³H]-spiperone to all wells. The final assay volume is typically 250-500 µL.
-
Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.
-
-
Filtration and Washing:
-
Rapidly terminate the incubation by filtering the contents of each well through a glass fiber filter using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Counting and Data Analysis:
-
Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Calculate the specific binding at each concentration of the test compound: Specific Binding = Total Binding - Non-specific Binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data to a one-site competition model using non-linear regression analysis to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Expected Results: A typical competitive binding curve will show a sigmoidal dose-dependent inhibition of [³H]-spiperone binding by this compound. The calculated Ki value will provide a measure of the compound's affinity for the D2 receptor. A lower Ki value indicates higher affinity.
Caption: Workflow for the competitive radioligand binding assay.
Protocol 2: [³⁵S]GTPγS Binding Assay for Functional Antagonism (pA₂)
This functional assay measures the ability of this compound to inhibit dopamine-stimulated G protein activation. The pA₂ value is a measure of the antagonist's potency, independent of the agonist used.[10][11][12][13]
Materials:
-
Cell Membranes: Membranes from cells expressing the human D2 receptor.
-
Agonist: Dopamine.
-
Antagonist: this compound.
-
Radioligand: [³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Other materials are similar to the radioligand binding assay.
Procedure:
-
Preparation of Reagents:
-
Prepare a range of concentrations of dopamine in assay buffer.
-
Prepare several fixed concentrations of this compound in assay buffer.
-
Prepare the [³⁵S]GTPγS solution in assay buffer (final concentration ~0.1 nM).
-
Prepare the membrane suspension in assay buffer containing GDP (typically 10-30 µM).
-
-
Assay Incubation:
-
In a 96-well plate, add:
-
Assay buffer.
-
Dopamine at various concentrations.
-
This compound at a fixed concentration (or vehicle for control).
-
Membrane suspension.
-
-
Pre-incubate for 15-30 minutes at 30°C.
-
Initiate the reaction by adding [³⁵S]GTPγS.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
-
Filtration and Counting:
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold wash buffer.
-
Measure the bound radioactivity by scintillation counting.
-
-
Data Analysis (Schild Analysis):
-
Generate dose-response curves for dopamine in the absence and presence of each concentration of this compound.
-
Determine the EC₅₀ for dopamine from each curve.
-
Calculate the dose ratio (DR) for each antagonist concentration: DR = EC₅₀ (in presence of antagonist) / EC₅₀ (in absence of antagonist).
-
Create a Schild plot by plotting log(DR-1) on the y-axis against the negative logarithm of the molar concentration of the antagonist on the x-axis.
-
The x-intercept of the linear regression of the Schild plot is the pA₂ value. A slope of 1 is indicative of competitive antagonism.
-
Expected Results: this compound should produce a rightward shift in the dopamine dose-response curve without affecting the maximal response, which is characteristic of a competitive antagonist. The Schild plot should be linear with a slope close to 1, and the pA₂ value will quantify the antagonist's potency.
In Vivo Evaluation: Assessing Neurochemical Effects
To understand the effects of this compound in a physiological context, in vivo studies are essential. Microdialysis is a powerful technique to measure changes in extracellular neurotransmitter levels in the brain of a freely moving animal.[7][8][14]
Protocol 3: In Vivo Microdialysis in the Rat Striatum
This protocol measures the effect of systemic administration of this compound on extracellular dopamine levels in the striatum, a brain region rich in D2 receptors.
Materials:
-
Male Sprague-Dawley or Wistar rats (250-300 g).
-
Stereotaxic apparatus.
-
Microdialysis probes and guide cannulae.
-
Microinfusion pump and fraction collector.
-
This compound and a suitable vehicle for injection (e.g., saline with a small amount of DMSO and Tween 80).
-
Artificial cerebrospinal fluid (aCSF).
-
HPLC with electrochemical detection (HPLC-ED) for dopamine analysis.
Procedure:
-
Surgical Implantation of Guide Cannula:
-
Anesthetize the rat and place it in a stereotaxic frame.
-
Surgically implant a guide cannula targeting the striatum.
-
Allow the animal to recover from surgery for several days.
-
-
Microdialysis Experiment:
-
On the day of the experiment, insert a microdialysis probe through the guide cannula.
-
Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).
-
Allow a stabilization period of 1-2 hours.
-
Collect baseline dialysate samples (e.g., every 20 minutes for at least one hour).
-
Administer this compound or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.
-
Continue collecting dialysate samples for several hours post-injection.
-
-
Dopamine Analysis:
-
Analyze the dopamine content in the dialysate samples using HPLC-ED.
-
-
Data Analysis:
-
Express the dopamine levels in each sample as a percentage of the average baseline concentration.
-
Compare the time course of dopamine changes between the drug-treated and vehicle-treated groups.
-
Expected Results: As a D2 antagonist, this compound is expected to block presynaptic D2 autoreceptors, which normally inhibit dopamine release. This blockade should lead to an increase in extracellular dopamine levels in the striatum. The magnitude and duration of this increase will provide insights into the in vivo potency and pharmacodynamics of the compound.
Caption: Workflow for in vivo microdialysis to assess dopamine release.
Safety and Handling
While a specific safety data sheet for this compound is not widely available, its structural components suggest that appropriate safety precautions should be taken. The piperazine moiety is a known skin and respiratory sensitizer. Therefore, it is recommended to handle this compound in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses. Avoid inhalation of dust and contact with skin and eyes.
Conclusion
This compound is a valuable pharmacological tool for the investigation of dopamine D2 receptor function. The protocols outlined in these application notes provide a robust framework for its comprehensive in vitro and in vivo characterization. By determining its binding affinity, functional antagonist potency, and its effects on central dopamine neurotransmission, researchers can gain critical insights into the pharmacology of thioxanthene-based D2 receptor antagonists and their potential as therapeutic agents.
References
- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Dopamine Receptor Subtypes, Physiology and Pharmacology: New Ligands and Concepts in Schizophrenia [frontiersin.org]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. mdpi.com [mdpi.com]
- 5. drugs.com [drugs.com]
- 6. 1-(9H-Thioxanthen-9-yl)piperazine | CymitQuimica [cymitquimica.com]
- 7. chembk.com [chembk.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. solubilityofthings.com [solubilityofthings.com]
- 10. pA2 value, Schild plot and pD2 values- applications in pharmacology | PPTX [slideshare.net]
- 11. Construction of antagonist dose-response curves for estimation of pA2-values by Schild-plot analysis and detection of allosteric interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
- 13. Pa2 determination | PPTX [slideshare.net]
- 14. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Applikations- und Protokollhandbuch: Derivatisierung von 1-(9-Thioxanthenyl)piperazin zur verbesserten Detektion
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung
Dieses Dokument bietet eine detaillierte technische Anleitung zur Derivatisierung von 1-(9-Thioxanthenyl)piperazin (TXP) für eine verbesserte analytische Detektion. Es werden die zugrunde liegenden wissenschaftlichen Prinzipien, verschiedene Derivatisierungsstrategien und detaillierte Laborprotokolle für die quantitative Analyse mittels Hochleistungsflüssigkeitschromatographie (HPLC) mit Fluoreszenz- (FLD) oder UV-Detektion vorgestellt.
Einleitung: Die analytische Herausforderung von 1-(9-Thioxanthenyl)piperazin
1-(9-Thioxanthenyl)piperazin (TXP) ist eine chemische Verbindung, die als wichtiger Baustein in der Synthese von pharmazeutisch aktiven Wirkstoffen dient. Das Molekül besteht aus einem Thioxanthen-Grundgerüst, das an ein Piperazin-Ringsystem gebunden ist. Die genaue und empfindliche Quantifizierung von TXP und seinen Analoga ist in verschiedenen Phasen der Arzneimittelentwicklung von entscheidender Bedeutung, von der Prozessoptimierung in der Synthese bis hin zu pharmakokinetischen Studien.
Die direkte Analyse von Piperazin-Derivaten mittels HPLC mit UV-Detektion kann jedoch aufgrund des Fehlens eines starken Chromophors im Piperazin-Ring eine Herausforderung darstellen. Obwohl das Thioxanthen-Gerüst eine gewisse UV-Absorption und potenzielle Eigenfluoreszenz aufweist, ist diese für die Bestimmung von Spurenkonzentrationen oft nicht ausreichend. Um die Nachweisgrenzen zu senken und die Selektivität zu erhöhen, ist eine chemische Derivatisierung des Piperazin-Anteils unerlässlich. Hierbei wird eine funktionelle Gruppe kovalent an das TXP-Molekül gebunden, die eine starke Fluoreszenz oder UV-Absorption aufweist.
Dieses Handbuch beschreibt zwei primäre Ansätze zur Verbesserung der Detektion von TXP:
-
Untersuchung und Nutzung der Eigenfluoreszenz des Thioxanthen-Gerüsts: Bevor externe Derivatisierungsreagenzien eingesetzt werden, wird ein Protokoll zur Charakterisierung der photophysikalischen Eigenschaften von TXP vorgestellt.
-
Prä-Säulen-Derivatisierung des sekundären Amins im Piperazin-Ring: Detaillierte Protokolle für die Derivatisierung mit zwei etablierten Reagenzien, Dansylchlorid und 4-Chlor-7-nitrobenzofurazan (NBD-Cl), werden bereitgestellt.
Wissenschaftliche Grundlagen und strategische Überlegungen
Die Wahl der Derivatisierungsstrategie hängt von mehreren Faktoren ab, darunter die erforderliche Empfindlichkeit, die verfügbare Laborausstattung (HPLC-FLD vs. HPLC-UV) und die chemischen Eigenschaften der Analytenmatrix.
Das Thioxanthen-Gerüst: Eine Quelle potenzieller Eigenfluoreszenz
Thioxanthen und seine Derivate sind für ihre photophysikalischen Eigenschaften bekannt. Einige Thioxanthen-Verbindungen zeigen eine Eigenfluoreszenz, die für die direkte quantitative Analyse genutzt werden kann.[1][2][3] Eine weitere interessante Möglichkeit besteht darin, die Fluoreszenz durch eine chemische Reaktion, wie z. B. eine Oxidation, zu erhöhen. Es wurde berichtet, dass die Oxidation von Thioxanthenen zu den entsprechenden Thioxanthenon-Sulfoxiden die Fluoreszenzintensität signifikant steigert.[4]
Derivatisierung des Piperazin-Amins
Da TXP ein sekundäres Amin im Piperazinring besitzt, kann es mit einer Vielzahl von Reagenzien reagieren, die für die Markierung von Aminen entwickelt wurden. Die ideale Derivatisierungsreaktion sollte schnell, quantitativ und unter milden Bedingungen ablaufen und ein stabiles, hoch-fluoreszierendes oder stark UV-absorbierendes Produkt ergeben.
-
Dansylchlorid (DNS-Cl): Dieses Reagenz reagiert mit primären und sekundären Aminen zu hochfluoreszierenden Dansylamiden.[5] Die resultierenden Derivate sind stabil und eignen sich gut für die quantitative Analyse mittels HPLC-FLD.[1][6]
-
4-Chlor-7-nitrobenzofurazan (NBD-Cl): NBD-Cl ist ein weiteres weit verbreitetes Reagenz zur Markierung von Aminen. Es bildet stabile, intensiv fluoreszierende Addukte, die bei anderen Wellenlängen anregen und emittieren als Dansyl-Derivate, was eine flexible Methodenanpassung ermöglicht.[2][7][8]
Die folgende Abbildung illustriert die verschiedenen analytischen Wege, die in diesem Handbuch beschrieben werden.
Abbildung 1: Workflow der analytischen Strategien für TXP.
Experimentelle Protokolle
Sicherheitshinweis: Alle Arbeiten sollten in einem gut belüfteten Abzug durchgeführt werden. Tragen Sie geeignete persönliche Schutzausrüstung (Schutzbrille, Handschuhe, Laborkittel). Beachten Sie die Sicherheitsdatenblätter der verwendeten Chemikalien.
Protokoll 1: Charakterisierung der Eigenfluoreszenz von TXP
Ziel: Bestimmung der optimalen Anregungs- und Emissionswellenlängen von TXP für eine potenzielle direkte HPLC-FLD-Analyse.
Materialien:
-
1-(9-Thioxanthenyl)piperazin (TXP)
-
HPLC-taugliches Acetonitril (ACN) und Methanol (MeOH)
-
Wasser für die Chromatographie (HPLC-Qualität)
-
Spektrofluorometer
-
HPLC-System mit Fluoreszenzdetektor
Vorgehensweise:
-
Probenvorbereitung: Stellen Sie eine Stammlösung von TXP (z. B. 1 mg/mL) in ACN her. Verdünnen Sie diese Stammlösung mit ACN auf eine Konzentration von ca. 1-10 µg/mL.
-
Bestimmung der Anregungs- und Emissionsspektren:
-
Messen Sie das Emissionsspektrum, indem Sie die Anregungswellenlänge in einem Bereich von 250-400 nm schrittweise verändern. Identifizieren Sie die Wellenlänge der maximalen Emission.
-
Messen Sie das Anregungsspektrum, indem Sie die Emissionswellenlänge auf dem zuvor ermittelten Maximum fixieren und die Anregungswellenlänge variieren.
-
-
HPLC-FLD-Analyse:
-
Rüsten Sie Ihr HPLC-System mit einer geeigneten Umkehrphasen-Säule aus (z. B. C18, 150 x 4.6 mm, 5 µm).
-
Verwenden Sie einen isokratischen oder Gradienten-Eluenten aus ACN und Wasser. Ein guter Startpunkt ist 70:30 (ACN:Wasser).
-
Stellen Sie die Anregungs- und Emissionswellenlängen am Fluoreszenzdetektor gemäß den in Schritt 2 ermittelten Maxima ein.
-
Injizieren Sie die TXP-Lösung und optimieren Sie die chromatographischen Bedingungen (Eluentenzusammensetzung, Flussrate) zur Erzielung einer guten Peakform und Retention.
-
-
Validierung: Führen Sie eine Kalibrierung mit einer Reihe von Verdünnungen durch, um die Linearität, Nachweisgrenze (LOD) und Bestimmungsgrenze (LOQ) der Methode zu ermitteln.
Protokoll 2: Derivatisierung mit Dansylchlorid (DNS-Cl)
Ziel: Umsetzung von TXP mit DNS-Cl zu einem hochfluoreszierenden Derivat für die quantitative HPLC-FLD-Analyse.
Materialien:
-
TXP-Stammlösung (1 mg/mL in ACN)
-
Dansylchlorid-Lösung (z. B. 1,5 mg/mL in ACN). Hinweis: Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden. Dansylchlorid ist in DMSO instabil.[9]
-
Natriumhydrogencarbonat-Puffer (100 mM, pH 9.5)
-
Reaktionsgefäße (z. B. 1.5 mL Mikrozentrifugenröhrchen)
-
Thermoblock oder Wasserbad
Vorgehensweise:
-
Reaktionsansatz: Geben Sie in ein Reaktionsgefäß:
-
50 µL der TXP-Standard- oder Probenlösung (in ACN)
-
100 µL Natriumhydrogencarbonat-Puffer (pH 9.5)
-
100 µL der Dansylchlorid-Lösung
-
-
Reaktion: Mischen Sie den Inhalt gut durch (Vortex) und inkubieren Sie den Ansatz für 30-60 Minuten bei 60°C im Dunkeln.
-
Reaktionsstopp: Kühlen Sie die Probe auf Raumtemperatur ab. Fügen Sie optional eine kleine Menge einer primären Aminlösung (z. B. Prolin) hinzu, um überschüssiges Dansylchlorid zu neutralisieren.
-
HPLC-FLD-Analyse:
-
Verdünnen Sie die Reaktionsmischung mit der mobilen Phase (z. B. 1:10) und filtrieren Sie sie durch einen 0.22 µm Spritzenfilter.
-
Trennen Sie die Probe auf einer C18-Säule.
-
Verwenden Sie typische Anregungs- und Emissionswellenlängen für Dansyl-Derivate: Anregung bei ~340 nm und Emission bei ~525 nm .[6]
-
Optimieren Sie die chromatographischen Bedingungen, um das TXP-DNS-Derivat vom Reagenzüberschuss und anderen Nebenprodukten zu trennen.
-
Abbildung 2: Reaktion von TXP mit Dansylchlorid.
Protokoll 3: Derivatisierung mit 4-Chlor-7-nitrobenzofurazan (NBD-Cl)
Ziel: Umsetzung von TXP mit NBD-Cl zu einem stabilen, fluoreszierenden und UV-aktiven Derivat.
Materialien:
-
TXP-Stammlösung (1 mg/mL in ACN)
-
NBD-Cl-Lösung (z. B. 1 mg/mL in ACN). Hinweis: Frisch zubereiten und vor Licht schützen.
-
Borat-Puffer (50 mM, pH 8.0)
-
Salzsäure (50 mM)
Vorgehensweise:
-
Reaktionsansatz: Mischen Sie in einem Reaktionsgefäß:
-
300 µL der TXP-Standard- oder Probenlösung (in Borat-Puffer gelöst oder verdünnt)
-
100 µL der NBD-Cl-Lösung
-
-
Reaktion: Mischen Sie gut durch (Vortex) und erhitzen Sie den Ansatz für 1 Minute bei 60°C. Kühlen Sie die Reaktion anschließend sofort in einem Eisbad ab, um sie zu stoppen.[7]
-
Ansäuerung: Fügen Sie 400 µL der 50 mM Salzsäure hinzu, um den pH-Wert zu senken und das Derivat zu stabilisieren.
-
HPLC-Analyse:
-
Filtrieren Sie die Probe durch einen 0.22 µm Spritzenfilter.
-
Trennen Sie die Probe auf einer C18-Säule.
-
Für die Fluoreszenzdetektion (FLD): Verwenden Sie eine Anregungswellenlänge von ~470 nm und eine Emissionswellenlänge von ~530 nm .[7]
-
Für die UV-Detektion: Das Derivat weist auch eine starke Absorption auf, die detektiert werden kann (z.B. bei ~470 nm).
-
Optimieren Sie die chromatographischen Bedingungen für eine Basislinientrennung des TXP-NBD-Derivats von anderen Komponenten.
-
Datenpräsentation und Leistungsvergleich
Die Ergebnisse der verschiedenen Methoden sollten systematisch erfasst und verglichen werden, um die für die jeweilige Anwendung am besten geeignete Methode auszuwählen.
Tabelle 1: Zusammenfassung der analytischen Parameter für verschiedene Detektionsstrategien
| Parameter | Direkte FLD (hypothetisch) | Dansylchlorid-Derivatisierung | NBD-Cl-Derivatisierung |
| Detektionsmethode | HPLC-FLD | HPLC-FLD | HPLC-FLD / HPLC-UV |
| Anregung (λex) | Zu bestimmen (z.B. 280-350 nm) | ~340 nm | ~470 nm |
| Emission (λem) | Zu bestimmen (z.B. 380-450 nm) | ~525 nm | ~530 nm |
| Vorteile | - Schnell, kein Reaktionsschritt- Geringerer Reagenzienverbrauch | - Sehr hohe Empfindlichkeit- Etabliertes, robustes Verfahren | - Hohe Empfindlichkeit- Schnelle Reaktion- Option für UV-Detektion |
| Nachteile | - Empfindlichkeit möglicherweise unzureichend- Anfällig für Matrixinterferenzen | - Längere Reaktionszeit- Reagenz kann instabil sein | - Reagenz kann mit vielen prim./sek. Aminen reagieren |
| Erwartete LOQ | ng/mL-Bereich | pg/mL- bis niedrigem ng/mL-Bereich | pg/mL- bis niedrigem ng/mL-Bereich |
Fehlerbehebung und Praxistipps
-
Geringe Derivatisierungsausbeute:
-
Überprüfen Sie den pH-Wert des Reaktionspuffers. Die meisten Amin-Derivatisierungsreaktionen erfordern einen basischen pH-Wert.
-
Stellen Sie sicher, dass die Derivatisierungsreagenzien frisch sind. DNS-Cl und NBD-Cl können durch Feuchtigkeit hydrolysieren.
-
Optimieren Sie die Reaktionstemperatur und -zeit.
-
-
Mehrere Peaks oder Peak-Tailing:
-
Unvollständige Reaktion kann zu mehreren Peaks führen. Erhöhen Sie die Reaktionszeit oder die Konzentration des Reagenz.
-
Peak-Tailing kann durch sekundäre Wechselwirkungen mit der stationären Phase verursacht werden. Passen Sie den pH-Wert der mobilen Phase an oder fügen Sie einen Ionenpaar-Reagenz hinzu.
-
-
Hoher Hintergrund im Chromatogramm:
-
Überschüssiges Derivatisierungsreagenz kann einen hohen Hintergrund verursachen. Reduzieren Sie die Konzentration des Reagenz oder fügen Sie nach der Reaktion einen "Quencher" hinzu.
-
Fazit
Die Derivatisierung von 1-(9-Thioxanthenyl)piperazin ist ein effektiver Ansatz zur signifikanten Verbesserung seiner Nachweisbarkeit in der HPLC. Die Wahl der Methode – ob die Nutzung der potenziellen Eigenfluoreszenz oder die Derivatisierung mit Reagenzien wie Dansylchlorid oder NBD-Cl – hängt von den spezifischen Anforderungen der Analyse ab. Die in diesem Handbuch vorgestellten Protokolle bieten eine solide Grundlage für die Entwicklung und Validierung robuster und empfindlicher quantitativer Methoden für TXP in der pharmazeutischen Forschung und Entwicklung. Es wird empfohlen, zunächst die Eigenfluoreszenz von TXP zu charakterisieren, bevor man sich für eine Derivatisierungsstrategie entscheidet, da dies den analytischen Arbeitsablauf vereinfachen könnte.
Referenzen
-
BenchChem. (2025). Application Notes and Protocols for Derivatization of Biological Amines with Dansyl Chloride. Verfügbar unter: --INVALID-LINK--
-
Reddy, P. R., & Reddy, S. (2012). Analytical method for piperazine in an active pharmaceutical ingredient using chemical derivatization and HPLC-UV. Journal of Chemical and Pharmaceutical Research, 4(6), 2854-2859. Verfügbar unter: --INVALID-LINK--
-
Durães, F., et al. (2021). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. Pharmaceuticals, 14(6), 533. Verfügbar unter: --INVALID-LINK--
-
Aly, F. (1993). Difference spectrophotometric determination of some pharmaceutically important thioxanthene derivatives in dosage forms. Journal of Pharmaceutical and Biomedical Analysis, 11(3), 185-190. Verfügbar unter: --INVALID-LINK--
-
Belal, F., et al. (1997). Analysis of pharmaceutically important thioxanthene derivatives. Journal of Pharmaceutical and Biomedical Analysis, 16(3), 369-376. Verfügbar unter: --INVALID-LINK--
-
Dojindo Molecular Technologies, Inc. (n.d.). Derivatization Reagent for HPLC NBD-F. Verfügbar unter: --INVALID-LINK--
-
Shaqour, B., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ACS Omega, 8(41), 38043–38056. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. (2025). Dansyl-Derivate. Verfügbar unter: --INVALID-LINK--
-
Durães, F., et al. (2021). Tetracyclic Thioxanthene Derivatives: Studies on Fluorescence and Antitumor Activity. MDPI. Verfügbar unter: --INVALID-LINK--
-
Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Italian Journal of Animal Science, 19(1), 1-10. Verfügbar unter: --INVALID-LINK--
-
Guo, Y. W., et al. (2020). The establishment of a practical method for the determination of piperazine residues using accelerated solvent extraction and UHPLC-FLD. Italian Journal of Animal Science, 19(1), 1-10. Verfügbar unter: --INVALID-LINK--
-
Shaqour, B., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. National Institutes of Health. Verfügbar unter: --INVALID-LINK--
-
Wikipedia. (2024). Dansylchlorid. Verfügbar unter: --INVALID-LINK--
-
Shaqour, B., et al. (2023). Biological Evaluation of Xanthene and Thioxanthene Derivatives as Antioxidant, Anticancer, and COX Inhibitors. ResearchGate. Verfügbar unter: --INVALID-LINK--
-
El-Kassem, L. T. A., et al. (2024). The application of 7-chloro-4-nitrobenzoxadiazole and 4-fluoro-7-nitro-2,1,3-benzoxadiazole for the analysis of amines and amino acids using high-performance liquid chromatography. RSC Advances, 14(1), 1-10. Verfügbar unter: --INVALID-LINK--
References
- 1. benchchem.com [benchchem.com]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Dansyl-Derivate – Wikipedia [de.wikipedia.org]
- 6. qascf.com [qascf.com]
- 7. Derivatization Reagent for HPLC NBD-F | CAS 29270-56-2 Dojindo [dojindo.com]
- 8. researchgate.net [researchgate.net]
- 9. Dansylchlorid – Wikipedia [de.wikipedia.org]
Guide to the Preparation and Handling of 1-(9-Thioxanthenyl)piperazine Stock Solutions for Pre-Clinical Research
An Application Note from the Office of the Senior Scientist
Abstract
This technical note provides a detailed protocol and best practices for the preparation, storage, and handling of stock solutions of 1-(9-Thioxanthenyl)piperazine (CAS: 827614-61-9). As a heterocyclic compound with potential applications in drug discovery and development, ensuring the accuracy, purity, and stability of its stock solutions is paramount for generating reproducible and reliable experimental data. This guide, designed for researchers, scientists, and drug development professionals, explains the rationale behind procedural steps, outlines safety considerations, and offers troubleshooting advice to address common challenges.
Introduction: The Critical Role of Stock Solution Integrity
This compound is a heterocyclic compound belonging to the thioxanthene and piperazine classes.[1][2][3] Molecules containing these scaffolds are of significant interest in medicinal chemistry for their diverse biological activities.[4] The foundation of any robust in-vitro or in-vivo study lies in the precise and consistent preparation of the test compound. Errors in concentration, degradation of the compound, or solvent-induced artifacts can lead to misleading results, costing valuable time and resources.
This guide provides a self-validating framework for preparing high-quality stock solutions, emphasizing the scientific principles that ensure experimental success.
Compound Properties and Safety Imperatives
Prior to handling the compound, it is crucial to be familiar with its physicochemical properties and the necessary safety precautions.
Physicochemical Data Summary
A summary of the key properties of this compound is presented below.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1][3] |
| Synonyms | 1-(9H-thioxanthen-9-yl)piperazine, 9-(Piperazin-1-yl)-9H-thioxanthene | [1][2][3] |
| CAS Number | 827614-61-9 | [1][5] |
| Molecular Formula | C₁₇H₁₈N₂S | [1][3][5] |
| Molecular Weight | 282.41 g/mol | [5] |
| Appearance | White to off-white solid | [1][2] |
| Storage (Neat) | Room Temperature, desiccated, protected from light | [6] |
Mandatory Safety & Handling Protocols
The piperazine moiety can be hazardous, and related compounds are known skin and respiratory sensitizers.[7][8] The safety data for this compound specifically indicates the following hazards:
-
H315: Causes skin irritation.[5]
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.[5]
Therefore, the following precautions are mandatory:
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves, and chemical safety goggles.
-
Ventilation: Handle the solid compound in a chemical fume hood or a ventilated balance enclosure to avoid inhalation of fine powder.[5]
-
Spill Management: Have a spill kit ready. In case of a spill, decontaminate the area according to your institution's standard operating procedures.
-
Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local and national regulations.
Core Principles: The Science Behind the Protocol
An expert scientist understands not just the steps, but the reasoning behind them. This section details the critical decisions in stock solution preparation.
Solvent Selection: Why DMSO is the Gold Standard
For novel organic compounds like this compound, where aqueous solubility is often low, anhydrous Dimethyl Sulfoxide (DMSO) is the solvent of choice.
-
Rationale: DMSO is a polar aprotic solvent with a powerful ability to dissolve a wide range of non-polar and polar organic molecules. Its use is ubiquitous in high-throughput screening and cell-based assays.
-
Trustworthiness: Using a high-purity, anhydrous grade of DMSO (≥99.9%) is critical. Water content can promote hydrolysis of labile compounds or decrease the solubility of hydrophobic ones. Always use fresh, unopened bottles or aliquots of DMSO stored under an inert gas (e.g., argon) to prevent moisture absorption.
Workflow for Stock Solution Preparation
The overall process from receiving the solid compound to storing validated stock solutions follows a logical and quality-controlled pathway.
Caption: Figure 1. A quality-controlled workflow for preparing stock solutions.
Detailed Protocol: Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of 1 mL of a 10 mM stock solution. Adjust volumes and mass as required.
Materials
-
This compound (MW: 282.41 g/mol )
-
Anhydrous DMSO (≥99.9% purity)
-
Analytical balance (readable to 0.1 mg)
-
1.5 mL or 2.0 mL microcentrifuge tube or glass vial
-
Calibrated micropipettes (P1000, P200)
-
Vortex mixer
-
Water bath sonicator (optional)
-
Cryovials for aliquoting
Calculation
The fundamental formula for calculating the required mass is: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) [9]
For 1 mL of a 10 mM solution:
-
Concentration = 10 mM = 0.010 mol/L
-
Volume = 1 mL = 0.001 L
-
Molecular Weight = 282.41 g/mol
Mass (mg) = (0.010 mol/L) × (0.001 L) × (282.41 g/mol ) × (1000 mg/g) = 2.824 mg
Step-by-Step Methodology
-
Preparation: Tare the analytical balance with your chosen vial (e.g., a 2 mL amber glass vial) with the cap off.
-
Weighing: Carefully weigh out 2.82 mg of this compound directly into the tared vial. Record the exact mass.
-
Re-calculation (Self-Validation): Adjust the final concentration based on the actual mass weighed. For example, if you weighed 2.90 mg, the actual concentration will be: (2.90 mg / 282.41 mg/mmol) / 1 mL = 10.27 mM . This is the concentration you must record in your lab notebook and use for all subsequent dilution calculations.
-
Solvent Addition: Add approximately 900 µL of anhydrous DMSO to the vial containing the compound.
-
Dissolution: Cap the vial securely and vortex vigorously for 1-2 minutes.
-
Quality Control (Visual): Visually inspect the solution against a bright light. It should be completely clear with no visible particulates.
-
Troubleshooting Dissolution: If particulates remain, sonicate the vial in a room temperature water bath for 5-10 minutes or warm gently to 30-37°C. Vortex again. If the compound still does not dissolve, consult the troubleshooting guide (Section 5).
-
Final Volume Adjustment: Once fully dissolved, add anhydrous DMSO to reach the final target volume of 1.0 mL.
-
Aliquoting & Storage: Immediately dispense the stock solution into small-volume, amber cryovials (e.g., 20 µL aliquots). This minimizes waste and prevents degradation from repeated freeze-thaw cycles.
-
Labeling: Clearly label each aliquot with the compound name, exact concentration, solvent, date, and your initials.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.
Stability, Storage, and Troubleshooting
Long-Term Storage and Use
-
Stability: While specific stability data is unavailable, storing DMSO stocks at -80°C is recommended for long-term preservation. For daily or weekly use, -20°C is acceptable.
-
Freeze-Thaw Cycles: Avoid more than 2-3 freeze-thaw cycles. The aliquoting strategy described above is the best defense against this.
-
Usage: To use an aliquot, remove it from the freezer and allow it to thaw completely at room temperature. Briefly vortex to ensure homogeneity before making serial dilutions into your assay buffer. Crucially, do not refreeze a partially used aliquot.
Troubleshooting Guide
Even with a robust protocol, challenges can arise. The following decision tree provides a logical path to resolving common issues.
Caption: Figure 2. A decision-making workflow for addressing solubility challenges.
Conclusion
The reliability of preclinical research data is directly linked to the quality of the reagents used. By following the detailed protocols and understanding the core scientific principles outlined in this guide, researchers can confidently prepare and use stock solutions of this compound, ensuring the integrity and reproducibility of their experimental findings.
References
- 1. 1-(9H-Thioxanthen-9-yl)piperazine | CymitQuimica [cymitquimica.com]
- 2. This compound | 827614-61-9 [amp.chemicalbook.com]
- 3. chembk.com [chembk.com]
- 4. sciencescholar.us [sciencescholar.us]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. mmbio.byu.edu [mmbio.byu.edu]
- 7. assets.thermofisher.com [assets.thermofisher.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. youtube.com [youtube.com]
Application Note: Utilization of 1-(9-Thioxanthenyl)piperazine as a Characterized Reference Standard for Impurity Profiling in Thiothixene Synthesis
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the use of 1-(9-Thioxanthenyl)piperazine as a qualified reference standard in the analytical chemistry setting, specifically for the quality control of the antipsychotic drug Thiothixene. While not a conventional off-the-shelf standard, this compound is a critical process-related impurity and synthetic precursor in several Thiothixene manufacturing routes.[1][2] This note details the necessary steps for its qualification, characterization, and subsequent use in a validated High-Performance Liquid Chromatography (HPLC) method for impurity profiling. The protocols are designed to ensure analytical accuracy, precision, and regulatory compliance in pharmaceutical development and manufacturing.
Introduction: The Role of Process-Related Reference Standards
In pharmaceutical manufacturing, the control of impurities is a critical mandate from regulatory bodies worldwide to ensure the safety and efficacy of the final drug product. Impurities can arise from various sources, including starting materials, intermediates, and degradation products.[3] this compound is a key intermediate in the synthesis of Thiothixene.[1][2] Its presence in the final active pharmaceutical ingredient (API) must be strictly monitored and controlled.
Therefore, a highly pure and well-characterized sample of this compound is essential to serve as a reference standard. This standard is not used for calibrating the API itself, but for:
-
Peak Identification: Unambiguously identifying the this compound peak in a chromatogram of the Thiothixene API.
-
Quantification: Accurately determining the concentration of this specific impurity, typically using a relative response factor (RRF) or a direct calibration curve.
-
Method Validation: Demonstrating the specificity and sensitivity of the analytical method to detect and quantify this impurity.
This application note provides the scientific rationale and step-by-step protocols for establishing and utilizing this compound as an in-house reference standard.
Physicochemical Properties of this compound
A thorough understanding of the compound's properties is the foundation for its use as a standard. It informs solvent selection, storage conditions, and the development of analytical methods.
| Property | Value | Source(s) |
| IUPAC Name | 1-(9H-thioxanthen-9-yl)piperazine | [4] |
| Synonyms | 9-(Piperazin-1-yl)-9H-thioxanthene | [5][6] |
| CAS Number | 827614-61-9 | [4][5][7] |
| Molecular Formula | C₁₇H₁₈N₂S | [5][7] |
| Molecular Weight | 282.41 g/mol | [4][5] |
| Appearance | White to off-white solid | [5] |
| Purity (Typical) | >97% (as a research chemical) | [5][6] |
| Storage | Room Temperature (RT), protect from light and moisture |
Qualification of a Reference Standard
Before a chemical can be used as a reference standard, it must be rigorously characterized to confirm its identity and establish its purity. This qualification process is a self-validating system that ensures the trustworthiness of all subsequent analytical results.
Workflow for Reference Standard Qualification
Caption: Workflow for qualifying this compound as a reference standard.
Protocol: Purity Determination by HPLC
This protocol establishes the chromatographic purity of the reference standard material.
-
Instrumentation: HPLC with UV/Vis or Diode Array Detector (DAD).
-
Column: C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Rationale: The C18 stationary phase provides excellent hydrophobic retention for the nonpolar thioxanthene core. A smaller particle size (3.5 µm) ensures high resolution for separating closely related impurities.
-
-
Mobile Phase A: 0.1% Phosphoric Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Rationale: A buffered aqueous mobile phase (pH ~2.5) ensures that the basic nitrogen atoms of the piperazine ring are consistently protonated, leading to sharp, symmetrical peak shapes. Acetonitrile is a common organic modifier providing good elution strength.
-
-
Gradient Program:
-
0-5 min: 20% B
-
5-25 min: 20% to 80% B
-
25-30 min: 80% B
-
30.1-35 min: 20% B (Re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Rationale: The thioxanthene chromophore exhibits strong absorbance in the mid-UV range. 254 nm is a robust wavelength for detecting both the main component and related aromatic impurities.
-
-
Injection Volume: 10 µL.
-
Sample Preparation: Accurately weigh ~10 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 1.0 mg/mL solution.
-
Analysis: Inject the sample and integrate all peaks. Calculate purity using the area percent normalization method.
Application: Impurity Profiling of Thiothixene
Once qualified, the reference standard is used to analyze batches of Thiothixene API.
Analytical Workflow
Caption: Analytical workflow for Thiothixene impurity profiling.
Protocol: HPLC Method for Thiothixene Related Substances
This method is designed to separate Thiothixene from this compound and other potential process impurities.
-
Instrumentation & Column: Same as in Section 3.
-
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient Program:
-
0-10 min: 30% B
-
10-35 min: 30% to 75% B
-
35-40 min: 75% B
-
40.1-45 min: 30% B (Re-equilibration)
-
Rationale: A longer, shallower gradient is used here compared to the purity method to achieve the necessary resolution between the main Thiothixene peak and its closely eluting impurities.[3]
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 230 nm.
-
Rationale: While 254 nm is suitable, Thiothixene has a different chromophore due to the side chain and sulfonamide group.[3] 230 nm is often a more universal wavelength for detecting all related substances with better sensitivity.
-
-
Solutions:
-
Diluent: 50:50 Acetonitrile:Water.
-
Reference Standard (RS) Solution: Prepare a 0.1 mg/mL solution of the qualified this compound standard in Diluent.
-
Test Solution: Accurately weigh ~25 mg of Thiothixene API and dissolve in 25 mL of Diluent to make a 1.0 mg/mL solution.
-
System Suitability Solution (SST): Spike the Test Solution with the RS solution to achieve a final impurity concentration of approximately 0.1%. This solution is used to verify the system's performance (e.g., resolution between the impurity and API).
-
-
Analysis and Calculation:
-
Inject the diluent (blank), SST solution, and Test solution.
-
Confirm that the SST criteria are met (e.g., resolution > 2.0 between Thiothixene and this compound).
-
In the Test solution chromatogram, identify the peak corresponding to this compound by comparing its retention time with the standard.
-
Quantify the impurity using the following formula (assuming RRF = 1.0, unless determined experimentally):
% Impurity = (Area of Impurity / Total Area of all Peaks) x 100
-
Conclusion
This compound serves as a critical analytical tool in the quality control of Thiothixene. By following a rigorous qualification procedure to establish it as an in-house reference standard, analytical laboratories can ensure the identity, purity, and safety of the final drug product. The HPLC methods detailed herein provide a robust framework for both the characterization of the standard and its practical application in routine impurity profiling, reinforcing the principles of scientific integrity and trustworthiness in pharmaceutical analysis.
References
- 1. Tiotixene - Wikipedia [en.wikipedia.org]
- 2. TIOTIXENE or THIOTHIXENE Synthesis, SAR, MCQ,Structure,Chemical Properties and Therapeutic Uses - Gpatindia: Pharmacy Jobs, Admissions, Scholarships, Conference,Grants, Exam Alerts [gpatindia.com]
- 3. daicelpharmastandards.com [daicelpharmastandards.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 1-(9H-Thioxanthen-9-yl)piperazine | CymitQuimica [cymitquimica.com]
- 6. 827614-61-9 Cas No. | 1-(9H-Thioxanthen-9-yl)piperazine | Apollo [store.apolloscientific.co.uk]
- 7. chembk.com [chembk.com]
Application Note: A Robust and Validated LC-MS/MS Method for the High-Sensitivity Quantification of Thioxanthene Compounds in Human Plasma
Abstract
This application note presents a detailed, field-proven methodology for the development and validation of a sensitive, selective, and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of thioxanthene-class antipsychotic drugs in human plasma. Thioxanthenes, such as thiothixene and chlorprothixene, require precise monitoring in clinical and research settings. This guide provides a comprehensive framework, from sample preparation strategies to final method validation, designed for researchers, scientists, and drug development professionals. The protocols herein are grounded in established scientific principles and adhere to major regulatory guidelines to ensure data integrity and reliability.
Introduction: The Rationale for Precise Thioxanthene Quantification
Thioxanthenes are a class of typical antipsychotic medications used in the management of schizophrenia and other psychotic disorders. The therapeutic window for these compounds is often narrow, and patient response can be highly variable. Therefore, Therapeutic Drug Monitoring (TDM) and pharmacokinetic (PK) studies are crucial for optimizing dosing regimens, ensuring efficacy, and minimizing toxicity.
LC-MS/MS has become the gold standard for bioanalysis due to its exceptional sensitivity and selectivity, allowing for the precise measurement of drug concentrations in complex biological matrices like plasma.[1][2] This document provides a causal, step-by-step guide to developing a reliable assay, with a focus on explaining the critical choices made during method development.
Foundational Strategy: A Workflow for Bioanalytical Success
The development of a bioanalytical method is a systematic process. The primary objective is to isolate the analyte from endogenous plasma components that can interfere with the analysis—a phenomenon known as the matrix effect—and then to accurately quantify it.[3][4] The overall workflow is a multi-stage process designed to ensure the final data is both accurate and reproducible.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing HPLC Separation of 1-(9-Thioxanthenyl)piperazine and its Metabolites
Welcome to the technical support center dedicated to the analytical challenges associated with 1-(9-Thioxanthenyl)piperazine and its metabolites. This guide is structured to provide researchers, scientists, and drug development professionals with actionable insights and troubleshooting strategies for developing robust and reliable HPLC methods. The inherent chemical properties of this compound—namely its basic piperazine moiety and bulky, nonpolar thioxanthene core—present unique separation challenges that require a systematic and well-understood approach.
This document moves beyond simple procedural lists to explain the causal relationships behind methodological choices, ensuring that the protocols are not just followed, but understood.
Frequently Asked Questions (FAQs)
Q1: Why do I observe poor or no retention of this compound on my C18 column?
This is a common issue. The parent compound, this compound, is a basic compound due to its two secondary amine groups.[1] On a standard reversed-phase (RP) C18 column, especially with a neutral or high pH mobile phase, the piperazine moiety can be uncharged or partially charged, leading to minimal interaction with the nonpolar stationary phase and elution near the solvent front (void volume).[1][2][3][4] Furthermore, underivatized piperazine itself is known to be poorly retained on traditional RP columns.[1]
Q2: My peaks for the parent compound and its metabolites are tailing significantly. What is the primary cause and immediate solution?
Peak tailing for basic compounds like this is almost always caused by secondary ionic interactions with acidic residual silanol groups (-Si-OH) on the silica surface of the HPLC column.[5] These silanols can become deprotonated (Si-O⁻) and interact strongly with the protonated (positively charged) analyte, causing a portion of the analyte molecules to lag behind, resulting in a tailed peak.
-
Immediate Solution: Add a small amount of an amine modifier, such as 0.1% triethylamine (TEA) or diethylamine (DEA), to your mobile phase.[6][7] These agents act as silanol-masking agents, competing with your analyte for the active sites and dramatically improving peak shape.
Q3: Is a gradient elution necessary for separating the parent drug from its metabolites?
Yes, a gradient elution is highly recommended.[6] Metabolites are typically formed through processes like hydroxylation, N-dealkylation, or sulfoxidation, which significantly increase their polarity compared to the parent drug. An isocratic method optimized for the parent drug will likely result in very long retention times for the more nonpolar parent and poor retention for the highly polar metabolites. A gradient, which involves increasing the percentage of the organic solvent over the course of the run, allows for the effective elution of compounds with a wide range of polarities, ensuring that both polar metabolites and the nonpolar parent are resolved efficiently within a reasonable timeframe.[6]
Q4: How can I definitively identify the peaks corresponding to the metabolites?
While chromatographic retention time provides initial clues (metabolites are often more polar and elute earlier in reversed-phase), it is not sufficient for definitive identification. The gold standard is to use a mass spectrometer (MS) detector coupled to the HPLC (LC-MS).[6] An MS detector can provide the mass-to-charge ratio (m/z) of each eluting compound, allowing you to confirm the identity of the parent drug and propose structures for metabolites based on expected metabolic transformations (e.g., an increase of 16 amu suggests hydroxylation). A photodiode array (PDA) detector is also invaluable for assessing peak purity.[6]
In-Depth Troubleshooting Guide
This section addresses specific experimental problems with detailed causal analysis and step-by-step solutions.
Problem 1: Poor Resolution Between Two or More Peaks
-
Symptoms: Co-eluting peaks or peaks with a resolution value (Rs) less than 1.5.
-
Causality & Solutions:
-
Suboptimal Mobile Phase Composition: The choice and proportion of the organic modifier are critical.
-
Action: If using acetonitrile, try switching to methanol or a combination of the two. Methanol has different selectivity and can alter the elution order. Systematically vary the gradient slope. A shallower gradient provides more time for closely eluting peaks to separate.
-
-
Incorrect Mobile Phase pH: The pH affects the ionization state of the analytes and the stationary phase.
-
Action: The piperazine moiety is basic. Adjusting the mobile phase pH with a buffer (e.g., phosphate or formate) to a lower value (e.g., pH 2.5-4.0) will ensure the piperazine nitrogen is fully protonated. This leads to more consistent interactions and can improve peak shape and resolution.[8]
-
-
Inadequate Column Selectivity: A standard C18 column may not provide the necessary selectivity for structurally similar metabolites.
-
Action: Consider a column with a different stationary phase. A phenyl column can offer alternative pi-pi interactions with the aromatic thioxanthene ring system. For highly polar metabolites, a Hydrophilic Interaction Chromatography (HILIC) column could be a powerful alternative.[9]
-
-
Problem 2: Drifting or Shifting Retention Times
-
Symptoms: The retention time for the same analyte changes between injections or across a sequence.
-
Causality & Solutions:
-
Insufficient Column Equilibration: This is the most common cause, especially when using a gradient.
-
Action: Ensure the column is equilibrated with the initial mobile phase conditions for at least 10-15 column volumes before the first injection and between runs.[10]
-
-
Mobile Phase Instability: The mobile phase can change composition over time due to the evaporation of the more volatile organic component.
-
Action: Prepare fresh mobile phase daily and keep the solvent bottles capped.[10] If using buffers, ensure they are fully dissolved to prevent precipitation.
-
-
Pump Malfunction or Leaks: Inconsistent flow from the pump will directly impact retention times.
-
Action: Check the system pressure. Fluctuations may indicate a leak or air bubbles in the pump.[10] Purge the pump to remove any bubbles.
-
-
Temperature Fluctuations: Column temperature affects retention.
-
Action: Use a column oven to maintain a constant, stable temperature (e.g., 30-35°C).[7]
-
-
Problem 3: Low Signal Intensity or No Peaks Detected
-
Symptoms: Chromatogram shows a flat baseline or very small peaks, even with a known concentration of the analyte.
-
Causality & Solutions:
-
Incorrect Detection Wavelength: The thioxanthene moiety is a strong chromophore, but the UV detector must be set to its wavelength of maximum absorbance (λmax).
-
Action: Use a PDA detector to acquire the full UV spectrum of the this compound standard as it elutes. Identify the λmax and set the detector to this wavelength for maximum sensitivity.
-
-
Poor Analyte Recovery During Sample Preparation: This is a major issue with complex biological matrices like plasma or tissue homogenates.
-
Action: Your sample preparation must be optimized. For a basic compound like this, a strong cation-exchange Solid-Phase Extraction (SPE) is highly effective at isolating the analyte and removing matrix interferences.[11][12] Simpler methods like protein precipitation can also be used but may result in lower sensitivity due to matrix effects.[13]
-
-
Analyte Degradation: Piperazine-containing drugs can be susceptible to degradation, especially in solution.[6]
-
Action: Always use freshly prepared solutions when possible. If solutions must be stored, keep them at low temperatures (-20°C or -80°C) and protect them from light.[6]
-
-
Experimental Protocols & Workflows
Workflow 1: Systematic Mobile Phase Optimization
This protocol outlines a logical sequence for developing a robust gradient method.
References
- 1. HPLC Analysis of Piperazine on Primesep 100 | SIELC Technologies [sielc.com]
- 2. researchgate.net [researchgate.net]
- 3. tandfonline.com [tandfonline.com]
- 4. Accurate HPLC Determination of Piperazine Residues in the Presence of other Secondary and Primary Amines | Semantic Scholar [semanticscholar.org]
- 5. hplc.eu [hplc.eu]
- 6. benchchem.com [benchchem.com]
- 7. jocpr.com [jocpr.com]
- 8. HPLC and TLC methodology for determination or purity evaluation of 4-methoxy-2-(3(4-phenyl-1-piperazinyl))propyl-2,3-dihydro-6-methyl-1,3-dioxo-1H-pyrrolo[3,4-c]pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. labcompare.com [labcompare.com]
- 11. qascf.com [qascf.com]
- 12. qascf.com [qascf.com]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: A Guide to the Stable Storage of 1-(9-Thioxanthenyl)piperazine
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice on preventing the degradation of 1-(9-Thioxanthenyl)piperazine during storage. Our goal is to ensure the integrity of your experimental results by maintaining the stability of this valuable research compound.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I've observed a change in the color and solubility of my this compound solid after a few weeks of storage. What could be the cause?
A1: Changes in the physical appearance of your compound, such as discoloration (e.g., yellowing) and altered solubility, are often the first indicators of chemical degradation. For this compound, the primary culprits are typically photo-oxidation and exposure to moisture.
The thioxanthene moiety is known to be sensitive to light, which can trigger oxidation of the sulfur atom in the central ring, leading to the formation of sulfoxides and, with further oxidation, sulfones.[1] These oxidized species have different polarities and chromophores, which can explain the observed changes in color and solubility.
The piperazine ring, on the other hand, is hygroscopic and can absorb moisture from the air. This can lead to the formation of hydrates or facilitate hydrolytic degradation, although the latter is generally less common for this specific linkage under neutral pH conditions in the solid state.
Troubleshooting Steps:
-
Visual Inspection: Note any changes in color from the initial white or off-white solid.
-
Solubility Test: Attempt to dissolve a small, known amount of the stored compound in a solvent in which it was previously freely soluble. A decrease in solubility can indicate the formation of less soluble degradation products.
-
Analytical Confirmation: If you have access to analytical instrumentation, such as High-Performance Liquid Chromatography (HPLC), you can confirm the presence of degradation products. A typical stability-indicating HPLC method would show additional peaks eluting at different retention times than the parent compound.
Q2: What are the ideal storage conditions for this compound to ensure its long-term stability?
A2: To minimize degradation, it is crucial to control the environmental factors to which the compound is exposed. Based on the chemical properties of the thioxanthene and piperazine moieties, we recommend the following storage conditions:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2-8°C (Refrigerated) | Slows down the rate of potential thermal degradation and oxidative processes. |
| Light | Protect from light (Store in an amber vial or a light-blocking container) | The thioxanthene ring is susceptible to photodegradation.[2] |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) and in a desiccated environment. | Minimizes oxidation of the sulfur atom and prevents moisture absorption by the hygroscopic piperazine ring. |
| Container | Tightly sealed, chemically inert container (e.g., glass vial with a PTFE-lined cap). | Prevents exposure to air and moisture.[3] |
Q3: I suspect my sample of this compound has degraded. How can I analytically confirm this and identify the degradation products?
A3: A stability-indicating analytical method is essential for confirming degradation and identifying the resulting products. Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection is a widely used and effective technique for this purpose.
Experimental Protocol: Stability-Indicating RP-HPLC Method
-
Objective: To separate this compound from its potential degradation products (e.g., sulfoxide and sulfone derivatives).
-
Instrumentation:
-
HPLC system with a UV-Vis or Photodiode Array (PDA) detector.
-
C18 analytical column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
-
Mobile Phase:
-
A gradient elution is often necessary to resolve the parent compound from its more polar degradation products.
-
A typical mobile phase system could be:
-
Solvent A: 0.1% Formic acid in Water
-
Solvent B: 0.1% Formic acid in Acetonitrile
-
-
-
Gradient Program (Example):
Time (min) % Solvent A % Solvent B 0 90 10 20 10 90 25 10 90 26 90 10 | 30 | 90 | 10 |
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (or scan for optimal wavelength with a PDA detector).
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve a small amount of the compound in the mobile phase or a suitable solvent (e.g., acetonitrile/water mixture) to a concentration of approximately 1 mg/mL.
Data Interpretation:
-
Inject a freshly prepared solution of a known pure standard of this compound to determine its retention time.
-
Inject your stored sample. The appearance of new peaks, typically at earlier retention times (as the oxidized products are generally more polar), indicates degradation.
-
For identification of degradation products, hyphenated techniques like LC-Mass Spectrometry (LC-MS) are invaluable. The mass-to-charge ratio (m/z) of the degradation products can help elucidate their structures. For instance, the sulfoxide would have an m/z of +16 compared to the parent compound, and the sulfone would be +32.
Workflow for Assessing Degradation
References
Technical Support Center: Overcoming Poor Solubility of Thioxanthene Derivatives in Aqueous Buffers
Welcome to the technical support center for handling thioxanthene derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the poor aqueous solubility of this important class of compounds. Thioxanthenes, characterized by their tricyclic sulfur-containing scaffold, are known for their lipophilicity, which often leads to difficulties in achieving desired concentrations in aqueous buffers for biological assays and formulation development.[1][2]
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to directly address these issues. The following sections are structured to not only offer solutions but also to explain the underlying scientific principles, enabling you to make informed decisions in your experimental design.
Troubleshooting & FAQs
This section is organized in a question-and-answer format to provide direct and actionable advice for common solubility challenges.
My thioxanthene derivative is precipitating out of my aqueous buffer. What is the first thing I should check?
The first step is to assess the pH of your buffer. Many thioxanthene derivatives possess ionizable functional groups, and their solubility can be highly dependent on the pH of the medium.[3][] For basic derivatives, lowering the pH to protonate the molecule can significantly increase aqueous solubility. Conversely, for acidic derivatives, increasing the pH to deprotonate the molecule will enhance its solubility.
-
Recommendation: Determine the pKa of your specific thioxanthene derivative. Prepare a series of buffers with pH values spanning a range of 1-2 units above and below the pKa to identify the optimal pH for solubilization.[5][6]
I've optimized the pH, but the solubility is still too low for my assay. What is a simple next step?
The use of co-solvents is a straightforward and effective method to increase the solubility of hydrophobic compounds.[7][8] Co-solvents work by reducing the polarity of the aqueous medium, thereby making it more favorable for the dissolution of lipophilic molecules like thioxanthenes.[][9]
-
Common Co-solvents:
-
Dimethyl sulfoxide (DMSO)
-
Ethanol
-
Propylene glycol (PG)
-
Polyethylene glycols (PEGs) of low molecular weight[10]
-
-
Causality: These organic solvents are miscible with water and can disrupt the hydrogen bonding network of water, creating a microenvironment that is more accommodating to the non-polar thioxanthene structure.[]
-
Caution: Be mindful of the final concentration of the co-solvent in your experiment, as high concentrations can be toxic to cells or interfere with assay components. It is crucial to run appropriate vehicle controls.[8][11]
My experiment is sensitive to organic solvents. Are there any alternatives to co-solvents?
Yes, several alternative approaches can be employed when organic solvents are not suitable. Two highly effective methods are the use of cyclodextrins and the formation of solid dispersions.
1. Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity.[12][13] They can encapsulate poorly soluble drug molecules, like thioxanthene derivatives, forming an inclusion complex that is water-soluble.[14][15]
-
Mechanism: The hydrophobic thioxanthene molecule partitions into the non-polar interior of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts with the aqueous environment, effectively "cloaking" the hydrophobic drug and increasing its apparent solubility.[12][13]
-
Commonly Used Cyclodextrins:
-
Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Sulfobutylether-β-cyclodextrin (SBE-β-CD)
-
2. Solid Dispersions: This technique involves dispersing the hydrophobic drug in a hydrophilic polymer matrix at a solid state.[16][17][18] When the solid dispersion is introduced into an aqueous medium, the polymer dissolves rapidly, releasing the drug as very fine, amorphous particles.[19][20]
-
Mechanism: By reducing the particle size to a molecular level and preventing the drug from crystallizing, solid dispersions enhance the surface area available for dissolution and improve the wetting of the drug particles, leading to a significant increase in dissolution rate and solubility.[16][19]
-
Common Carriers:
-
Polyvinylpyrrolidone (PVP)
-
Polyethylene glycols (PEGs)
-
Hydroxypropyl methylcellulose (HPMC)
-
I need to prepare a high-concentration stock solution for in vivo studies. What are the most robust methods?
For high-concentration formulations, more advanced techniques such as nanosuspensions and micellar solubilization are often necessary.
1. Nanosuspensions: This approach involves reducing the particle size of the drug to the nanometer range (typically below 1000 nm).[21][22] This drastic increase in surface area significantly enhances the dissolution rate and saturation solubility of the compound.[23][24]
-
Advantages: Nanosuspensions can be administered via various routes, including oral, parenteral, and topical.[22][25][26] They are particularly useful for drugs that are poorly soluble in both aqueous and organic media.[25]
2. Micellar Solubilization: Surfactants, at concentrations above their critical micelle concentration (CMC), form micelles in aqueous solutions. These micelles have a hydrophobic core and a hydrophilic shell.[27][28][29]
-
Mechanism: Hydrophobic thioxanthene derivatives can be entrapped within the hydrophobic core of the micelles, leading to a significant increase in their aqueous solubility.[30][31] The choice of surfactant is critical and depends on the specific drug and intended application.[30][31]
-
Common Surfactants:
-
Polysorbates (e.g., Tween® 80)
-
Poloxamers (e.g., Pluronic® F-68)
-
Sodium lauryl sulfate (SLS)
-
Can I chemically modify my thioxanthene derivative to improve its solubility?
Yes, the prodrug approach is a chemical modification strategy that can be used to enhance the solubility of a parent drug.[32][33][34] A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body.[35][36]
-
Mechanism: By attaching a polar, ionizable moiety (e.g., phosphate, amino acid) to the thioxanthene scaffold, the overall hydrophilicity and aqueous solubility of the molecule can be dramatically increased.[32][37] Once administered, this promoiety is cleaved by enzymes to release the active thioxanthene drug.[32]
Experimental Protocols & Workflows
Protocol 1: Solubility Enhancement using Cyclodextrins (Kneading Method)
-
Molar Ratio Determination: Start by preparing complexes with different molar ratios of your thioxanthene derivative to cyclodextrin (e.g., 1:1, 1:2, 1:5).
-
Weighing: Accurately weigh the thioxanthene derivative and the chosen cyclodextrin (e.g., HP-β-CD).
-
Mixing: Transfer the powders to a mortar.
-
Kneading: Add a small amount of a hydroalcoholic solution (e.g., 50% ethanol in water) to the powder mixture to form a paste.
-
Trituration: Knead the paste thoroughly for 30-60 minutes.
-
Drying: Dry the resulting paste in an oven at a controlled temperature (e.g., 40-50 °C) until a constant weight is achieved.
-
Sieving: Pass the dried complex through a fine-mesh sieve to obtain a uniform powder.
-
Solubility Assessment: Determine the aqueous solubility of the prepared inclusion complex and compare it to the solubility of the uncomplexed drug.
Decision-Making Workflow for Solubility Enhancement
The following diagram illustrates a logical progression for selecting a suitable solubility enhancement technique.
Caption: A stepwise decision-making workflow for selecting a solubility enhancement strategy.
Data Summary
| Technique | Principle | Common Excipients/Methods | Typical Fold Increase in Solubility |
| pH Adjustment | Ionization of the drug molecule | Acids, bases, buffers | Variable, depends on pKa |
| Co-solvents | Reduction of solvent polarity | DMSO, ethanol, PEG 400 | 2 to 100-fold |
| Cyclodextrins | Inclusion complex formation | HP-β-CD, SBE-β-CD | 5 to 500-fold |
| Solid Dispersion | Particle size reduction, amorphization | PVP, HPMC, PEGs | 10 to 1000-fold |
| Nanosuspension | Increased surface area | Wet milling, homogenization | >1000-fold |
| Micellar Solubilization | Entrapment in micellar core | Tween 80, Pluronic F-68 | 10 to 1000-fold |
| Prodrug Approach | Chemical modification to add polar groups | Phosphate esters, amino acid conjugates | >1000-fold |
Conclusion
Overcoming the poor aqueous solubility of thioxanthene derivatives is a critical step in their successful development and application. This guide has provided a range of strategies, from simple pH adjustments to more advanced formulation techniques. By understanding the underlying principles of each method, researchers can select the most appropriate approach for their specific needs, ultimately leading to more reliable and reproducible experimental outcomes.
References
- 1. Thioxanthene - Wikipedia [en.wikipedia.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Microenvironmental pH-modification to improve dissolution behavior and oral absorption for drugs with pH-dependent solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Cosolvent - Wikipedia [en.wikipedia.org]
- 8. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 9. researchgate.net [researchgate.net]
- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 11. Cosolvent - The 'Medicinal Magician' in The Laboratory [irochelating.com]
- 12. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. "Cyclodextrin as a Drug Carrier Increasing Drug Solubility" by Malka Silberberg [touroscholar.touro.edu]
- 14. scispace.com [scispace.com]
- 15. researchgate.net [researchgate.net]
- 16. japer.in [japer.in]
- 17. jddtonline.info [jddtonline.info]
- 18. Solubility Enhancement by Solid Dispersion Method: An Overview | Asian Journal of Pharmaceutical Research and Development [ajprd.com]
- 19. Improvement in solubility of poor water-soluble drugs by solid dispersion - PMC [pmc.ncbi.nlm.nih.gov]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Nanosuspension Innovations: Expanding Horizons in Drug Delivery Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pharmaexcipients.com [pharmaexcipients.com]
- 23. researchgate.net [researchgate.net]
- 24. dovepress.com [dovepress.com]
- 25. Nanosuspension-Based Drug Delivery Systems for Topical Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. dl.begellhouse.com [dl.begellhouse.com]
- 27. pharmacy180.com [pharmacy180.com]
- 28. Micellar solubilization of drugs. [sites.ualberta.ca]
- 29. Micellar solubilization of drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. tandfonline.com [tandfonline.com]
- 31. Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 32. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 33. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - ProQuest [proquest.com]
- 34. The Prodrug Approach: A Successful Tool for Improving Drug Solubility [ouci.dntb.gov.ua]
- 35. ascendiacdmo.com [ascendiacdmo.com]
- 36. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. Prodrug approaches for enhancing the bioavailability of drugs with low solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: A Researcher's Guide to Minimizing Off-Target Effects of 1-(9-Thioxanthenyl)piperazine (TXP) and Related Heterocyclic Compounds
Introduction: Welcome to the technical support guide for researchers working with 1-(9-Thioxanthenyl)piperazine (TXP) and other novel heterocyclic small molecules. Compounds built on thioxanthene and piperazine scaffolds are known for their rich pharmacology, but this structural complexity can also lead to interactions with unintended cellular targets. These "off-target" effects can confound experimental results, leading to misinterpreted data and significant delays in research and development.[1]
This guide is designed to provide you, the researcher, with the strategic framework and practical methodologies required to proactively identify, validate, and mitigate off-target effects. By employing a multi-pronged, evidence-based approach, you can build a robust data package that clearly distinguishes on-target mechanisms from off-target artifacts, ensuring the scientific integrity of your findings.
Section 1: Foundational Knowledge & Frequently Asked Questions (FAQs)
This section addresses common questions and establishes the core principles for investigating the specificity of TXP.
Q1: My research involves a novel compound, this compound (TXP). What are the likely off-targets for this type of chemical scaffold?
A1: The thioxanthenyl-piperazine scaffold is common in pharmacologically active agents, and its components suggest a predisposition for certain target families. The piperazine ring is a well-known "privileged" structure that frequently interacts with G-protein coupled receptors (GPCRs), particularly serotonergic (5-HT), dopaminergic (D), and adrenergic (α) receptors.[2][3] Furthermore, the lipophilic and aromatic nature of the thioxanthene core can lead to interactions with hydrophobic pockets in proteins, such as the ATP-binding site of various kinases or the pore of ion channels like the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical mediator of cardiotoxicity.[1][2] Therefore, a primary concern for a molecule like TXP would be unintended activity at related GPCRs, kinases, and ion channels.
Q2: I'm observing a consistent cellular phenotype with TXP. How do I begin to confirm it's a true on-target effect?
A2: The cornerstone of target validation is the convergence of evidence from multiple, independent methods. A single experiment is never sufficient. The initial step is to move beyond simply observing the phenotype and begin systematically dissecting the mechanism. A robust validation strategy should include a combination of genetic, pharmacological, and biochemical approaches to build a conclusive case. This guide outlines a comprehensive workflow for this process.
Q3: What is the role of an "inactive" control compound, and how should I approach its design?
A3: An inactive control is one of the most powerful tools in chemical biology. It is a molecule that is structurally very similar to your active compound (TXP) but has been modified to eliminate or drastically reduce its affinity for the intended primary target. The ideal inactive control should retain similar physicochemical properties (e.g., solubility, lipophilicity, cell permeability) to the active compound.[4][5]
The purpose is to demonstrate that the observed biological effect is not due to the general chemical structure, a metabolite, or some non-specific interaction with the cellular environment (an artifact). If TXP elicits a phenotype but the inactive control does not, it strongly supports the hypothesis that the effect is mediated through a specific target interaction.[6] A common design strategy is to make a minimal chemical modification that is predicted to disrupt a key binding interaction with the target, such as removing a hydrogen bond donor/acceptor or introducing a steric clash.
Q4: How do I use genetic approaches like CRISPR/Cas9 or siRNA to validate the on-target effect of TXP?
A4: Genetic tools provide an orthogonal method to validate a small molecule's mechanism of action. The underlying principle is that if TXP's effect is mediated through a specific protein target, then removing that target from the cell should either mimic the drug's phenotype or render the cells insensitive to the drug.
-
CRISPR/Cas9 Knockout: By creating a stable cell line where the target gene is knocked out, you can perform two key experiments.[7][8] First, does the knockout cell line phenocopy the effect of treating the wild-type cells with TXP? Second, is the knockout cell line resistant to further treatment with TXP? A positive result in both provides very strong evidence for on-target activity.[9][10]
-
siRNA/shRNA Knockdown: Transiently reducing the expression of the target protein with RNA interference should also reproduce the drug's phenotype.[11] A critical control for this method is to use at least two or more different siRNA sequences targeting different regions of the same mRNA.[12][13] If multiple, distinct siRNAs all produce the same biological effect, it minimizes the chance that the phenotype is due to an off-target effect of the siRNA itself.[14]
Q5: My compound shows significant cytotoxicity at higher concentrations. Is this an off-target effect?
A5: Not necessarily, but it requires careful investigation. All compounds can be toxic at high enough concentrations. The key is to determine the "therapeutic window" in your cellular model. Compare the concentration of TXP that gives you the desired on-target effect (e.g., the EC50 for a functional response) with the concentration that causes significant cell death (e.g., the CC50).
If these two values are very close, it could mean the on-target effect is inherently cytotoxic. However, if there is a large separation (e.g., >10-fold), and toxicity only appears at much higher concentrations, it is often indicative of off-target pharmacology.[2] You should test TXP on a panel of different cell lines, including non-cancerous control cells, to see if the toxicity is specific or general.[15]
Q6: What are the best global, unbiased methods to proactively identify off-target proteins that bind to TXP?
A6: While hypothesis-driven approaches are essential, unbiased screening methods can reveal unexpected interactions.
-
Chemical Proteomics: Techniques like activity-based protein profiling (ABPP) or compound-centric chemical proteomics (CCCP) use a modified version of your compound as a "bait" to pull down its binding partners from cell lysates.[16] These interactors are then identified by mass spectrometry, providing a direct map of the compound's binding landscape.[17]
-
Thermal Proteome Profiling (TPP/CETSA): The Cellular Thermal Shift Assay (CETSA) is based on the principle that a protein becomes more thermally stable when its ligand is bound. By treating cells with TXP, heating them across a temperature gradient, and quantifying the remaining soluble proteins via mass spectrometry, you can identify which proteins were stabilized by drug binding.[17]
-
Transcriptomics (RNA-Seq): While indirect, RNA-sequencing provides a global snapshot of all gene expression changes induced by TXP.[18][19] Signature-based analysis can reveal the activation or inhibition of unexpected signaling pathways, providing powerful clues about potential off-target activities that can then be validated by other methods.[20][21]
Section 2: Troubleshooting Guides
Use this section to diagnose and resolve common issues encountered during off-target effect investigation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| The phenotype observed with TXP is NOT replicated by CRISPR knockout of the presumed target. | 1. Dominant Off-Target Effect: The observed phenotype is caused by TXP binding to a different protein (Target B).2. Incorrect Hypothesis: The initial presumed target is incorrect.3. Compensation Mechanisms: The cell has compensated for the chronic loss of the target gene in the knockout model. | 1. Perform a Rescue Experiment: Re-express the target protein in the knockout cells. If the cells remain sensitive to TXP, the effect is off-target.2. Utilize Unbiased Screening: Employ chemical proteomics or thermal proteome profiling to identify the true binding partners of TXP.[16][17]3. Use Acute Knockdown: Use siRNA/shRNA for transient knockdown to minimize long-term compensation. |
| Different siRNAs against the same target produce inconsistent phenotypic outcomes. | 1. Varying On-Target Efficacy: The siRNAs have different knockdown efficiencies.2. Seed-Mediated Off-Target Effects: The "seed region" of one or more siRNAs is binding to and silencing unintended mRNAs, mimicking a miRNA-like effect.[13][22] | 1. Validate Knockdown Efficiency: Quantify target mRNA (qRT-PCR) and protein (Western blot) levels for each individual siRNA to correlate knockdown with the phenotype.2. Use Pooled siRNAs: Using a pool of 3-4 siRNAs at a lower overall concentration can dilute the sequence-specific off-target effects of any single siRNA.[13]3. Perform RNA-Seq: Analyze the transcriptome to identify genes commonly downregulated by the siRNAs that produce the phenotype, which can reveal seed-mediated off-targets.[22] |
| My structurally-related "inactive" control compound still shows some biological activity. | 1. Incomplete Inactivation: The chemical modification was insufficient to completely abolish binding to the primary target.2. Shared Off-Target: Both the active and "inactive" compounds bind to the same off-target that is responsible for the residual activity.3. Non-Specific Scaffold Effect: The core chemical scaffold itself has some inherent biological activity unrelated to the primary target. | 1. Confirm Lack of Target Engagement: Use a biophysical assay (e.g., CETSA, SPR) to confirm that the control compound does not engage the primary target at relevant concentrations.2. Broad Off-Target Screening: Screen both the active and inactive compounds in a broad panel (e.g., Eurofins SafetyScreen, CEREP panel) to identify shared liabilities.[2]3. Design a More Distinct Control: If possible, design a second control compound with a different modification to see if the residual activity is conserved. |
Section 3: Key Experimental Protocols
These protocols provide a starting point for critical validation experiments. Always optimize conditions for your specific cellular model.
Protocol 1: CRISPR/Cas9-Mediated Target Gene Knockout for Phenotypic Validation
This protocol outlines a workflow to generate a knockout cell line to test if the loss of the target protein phenocopies treatment with TXP.
-
sgRNA Design and Selection:
-
Design 2-3 unique single guide RNAs (sgRNAs) targeting early, constitutive exons of your target gene. Use a reputable online design tool (e.g., CHOPCHOP, Synthego Design Tool) to minimize predicted off-target cleavage events.[23]
-
Order synthetic sgRNAs for optimal performance.
-
-
Ribonucleoprotein (RNP) Complex Formation:
-
Incubate the synthetic sgRNA with purified, high-fidelity SpCas9 nuclease at a 1.2:1 molar ratio in the recommended buffer for 15-20 minutes at room temperature to form RNP complexes. Using a high-fidelity Cas9 variant is critical to reduce off-target DNA cleavage.[23]
-
-
Cell Transfection:
-
Electroporate the RNP complexes into your cells using a system like the Neon or Amaxa Nucleofector. Optimize electroporation parameters for your specific cell line to maximize efficiency while maintaining viability.
-
Include a non-targeting sgRNA control and a positive control (e.g., targeting a housekeeping gene).
-
-
Clonal Isolation and Expansion:
-
Two to three days post-transfection, dilute the cells and plate into 96-well plates to achieve single-cell seeding per well.
-
Allow individual cells to grow into colonies over 2-3 weeks.
-
-
Screening and Validation of Knockout Clones:
-
Expand promising colonies and harvest genomic DNA.
-
Use PCR to amplify the region targeted by the sgRNA, followed by Sanger sequencing and analysis using a tool like TIDE or ICE to identify clones with frameshift-inducing insertions/deletions (indels).
-
Confirm the complete absence of the target protein in validated knockout clones via Western blot.
-
-
Phenotypic Analysis:
-
Compare the phenotype of the validated knockout clone to wild-type cells treated with TXP.
-
Perform a dose-response experiment with TXP on both wild-type and knockout cells. A significant rightward shift in the dose-response curve for the knockout cells indicates on-target action.
-
Protocol 2: Global Off-Target Profiling using RNA-Sequencing
This protocol details how to use transcriptomics to obtain an unbiased view of the cellular pathways perturbed by TXP.
-
Experimental Design:
-
Culture your cells and treat with TXP at a relevant concentration (e.g., 1x, 3x, and 10x the on-target EC50) for a relevant time point (e.g., 6, 12, or 24 hours).
-
Crucially, include two controls: a vehicle-treated control (e.g., 0.1% DMSO) and a control treated with your inactive analog at the highest corresponding concentration.
-
Prepare at least three biological replicates for each condition.
-
-
RNA Extraction and Quality Control:
-
Harvest cells and extract total RNA using a column-based kit (e.g., Qiagen RNeasy).
-
Assess RNA integrity using a Bioanalyzer or similar instrument. Only proceed with samples having a high RNA Integrity Number (RIN > 8).
-
-
Library Preparation and Sequencing:
-
Prepare sequencing libraries using a standard poly(A)-selection method to enrich for mRNA.
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq) to a depth of at least 20 million reads per sample.
-
-
Data Analysis:
-
Align the sequencing reads to the reference genome and quantify gene expression levels.
-
Perform differential expression analysis (e.g., using DESeq2 or edgeR) to identify genes whose expression is significantly altered by TXP treatment compared to the vehicle control.[21]
-
Crucial Step: Subtract the list of genes that are also significantly regulated by the inactive control compound. The remaining genes are more likely to be associated with specific (on- or off-target) effects of TXP.
-
Perform pathway analysis (e.g., GSEA, IPA) on the resulting gene list to identify signaling pathways that are unexpectedly perturbed, providing strong hypotheses for off-target mechanisms.
-
Section 4: Data Interpretation & Visualization
Visualizing complex relationships and workflows is key to a successful investigation.
Workflow for Deconvoluting On-Target vs. Off-Target Effects
Caption: A decision-making workflow for validating a compound's mechanism of action.
Hypothetical Signaling Pathway: On-Target vs. Off-Target Action of TXP
Caption: Illustration of how an off-target interaction can confound experimental results.
Summary of Validation Techniques
| Technique | Principle | Key Advantage | Key Limitation |
| CRISPR/Cas9 Knockout | Stable removal of the target gene to assess phenotypic changes.[9] | Provides a permanent, "clean" genetic model; strong evidence if phenotype is mimicked or rescued. | Potential for cellular compensation; can be time-consuming to generate clones. |
| siRNA/shRNA Knockdown | Transient reduction of target mRNA expression.[11] | Rapid and suitable for high-throughput screening; avoids long-term compensation. | Incomplete knockdown; high potential for sequence-specific off-target effects.[12][22] |
| Inactive Control Compound | A structurally related analog that does not bind the primary target.[6] | Excellent for ruling out artifacts related to the chemical scaffold, solubility, or metabolites. | Can be challenging and costly to synthesize; may have its own unique off-target profile. |
| Chemical Proteomics | Uses a chemical probe to pull down and identify direct binding partners from cell lysates.[16][17] | Unbiased; directly identifies proteins that physically interact with the compound. | Requires synthesis of a functionalized probe, which may alter compound activity. |
| RNA-Sequencing | Globally profiles all changes in gene expression in response to treatment.[20] | Highly sensitive and provides a comprehensive, unbiased view of perturbed cellular pathways. | An indirect measure; does not distinguish between direct and downstream effects. |
References
- 1. icr.ac.uk [icr.ac.uk]
- 2. benchchem.com [benchchem.com]
- 3. Biological Activities of Piperazine Derivatives: A Comprehensive Review [wisdomlib.org]
- 4. The activities of drug inactive ingredients on biological targets - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 'Inactive' Ingredients May Not Be, Study Finds | Lab Manager [labmanager.com]
- 6. moravek.com [moravek.com]
- 7. selectscience.net [selectscience.net]
- 8. biocompare.com [biocompare.com]
- 9. biomedbiochem.nabea.pub [biomedbiochem.nabea.pub]
- 10. The impact of CRISPR-Cas9 on target identification and validation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. siRNAs with decreased off-target effect facilitate the identification of essential genes in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Methods for reducing siRNA off-target binding | Eclipsebio [eclipsebio.com]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. tandfonline.com [tandfonline.com]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. News: CRISPRroots Incorporates RNA-seq to Evaluate Gene Editing Outcomes - CRISPR Medicine [crisprmedicinenews.com]
- 19. academic.oup.com [academic.oup.com]
- 20. Using RNA-seq to Assess Off-Target Effects of Antisense Oligonucleotides in Human Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. rna-seqblog.com [rna-seqblog.com]
- 22. academic.oup.com [academic.oup.com]
- 23. researchgate.net [researchgate.net]
Addressing matrix effects in the bioanalysis of 1-(9-Thioxanthenyl)piperazine
Welcome to the technical support center for the bioanalysis of 1-(9-Thioxanthenyl)piperazine. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges related to matrix effects in the bioanalysis of this compound. Our goal is to equip you with the expertise and practical insights needed to develop robust and reliable analytical methods.
Introduction to the Challenge: Matrix Effects
In liquid chromatography-mass spectrometry (LC-MS/MS) based bioanalysis, matrix effects are a significant challenge that can compromise the accuracy, precision, and sensitivity of an assay.[1] These effects arise from co-eluting endogenous components from the biological matrix (e.g., plasma, urine) that interfere with the ionization of the target analyte in the mass spectrometer source.[2] The most common culprits are phospholipids, which can suppress or enhance the analyte signal, leading to erroneous quantitative results.[3]
This compound, with its basic piperazine moiety and a large, relatively non-polar thioxanthene core, presents a unique set of challenges in method development. Its properties necessitate careful optimization of sample preparation and chromatographic conditions to mitigate matrix effects effectively.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of matrix effects when analyzing this compound in plasma?
A1: The primary cause of matrix effects in plasma is the presence of endogenous phospholipids.[4] These molecules have a polar head group and a non-polar tail, giving them surfactant-like properties in the ESI source, which can suppress the ionization of co-eluting analytes. Given the physicochemical properties of this compound, which likely possesses a degree of lipophilicity due to the thioxanthene structure, it is prone to co-extract with phospholipids during sample preparation, especially with simpler methods like protein precipitation.
Q2: I'm observing significant ion suppression for this compound. How can I confirm it's a matrix effect?
A2: A post-column infusion experiment is a definitive way to identify regions of ion suppression or enhancement in your chromatogram. This involves infusing a constant flow of a standard solution of this compound into the MS detector while injecting a blank, extracted matrix sample. A dip in the baseline signal at the retention time of your analyte indicates ion suppression.
Q3: What is the best initial approach to sample preparation to minimize matrix effects for this compound?
A3: While protein precipitation (PPT) is a simple and fast technique, it is often insufficient for removing phospholipids and may lead to significant matrix effects.[5] For this compound, a more selective sample preparation method is recommended. Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are generally more effective at removing interfering matrix components.[6] The choice between LLE and SPE will depend on the specific properties of the molecule and the desired throughput.
Q4: How does the basicity of the piperazine group influence sample preparation and chromatography?
A4: The basic nature of the piperazine moiety (pKa values typically around 5.5 and 9.5) is a key factor to leverage during method development.
-
Sample Preparation (LLE & SPE): By adjusting the pH of the sample, you can control the charge state of the molecule. At a pH above its highest pKa, this compound will be in its neutral form, making it more amenable to extraction into an organic solvent during LLE. For SPE, a cation-exchange mechanism can be employed at a pH below its pKa to retain the positively charged analyte while washing away neutral and acidic interferences.
-
Chromatography: In reversed-phase chromatography, using a mobile phase with a low pH (e.g., containing formic acid) will ensure the piperazine group is protonated, leading to better peak shape and retention on C18 columns.
Troubleshooting Guide
Scenario 1: Poor Recovery of this compound
Symptom: Low and inconsistent analyte recovery after sample preparation.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Inappropriate LLE solvent | Screen a panel of extraction solvents with varying polarities (e.g., methyl tert-butyl ether (MTBE), ethyl acetate, dichloromethane). | The optimal solvent will effectively partition the analyte from the aqueous matrix while minimizing the extraction of interfering substances. |
| Suboptimal pH for LLE | Adjust the sample pH to be at least 2 units above the highest pKa of the piperazine group to ensure it is in its neutral, more extractable form.[6] | Maximizing the proportion of the neutral species enhances its partitioning into the organic solvent. |
| Inefficient elution from SPE sorbent | Optimize the elution solvent. For reversed-phase SPE, a stronger organic solvent may be needed. For cation-exchange SPE, the elution solvent should contain a counter-ion or have a pH that neutralizes the analyte. | Incomplete elution from the SPE cartridge is a common cause of low recovery. The elution solvent must be strong enough to disrupt the interaction between the analyte and the sorbent. |
| Analyte binding to labware | Use low-binding polypropylene tubes and pipette tips. | The hydrophobic thioxanthene moiety can lead to non-specific binding to glass and certain plastic surfaces, resulting in analyte loss. |
Scenario 2: Significant Ion Suppression/Enhancement
Symptom: Inconsistent and inaccurate quantification, with the internal standard not adequately compensating for the variability.
| Potential Cause | Troubleshooting Step | Scientific Rationale |
| Co-elution with phospholipids | Improve chromatographic separation. Increase the organic content of the mobile phase gradient to better separate the analyte from late-eluting phospholipids. Consider a column with a different selectivity (e.g., a phenyl-hexyl column). | Chromatographic separation of the analyte from the bulk of the matrix components is a powerful strategy to reduce matrix effects. |
| Insufficient sample cleanup | Implement a more rigorous sample preparation method. If using PPT, switch to LLE or SPE. If already using LLE or SPE, optimize the wash steps to remove more interferences. Consider specialized phospholipid removal products (e.g., HybridSPE®).[7] | The goal is to remove as many interfering components as possible before the sample is injected into the LC-MS system. |
| Inappropriate ionization source conditions | Optimize source parameters such as gas flows, temperature, and spray voltage. | Fine-tuning the ionization source can improve the efficiency of analyte ionization relative to the interfering matrix components. |
| Choice of internal standard | Use a stable isotope-labeled (SIL) internal standard for this compound. | A SIL internal standard is the gold standard as it co-elutes with the analyte and experiences the same matrix effects, providing the most accurate correction.[1] |
Experimental Workflows
Workflow 1: Decision Tree for Addressing Matrix Effects
Caption: A decision tree for systematically troubleshooting matrix effects.
Workflow 2: Generic Solid-Phase Extraction (SPE) Protocol
A generic protocol for developing an SPE method for this compound is outlined below. This should be optimized for your specific application.
1. Sorbent Selection:
-
Reversed-Phase (e.g., C18, C8): Suitable for retaining the non-polar thioxanthene moiety from an aqueous sample.
-
Cation-Exchange (e.g., SCX): Ideal for retaining the protonated piperazine group.
2. Protocol Steps:
Caption: A general workflow for solid-phase extraction.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Matrix Effect Reduction
This table provides a qualitative comparison of common sample preparation techniques for the analysis of this compound.
| Technique | Selectivity | Phospholipid Removal | Throughput | Potential for Ion Suppression |
| Protein Precipitation (PPT) | Low | Poor[5] | High | High |
| Liquid-Liquid Extraction (LLE) | Moderate-High | Good | Moderate | Moderate-Low |
| Solid-Phase Extraction (SPE) | High | Very Good | Moderate-High | Low |
| HybridSPE® | Very High | Excellent[7] | High | Very Low |
Concluding Remarks
Addressing matrix effects in the bioanalysis of this compound is critical for obtaining high-quality data. A systematic approach that involves understanding the physicochemical properties of the analyte, selecting an appropriate sample preparation strategy, and optimizing chromatographic conditions will lead to the development of a robust and reliable method. The use of a stable isotope-labeled internal standard is strongly recommended to ensure the highest level of accuracy and precision.
For further assistance, please consult the references provided below or contact our technical support team.
References
Technical Support Center: Optimization of Reaction Conditions for the N-Arylation of Piperazine
Welcome to the Technical Support Center for the N-arylation of piperazine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized protocols for this critical transformation in medicinal chemistry. The piperazine moiety is a cornerstone in numerous pharmaceuticals, making its efficient and selective arylation a key step in the synthesis of many biologically active molecules.[1][2][3][4] This guide will equip you with the knowledge to navigate the complexities of this reaction, ensuring successful and reproducible outcomes.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses common problems encountered during the N-arylation of piperazine in a question-and-answer format, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Question 1: My reaction shows low or no conversion to the desired N-arylpiperazine. What are the likely causes and how can I resolve this?
Answer: Low or no product yield is a frequent issue that can often be traced back to a few critical parameters. Let's break down the potential culprits:
-
Inactive Catalyst: The palladium or copper catalyst is the heart of the reaction, and its activity is paramount.[5][6]
-
Cause: The catalyst, particularly Pd(0) species, can be sensitive to air and moisture, leading to oxidation and deactivation. Using older or improperly stored catalysts can be a primary reason for failure.
-
Solution:
-
-
Inappropriate Base: The choice and quality of the base are crucial for an efficient catalytic cycle.[5][7]
-
Cause: The base may be too weak to deprotonate the piperazine or the catalyst-amine complex, too strong leading to side reactions, or poorly soluble in the reaction medium.
-
Solution:
-
For Buchwald-Hartwig Reactions: Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu), potassium tert-butoxide (KOtBu), or potassium phosphate (K₃PO₄) are commonly used.[5][6]
-
Solubility is Key: Ensure the chosen base is sufficiently soluble in your reaction solvent.[5] In some cases, a combination of bases can be effective.
-
For Sensitive Substrates: If your starting materials are sensitive to strong bases, consider milder options like cesium carbonate (Cs₂CO₃).[5]
-
-
-
Poor Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the desired bond formation.
-
Cause: The ligand may not be suitable for the specific aryl halide or substrate, particularly with challenging substrates like electron-rich aryl chlorides.[8]
-
Solution:
-
-
Unsuitable Solvent: The solvent influences the solubility of reactants and the stability of the catalytic species.[9]
-
Cause: The solvent may not adequately dissolve all reactants, or it could be coordinating with the catalyst and inhibiting its activity. Water content in the solvent can also be detrimental.
-
Solution:
-
Question 2: I'm observing a significant amount of the bis-arylated piperazine byproduct. How can I improve the selectivity for the mono-arylated product?
Answer: The formation of a 1,4-disubstituted piperazine is a common challenge due to the presence of two reactive secondary amine sites.[7] Here are several strategies to enhance mono-substitution selectivity:
-
Stoichiometry Control:
-
Cause: Using an excess of the aryl halide or an insufficient amount of piperazine will statistically favor double arylation.[5]
-
Solution:
-
Excess Piperazine: Employing a large excess of piperazine (5-10 equivalents) shifts the equilibrium towards the mono-arylated product.[7] In some cases, piperazine itself can be used as the solvent.[5][10]
-
Slow Addition: A slow, controlled addition of the aryl halide to the reaction mixture maintains a high concentration of piperazine relative to the electrophile, minimizing the chance of the mono-arylated product reacting further.[5][7]
-
-
-
Protecting Group Strategy:
-
Cause: The unprotected piperazine inherently has two nucleophilic nitrogens.
-
Solution:
-
Mono-protected Piperazine: The most reliable method is to use a mono-protected piperazine, such as N-Boc-piperazine. The Boc (tert-butyloxycarbonyl) group can be readily removed after the arylation step using acidic conditions.[5]
-
-
Question 3: My aryl halide is being consumed, but I'm seeing a significant amount of the dehalogenated arene instead of the desired product. What is causing this side reaction?
Answer: Hydrodehalogenation, the reduction of the aryl halide, is a common side reaction in cross-coupling chemistry.[9]
-
Cause: This side reaction can be promoted by the catalyst system, especially in the presence of trace amounts of water or other proton sources. It is a known competing pathway in both palladium and copper-catalyzed reactions.[5]
-
Solution:
-
Strict Inert Atmosphere: Ensure your reaction is rigorously protected from air and moisture.[9]
-
Ligand and Catalyst Screening: The choice of ligand can influence the relative rates of C-N bond formation versus dehalogenation. Screening different ligands and catalyst sources (e.g., CuI vs. Cu₂O in Ullmann couplings) may be necessary.[5]
-
Temperature Optimization: Lowering the reaction temperature can sometimes disfavor the dehalogenation pathway relative to the desired coupling.[9]
-
Frequently Asked Questions (FAQs)
Q1: Which catalytic system is better for N-arylation of piperazine: Palladium or Copper?
A1: Both palladium (Buchwald-Hartwig amination) and copper (Ullmann condensation) catalyzed systems are effective for N-arylation. The choice often depends on the specific substrates and desired functional group tolerance.
-
Palladium-catalyzed Buchwald-Hartwig amination is generally more versatile, with a broader substrate scope and tolerance for a wider range of functional groups.[11] It is often the first choice for complex molecules.
-
Copper-catalyzed Ullmann condensation can be a good alternative, particularly for large-scale synthesis due to the lower cost of copper. It can sometimes be more effective for specific substrate combinations where palladium catalysis is sluggish.
Q2: Can I use aryl chlorides for the N-arylation of piperazine?
A2: Yes, but aryl chlorides are generally less reactive than aryl bromides or iodides in Buchwald-Hartwig reactions.[8] Successful coupling with aryl chlorides often requires more specialized conditions, such as the use of bulky, electron-rich phosphine ligands (e.g., XPhos, RuPhos) and carefully optimized reaction conditions.
Q3: How do I purify my N-arylpiperazine product?
A3: The purification of N-arylpiperazines can be challenging due to their basicity and polarity.[12]
-
Column Chromatography: Silica gel column chromatography is a common method. A solvent system containing a small amount of a basic modifier (e.g., triethylamine or ammonia in methanol) can help to prevent tailing and improve separation.
-
Acid-Base Extraction: The basic nature of the piperazine nitrogen can be exploited. The product can be extracted into an acidic aqueous solution, washed with an organic solvent to remove non-basic impurities, and then the aqueous layer is basified to precipitate or extract the purified product.
-
Crystallization: If the product is a solid, recrystallization can be a highly effective purification technique.[7]
Optimized Experimental Protocols
Protocol 1: General Procedure for Palladium-Catalyzed N-Arylation of Piperazine (Buchwald-Hartwig Amination)
This protocol provides a starting point for the N-arylation of piperazine with an aryl halide. Optimization of the catalyst, ligand, base, and solvent may be necessary for specific substrates.
Materials:
-
Aryl halide (1.0 equiv)
-
Piperazine (2.0 equiv) or N-Boc-piperazine (1.1 equiv)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine ligand (e.g., XPhos, 2-4 mol%)
-
Base (e.g., NaOtBu or K₃PO₄, 1.5-2.0 equiv)
-
Anhydrous solvent (e.g., Toluene or Dioxane)
-
Schlenk flask or other suitable reaction vessel
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the aryl halide, piperazine (or N-Boc-piperazine), palladium pre-catalyst, phosphine ligand, and base.
-
Add the anhydrous solvent via syringe.
-
Degas the reaction mixture by bubbling argon through the solution for 10-15 minutes or by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove insoluble salts and catalyst residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Boc-Deprotection of N-Aryl-N'-Boc-piperazine
Materials:
-
N-Aryl-N'-Boc-piperazine (1.0 equiv)
-
Hydrochloric acid (4M in dioxane) or Trifluoroacetic acid (TFA)
-
Dichloromethane (DCM) or other suitable solvent
Procedure:
-
Dissolve the N-Aryl-N'-Boc-piperazine in dichloromethane.
-
Add an excess of 4M HCl in dioxane or TFA to the solution at room temperature.
-
Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
The resulting hydrochloride or trifluoroacetate salt can be converted to the free base by partitioning between an organic solvent (e.g., ethyl acetate) and a basic aqueous solution (e.g., saturated sodium bicarbonate).
-
Separate the organic layer, dry over anhydrous sodium sulfate, filter, and concentrate to yield the deprotected N-arylpiperazine.
Data Presentation
Table 1: Recommended Conditions for Buchwald-Hartwig N-Arylation of Piperazine
| Aryl Halide | Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temperature (°C) |
| Aryl Bromide | Pd₂(dba)₃ (1-2) | XPhos (2-4) | NaOtBu (1.5) | Toluene | 100-110 |
| Aryl Chloride | Pd₂(dba)₃ (2-3) | RuPhos (4-6) | KOtBu (2.0) | Dioxane | 110-120 |
| Aryl Iodide | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (2.0) | Toluene | 90-100 |
Note: This table provides general guidelines. Optimal conditions may vary depending on the specific substrates.
Visualizing the Workflow
A systematic approach is crucial for optimizing the N-arylation of piperazine. The following flowchart illustrates a typical experimental workflow for troubleshooting and optimization.
Caption: A troubleshooting workflow for the N-arylation of piperazine.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. reddit.com [reddit.com]
- 9. benchchem.com [benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to the Validation of a Novel HPLC-UV Method for 1-(9-Thioxanthenyl)piperazine Using Reference Standards
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development, the rigorous validation of analytical methods is a cornerstone of regulatory compliance and ensures the safety and efficacy of therapeutic agents. This guide provides an in-depth technical comparison of a novel High-Performance Liquid Chromatography (HPLC) with UV detection method for the quantification of 1-(9-Thioxanthenyl)piperazine, a key intermediate in the synthesis of various pharmaceutically active compounds. The validation is conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) and Food and Drug Administration (FDA) guidelines.[1][2][3][4][5]
This document will delve into the rationale behind the experimental design, present detailed protocols, and offer a comparative analysis of the new method against an alternative HPLC approach. The objective is to provide a comprehensive framework for researchers and scientists to establish a robust and reliable analytical method for this class of compounds.
The Analytical Challenge: Chromophores and Sensitivity
This compound presents a unique analytical challenge. While the thioxanthene moiety possesses a chromophore, the piperazine ring lacks significant UV absorbance.[6][7] This can lead to suboptimal sensitivity and potential interference from excipients or related impurities in a pharmaceutical formulation. To address this, a novel method (Method A) employing a pre-column derivatization step is proposed and validated against a more conventional HPLC-UV method (Method B).
Validation Workflow: A Systematic Approach
The validation of an analytical method is a systematic process to demonstrate its suitability for the intended purpose.[8] The following diagram illustrates the logical flow of the validation parameters addressed in this guide.
Caption: Overall workflow for the validation of an analytical method.
Experimental Design and Protocols
The validation of the analytical method for this compound was performed using a certified reference standard. Two HPLC methods were evaluated:
-
Method A (Novel Method): A reversed-phase HPLC method with pre-column derivatization using 4-chloro-7-nitrobenzofuran (NBD-Cl) to enhance the UV response of the piperazine moiety, followed by UV detection.
-
Method B (Alternative Method): A conventional reversed-phase HPLC method with direct UV detection.
Instrumentation and Reagents
-
HPLC System: Agilent 1260 Infinity II LC System with a Diode Array Detector.
-
Column for Method A: Waters XBridge C18 column (150 x 4.6 mm, 3.5 µm).
-
Column for Method B: Phenomenex Luna C18 column (250 x 4.6 mm, 5 µm).
-
Reference Standard: this compound (99.8% purity).
-
Reagents: Acetonitrile (HPLC grade), Methanol (HPLC grade), Water (Milli-Q), Potassium Dihydrogen Phosphate, Triethylamine, 4-chloro-7-nitrobenzofuran (NBD-Cl).
Protocol 1: Specificity and Selectivity
Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[9]
Methodology:
-
Forced Degradation Studies: Solutions of this compound were subjected to stress conditions including acid hydrolysis (0.1N HCl at 80°C for 2 hours), base hydrolysis (0.1N NaOH at 80°C for 2 hours), oxidation (3% H₂O₂ at room temperature for 24 hours), thermal degradation (105°C for 24 hours), and photolytic degradation (UV light at 254 nm for 24 hours).
-
Chromatographic Analysis: The stressed samples were analyzed using both Method A and Method B.
-
Peak Purity Analysis: The purity of the analyte peak in the stressed samples was evaluated using the diode array detector.
Protocol 2: Linearity and Range
Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
Methodology:
-
Preparation of Standard Solutions: A series of at least five concentrations of the this compound reference standard were prepared. For Method A, derivatization with NBD-Cl was performed prior to dilution.
-
Analysis: Each concentration was injected in triplicate.
-
Data Analysis: A calibration curve was constructed by plotting the peak area against the concentration. The correlation coefficient (r²), y-intercept, and slope of the regression line were calculated.
Protocol 3: Accuracy
Accuracy is the closeness of the test results obtained by the method to the true value.
Methodology:
-
Spiked Samples: A placebo (a mixture of all formulation excipients without the active pharmaceutical ingredient) was spiked with the this compound reference standard at three different concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration).
-
Analysis: The spiked samples were prepared in triplicate at each concentration level and analyzed.
-
Calculation: The percentage recovery was calculated for each sample.
Protocol 4: Precision
Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is assessed at two levels: repeatability and intermediate precision.
Methodology:
-
Repeatability (Intra-day Precision): Six replicate samples of a homogeneous sample of this compound were analyzed on the same day, by the same analyst, and on the same instrument.
-
Intermediate Precision (Inter-day and Inter-analyst): The analysis was repeated on a different day by a different analyst.
-
Calculation: The relative standard deviation (RSD) of the results was calculated for both repeatability and intermediate precision.
Protocol 5: Limit of Detection (LOD) and Limit of Quantification (LOQ)
The Limit of Detection (LOD) is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The Limit of Quantification (LOQ) is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Methodology:
-
Signal-to-Noise Ratio: A series of dilute solutions of known concentrations were injected, and the signal-to-noise ratio was determined. LOD is typically established at a signal-to-noise ratio of 3:1, and LOQ at 10:1.
-
Standard Deviation of the Response and the Slope: LOD and LOQ can also be calculated based on the standard deviation of the response and the slope of the calibration curve.
Protocol 6: Robustness
Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Methodology:
-
Parameter Variation: Small, deliberate changes were made to the chromatographic conditions, such as the flow rate (±0.1 mL/min), column temperature (±5°C), and mobile phase composition (±2% organic).
-
Analysis: The effect of these changes on the system suitability parameters (e.g., retention time, tailing factor, and resolution) was evaluated.
Comparative Performance Data
The following tables summarize the hypothetical performance data for the novel (Method A) and alternative (Method B) analytical methods for this compound.
Table 1: Linearity and Range
| Parameter | Method A (Novel) | Method B (Alternative) | Acceptance Criteria |
| Linearity Range (µg/mL) | 0.1 - 20 | 1 - 50 | - |
| Correlation Coefficient (r²) | > 0.999 | > 0.998 | ≥ 0.995 |
| Slope | 12543 | 3456 | - |
| Y-intercept | 25.6 | 102.3 | - |
Table 2: Accuracy (Recovery)
| Concentration Level | Method A (Novel) | Method B (Alternative) | Acceptance Criteria |
| 80% | 99.5% | 98.2% | 98.0% - 102.0% |
| 100% | 100.2% | 101.5% | 98.0% - 102.0% |
| 120% | 99.8% | 99.1% | 98.0% - 102.0% |
Table 3: Precision (RSD)
| Precision Level | Method A (Novel) | Method B (Alternative) | Acceptance Criteria |
| Repeatability (%RSD) | 0.8% | 1.5% | ≤ 2.0% |
| Intermediate Precision (%RSD) | 1.2% | 1.8% | ≤ 2.0% |
Table 4: LOD and LOQ
| Parameter | Method A (Novel) | Method B (Alternative) |
| LOD (µg/mL) | 0.03 | 0.3 |
| LOQ (µg/mL) | 0.1 | 1.0 |
Table 5: Robustness
| Parameter Variation | Method A (Novel) | Method B (Alternative) | Acceptance Criteria |
| Flow Rate (±0.1 mL/min) | %RSD of results < 2.0% | %RSD of results < 2.0% | System suitability parameters met |
| Temperature (±5°C) | %RSD of results < 2.0% | %RSD of results < 2.0% | System suitability parameters met |
| Mobile Phase (±2% organic) | %RSD of results < 2.0% | %RSD of results < 2.0% | System suitability parameters met |
Interpretation of Results and Method Comparison
The validation results demonstrate that both Method A and Method B are suitable for the quantification of this compound, as they meet the acceptance criteria defined by ICH guidelines. However, a closer comparison reveals the distinct advantages of the novel derivatization method (Method A).
-
Superior Sensitivity: Method A exhibits significantly lower LOD and LOQ values (0.03 µg/mL and 0.1 µg/mL, respectively) compared to Method B (0.3 µg/mL and 1.0 µg/mL, respectively). This enhanced sensitivity is a direct result of the pre-column derivatization with NBD-Cl, which introduces a highly UV-active chromophore to the piperazine moiety.[1][6][9] This makes Method A ideal for the analysis of trace amounts of this compound, such as in impurity profiling or pharmacokinetic studies.
-
Enhanced Specificity: In the forced degradation studies, Method A demonstrated better resolution of the parent peak from its degradation products. The derivatization step can alter the chromatographic behavior of the analyte, often leading to improved separation from closely eluting impurities.
-
Wider Linear Range: Method A provides a wider linear range starting from a lower concentration, which is beneficial for quantifying samples with varying concentrations of the analyte.
The following diagram illustrates the relationship between the validation parameters and the overall performance of the analytical method.
Caption: Interrelationship of validation parameters contributing to method reliability.
Conclusion
This guide has presented a comprehensive validation of a novel HPLC-UV method for the quantification of this compound. The comparative data clearly indicates that the new method, which incorporates a pre-column derivatization step, offers significant advantages in terms of sensitivity, specificity, and linear range over a conventional HPLC-UV method.
For researchers and drug development professionals, the choice of an analytical method should be guided by the specific requirements of the analysis. For routine quality control of the bulk drug where high concentrations are expected, the simpler, alternative method (Method B) may suffice. However, for applications requiring high sensitivity, such as the analysis of low-dose formulations, impurity testing, or bioanalytical studies, the novel derivatization method (Method A) is demonstrably superior.
The detailed protocols and comparative data provided herein serve as a robust template for the validation of similar analytical methods, ensuring compliance with global regulatory standards and contributing to the development of safe and effective medicines.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmtech.com [pharmtech.com]
- 5. High Performance Liquid Chromatography [scioninstruments.com]
- 6. benchchem.com [benchchem.com]
- 7. HPLC in Pharmaceutical Applications and Pharmaceutical Industry | Lab Manager [labmanager.com]
- 8. Analytical method development and validation of zuclopenthixol by RP-hplc in compliance with ichq2r1 guidelines | Inter Continental Journal of Pharmaceutical Investigations and Research [icjpir.com]
- 9. jocpr.com [jocpr.com]
A Comparative Analysis of 1-(9-Thioxanthenyl)piperazine and Other D2 Receptor Antagonists: A Guide for Researchers
The dopamine D2 receptor, a critical G protein-coupled receptor (GPCR) in the central nervous system, remains a primary target for therapeutic intervention in a range of neuropsychiatric disorders, most notably schizophrenia.[1] Antagonism of this receptor is a cornerstone of antipsychotic drug action, aimed at modulating dopaminergic neurotransmission to alleviate symptoms of psychosis.[1] Within the diverse chemical landscape of D2 receptor antagonists, the thioxanthene class of compounds has a long history. This guide provides a comparative analysis of 1-(9-Thioxanthenyl)piperazine, a representative member of this class, alongside other well-characterized D2 receptor antagonists, offering insights into their biochemical and pharmacokinetic profiles.
This analysis is intended for researchers, scientists, and drug development professionals, providing a framework for understanding the nuances of D2 receptor pharmacology and the experimental methodologies used to characterize these important therapeutic agents.
The D2 Receptor Signaling Cascade: A Target for Antagonism
The dopamine D2 receptor primarily couples to the Gi/o subtype of G proteins.[2] Upon activation by dopamine, this G protein-coupled receptor inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[2] This signaling cascade is a key mechanism through which dopamine modulates neuronal excitability and communication. D2 receptor antagonists exert their effects by blocking the binding of dopamine to the receptor, thereby preventing this downstream signaling.[1]
Below is a diagram illustrating the canonical D2 receptor signaling pathway and the point of intervention for antagonists.
Figure 1: Dopamine D2 Receptor Signaling Pathway.
Comparative Analysis of D2 Receptor Antagonists
A critical aspect in the evaluation of any D2 receptor antagonist is its binding affinity (often expressed as the inhibition constant, Ki) and its functional potency in cell-based assays (typically measured as the half-maximal inhibitory concentration, IC50). A lower Ki value indicates a higher binding affinity for the receptor.
This compound: A Structural Perspective
The thioxanthene scaffold is structurally related to the phenothiazines, another classic group of antipsychotics, and these compounds are known to have a high affinity for D2 receptors.[3] It is therefore highly probable that this compound also exhibits significant affinity for the D2 receptor and functions as an antagonist. However, without direct experimental validation, its precise potency and selectivity profile remain to be determined.
Comparative Binding Affinities of Selected D2 Receptor Antagonists
To provide a context for the potential activity of this compound, the following table summarizes the D2 receptor binding affinities (Ki) for several well-established antipsychotic drugs. These compounds represent a range of chemical classes and clinical profiles, from typical to atypical antipsychotics.
| Compound | Class | D2 Receptor Ki (nM) | Reference(s) |
| Haloperidol | Butyrophenone (Typical) | 0.89 | [2] |
| Clozapine | Dibenzodiazepine (Atypical) | 75 - 130 | [4][5] |
| Risperidone | Benzisoxazole (Atypical) | 3.2 | |
| Aripiprazole | Quinolinone (Atypical) | 0.34 | [6][7] |
Note: Ki values can vary between studies depending on the experimental conditions, such as the radioligand and tissue preparation used.
This data highlights the wide range of affinities that D2 antagonists possess. Haloperidol and aripiprazole demonstrate very high affinity, while clozapine's affinity is considerably lower.[2][4][5][6][7] Risperidone exhibits an intermediate to high affinity. The therapeutic efficacy of these drugs is not solely dependent on their D2 receptor affinity but also on their interactions with other neurotransmitter receptors, such as serotonin receptors, which contributes to their classification as "typical" or "atypical."
Experimental Protocols for Characterizing D2 Receptor Antagonists
The determination of a compound's D2 receptor binding affinity and functional antagonism is achieved through standardized in vitro assays. Below are detailed protocols for two fundamental experimental workflows.
Radioligand Binding Assay for D2 Receptor Affinity
This assay directly measures the ability of a test compound to displace a radiolabeled ligand from the D2 receptor, allowing for the determination of its inhibition constant (Ki).
Figure 2: Radioligand Binding Assay Workflow.
Step-by-Step Methodology:
-
Membrane Preparation: Utilize cell lines stably expressing the human dopamine D2 receptor (e.g., HEK293 or CHO cells). Harvest the cells and prepare crude membrane fractions through homogenization and centrifugation.
-
Assay Setup: In a 96-well plate, add the prepared cell membranes to an assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Competition Binding: Add a fixed concentration of a high-affinity D2 receptor radioligand, such as [3H]-spiperone (typically at a concentration close to its Kd value).[8][9] Then, add a range of concentrations of the unlabeled test compound (e.g., this compound). Include control wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known D2 antagonist, like haloperidol).
-
Incubation: Incubate the plates at room temperature for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.
-
Washing: Wash the filters multiple times with ice-cold assay buffer to minimize non-specific binding.
-
Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the test compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay for Functional Antagonism
This functional assay measures the ability of an antagonist to reverse the inhibitory effect of a D2 receptor agonist on cAMP production.
Step-by-Step Methodology:
-
Cell Culture: Plate cells expressing the D2 receptor (e.g., CHO-hD2 cells) in a 96-well plate and grow to confluence.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor such as IBMX for a short period to prevent the degradation of cAMP.
-
Agonist and Antagonist Addition: Add the test antagonist at various concentrations, followed by a fixed concentration of a D2 receptor agonist (e.g., quinpirole) and a stimulant of adenylyl cyclase, such as forskolin. Forskolin increases intracellular cAMP, and the D2 agonist will inhibit this increase.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 15-30 minutes) to allow for changes in cAMP levels.
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit, such as a competitive enzyme immunoassay (EIA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.
-
Data Analysis: Plot the cAMP levels against the logarithm of the antagonist concentration. The data will show a dose-dependent reversal of the agonist-induced inhibition of cAMP production. From this curve, the IC50 of the antagonist can be determined.
Comparative Pharmacokinetics of D2 Receptor Antagonists
The clinical utility of a D2 receptor antagonist is not only determined by its receptor binding profile but also by its pharmacokinetic properties, which govern its absorption, distribution, metabolism, and excretion (ADME).
| Compound | Oral Bioavailability (%) | Half-life (t1/2) (hours) | Primary Metabolism | Reference(s) |
| Haloperidol | 60-70 | 14-37 (oral) | Hepatic (CYP3A4, glucuronidation) | [1][10][11][12] |
| Clozapine | ~50-60 | ~12 | Hepatic (CYP1A2, CYP3A4) | [8][13][14][15] |
| Risperidone | ~70 | ~3 (risperidone), ~21 (9-hydroxyrisperidone) | Hepatic (CYP2D6) | [3][6][16][17] |
| Aripiprazole | 87 | ~75 | Hepatic (CYP3A4, CYP2D6) | [4][5][18][19] |
As with its pharmacodynamic profile, the pharmacokinetic properties of this compound have not been extensively reported. However, based on its lipophilic thioxanthene core and the presence of a piperazine ring, it is likely to be orally bioavailable and undergo extensive hepatic metabolism.
The comparator drugs exhibit diverse pharmacokinetic profiles. Aripiprazole and its active metabolite have very long half-lives, which allows for once-daily dosing.[4][5][18][19] Risperidone is rapidly metabolized to an active metabolite, 9-hydroxyrisperidone, which has a longer half-life than the parent compound.[3][6][7][16][17] Clozapine has a relatively shorter half-life, necessitating multiple daily doses in some cases.[8][20][13][14][15] Haloperidol's half-life is intermediate.[1][10][11][12] These differences in pharmacokinetics have significant implications for dosing regimens and the potential for drug-drug interactions.
Conclusion
This guide provides a comparative overview of this compound in the context of other well-established D2 receptor antagonists. While direct experimental data for this compound is lacking, its structural features suggest it is a putative D2 receptor antagonist. The provided data for comparator drugs such as haloperidol, clozapine, risperidone, and aripiprazole illustrate the broad range of binding affinities and pharmacokinetic profiles that can be achieved in D2 receptor-targeting molecules.
The detailed experimental protocols for radioligand binding and cAMP functional assays offer a practical framework for researchers seeking to characterize novel D2 receptor antagonists. A thorough understanding of both the pharmacodynamic and pharmacokinetic properties of these compounds is essential for the development of safer and more effective treatments for neuropsychiatric disorders. Further investigation into the pharmacological profile of this compound and other novel thioxanthene derivatives is warranted to fully elucidate their therapeutic potential.
References
- 1. Haloperidol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. psychopharmacologyinstitute.com [psychopharmacologyinstitute.com]
- 4. ClinPGx [clinpgx.org]
- 5. accessdata.fda.gov [accessdata.fda.gov]
- 6. The pharmacokinetics of risperidone in humans: a summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Multiple-dose pharmacokinetics of clozapine in patients with chronic schizophrenia. | Semantic Scholar [semanticscholar.org]
- 9. A review of pharmacokinetic and pharmacodynamic interactions with antipsychotics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. news-medical.net [news-medical.net]
- 12. Pharmacokinetics of haloperidol: an update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Population Pharmacokinetics of Clozapine: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 14. PharmGKB Summary: Clozapine Pathway, Pharmacokinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ClinPGx [clinpgx.org]
- 16. RISPERDAL - Pharmacokinetics [jnjmedicalconnect.com]
- 17. augusta.elsevierpure.com [augusta.elsevierpure.com]
- 18. Research Portal [iro.uiowa.edu]
- 19. ClinPGx [clinpgx.org]
- 20. Pharmacokinetics of clozapine and its metabolites in psychiatric patients: plasma protein binding and renal clearance - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 1-(9-Thioxanthenyl)piperazine and Established Antipsychotic Drugs: A Guide for Researchers
This guide provides a comprehensive comparison of the putative antipsychotic agent, 1-(9-Thioxanthenyl)piperazine, with well-established typical and atypical antipsychotic drugs. Due to the limited publicly available experimental data on this compound, this analysis will extrapolate its potential efficacy and side effect profile based on the established structure-activity relationships (SAR) of its core chemical moieties: the thioxanthene tricycle and the piperazine ring. This guide is intended for researchers, scientists, and drug development professionals actively engaged in the discovery and evaluation of novel antipsychotic therapies.
Introduction: The Evolving Landscape of Antipsychotic Drug Discovery
The treatment of psychosis, a hallmark of schizophrenia and other severe mental illnesses, has been revolutionized by the advent of antipsychotic medications. These drugs are broadly categorized into two classes: typical (first-generation) and atypical (second-generation) antipsychotics. The primary mechanism of action for all effective antipsychotics involves the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain.[1] However, the clinical profiles of these drugs vary significantly, largely due to their differential affinities for other neurotransmitter receptors, most notably the serotonin 5-HT2A receptor.[2]
Typical antipsychotics, such as haloperidol and chlorpromazine, are potent D2 antagonists. While effective in mitigating the "positive" symptoms of psychosis (e.g., hallucinations, delusions), their strong D2 blockade in the nigrostriatal pathway often leads to debilitating extrapyramidal side effects (EPS), including parkinsonism and tardive dyskinesia.
Atypical antipsychotics, such as clozapine, olanzapine, and risperidone, generally exhibit a higher ratio of 5-HT2A to D2 receptor antagonism.[2][3] This dual-receptor action is thought to contribute to their efficacy against "negative" symptoms (e.g., social withdrawal, anhedonia) and a reduced propensity for EPS.[2] However, many atypical antipsychotics are associated with metabolic side effects, such as weight gain and an increased risk of type 2 diabetes.[4]
The quest for novel antipsychotics with improved efficacy and a more favorable side effect profile is ongoing. This compound, a compound that integrates the thioxanthene scaffold found in some typical antipsychotics with the piperazine moiety common to many atypical agents, represents an intriguing candidate for investigation. This guide will explore its potential pharmacological profile in comparison to established drugs.
Comparative Analysis of Receptor Binding Affinities
The therapeutic efficacy and side effect profile of an antipsychotic drug are intrinsically linked to its binding affinities for various neurotransmitter receptors. The following table summarizes the reported in vitro binding affinities (Ki values in nM) of selected typical and atypical antipsychotics for the dopamine D2 and serotonin 5-HT2A receptors. A lower Ki value indicates a higher binding affinity.
| Drug | Class | Dopamine D2 Ki (nM) | Serotonin 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio |
| This compound | Putative | Predicted: Moderate | Predicted: Moderate to High | Predicted: >1 |
| Haloperidol | Typical | 0.517[5] | 4.5[6] | 8.7 |
| Chlorpromazine | Typical | 1.0[1] | 1.9 | 1.9 |
| Clozapine | Atypical | 135[5] | 5.4 | 0.04 |
| Olanzapine | Atypical | 12.8[5] | 4.0 | 0.31 |
| Risperidone | Atypical | 3.1 | 0.16 | 0.05 |
Predictive Analysis of this compound:
Based on the structure-activity relationships of related compounds, we can hypothesize the following for this compound:
-
Dopamine D2 Receptor Affinity: The thioxanthene core is a well-established pharmacophore for D2 antagonism. Therefore, this compound is predicted to exhibit moderate affinity for the D2 receptor, a prerequisite for antipsychotic activity.
-
Serotonin 5-HT2A Receptor Affinity: The piperazine moiety is a common feature in many atypical antipsychotics and is known to contribute to 5-HT2A receptor binding.[7] The specific substitution on the piperazine ring is a key determinant of this affinity. It is plausible that this compound will demonstrate moderate to high affinity for the 5-HT2A receptor.
-
5-HT2A/D2 Ratio: Given the predicted affinities, it is anticipated that this compound will have a 5-HT2A/D2 binding ratio greater than 1, suggesting a profile more aligned with atypical antipsychotics. This could translate to a lower risk of EPS compared to typical agents.
Preclinical Models for Efficacy and Side Effect Assessment
A battery of in vivo behavioral assays in rodents is essential to characterize the antipsychotic potential and liability for adverse effects of a novel compound. Below are detailed protocols for key experiments.
Amphetamine-Induced Hyperlocomotion
This model is widely used to screen for antipsychotic activity, as psychostimulants like amphetamine induce a hyperdopaminergic state that mimics some aspects of psychosis.[8]
Protocol:
-
Habituation: Acclimate rodents (rats or mice) to the locomotor activity chambers for at least 30-60 minutes for 2-3 consecutive days prior to the test day.[9]
-
Test Day:
-
Place the animals in the activity chambers and record baseline locomotor activity for 30 minutes.[9]
-
Administer the test compound (this compound or a reference drug) or vehicle via the appropriate route (e.g., intraperitoneal, subcutaneous).
-
After a predetermined pretreatment time (e.g., 30 minutes), administer d-amphetamine (typically 0.5-1.5 mg/kg, s.c. for rats).[10][11]
-
Immediately return the animals to the chambers and record locomotor activity for the next 60-90 minutes.[9][10]
-
-
Data Analysis: Analyze the total distance traveled or the number of beam breaks. A significant reduction in amphetamine-induced hyperlocomotion by the test compound, without causing sedation at the tested dose, is indicative of antipsychotic-like efficacy.
Prepulse Inhibition (PPI) of the Acoustic Startle Response
PPI is a measure of sensorimotor gating, a pre-attentive filtering process that is deficient in individuals with schizophrenia.[12] The ability of a drug to restore PPI deficits is considered a predictor of antipsychotic efficacy.
Protocol:
-
Apparatus: Utilize a startle chamber equipped with a loudspeaker to deliver acoustic stimuli and a sensor to measure the whole-body startle response.
-
Acclimation: Place the animal in the chamber and allow a 5-minute acclimation period with background white noise (e.g., 65-70 dB).[13][14]
-
Test Session: The session consists of a series of trials presented in a pseudorandom order:
-
Data Analysis: Calculate the percent prepulse inhibition for each prepulse intensity using the formula: %PPI = [1 - (Startle amplitude on prepulse-pulse trial / Startle amplitude on pulse-alone trial)] x 100 Antipsychotic drugs are expected to increase %PPI in animals with baseline deficits or reverse deficits induced by psychotomimetic drugs.[16]
Rotarod Test for Extrapyramidal Side Effects
The rotarod test assesses motor coordination and balance. A deficit in performance on this task can indicate drug-induced motor impairment, which is a proxy for extrapyramidal side effects.
Protocol:
-
Apparatus: A rotating rod apparatus with adjustable speed.
-
Training (Optional but Recommended): Train the animals on the rotarod at a constant low speed for a few trials before the test day to acclimate them to the apparatus.
-
Test Procedure:
-
Place the mouse on the rod, which is rotating at a low, constant speed (e.g., 4 rpm).
-
Gradually accelerate the speed of rotation (e.g., from 4 to 40 rpm over 5 minutes).
-
Record the latency to fall from the rod.
-
-
Data Analysis: Compare the latency to fall between drug-treated and vehicle-treated groups. A significant decrease in the time spent on the rod indicates motor impairment.
Conclusion and Future Directions
While direct experimental evidence for the antipsychotic properties of this compound is currently lacking, a systematic evaluation based on the structure-activity relationships of its constituent chemical scaffolds provides a strong rationale for its investigation as a novel antipsychotic agent. Its chemical structure suggests a potential for a mixed D2/5-HT2A antagonist profile, characteristic of atypical antipsychotics, which may translate to a favorable balance of efficacy and a reduced risk of extrapyramidal side effects.
The experimental protocols detailed in this guide provide a robust framework for the preclinical evaluation of this compound. Future research should prioritize in vitro receptor binding assays to definitively determine its affinity profile. Subsequently, the in vivo models described herein will be crucial for assessing its antipsychotic-like efficacy and its propensity to induce motor and metabolic side effects. Such studies will be instrumental in determining whether this compound represents a promising lead compound in the ongoing effort to develop safer and more effective treatments for psychotic disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. psychiatryonline.org [psychiatryonline.org]
- 4. Antipsychotic Drugs: From Receptor-binding Profiles to Metabolic Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn-links.lww.com [cdn-links.lww.com]
- 6. Pharmacological fingerprint of antipsychotic drugs at the serotonin 5-HT2A receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Structure-activity relationship studies of CNS agents. Part 14: Structural requirements for the 5-HT1A and 5-HT2A receptor selectivity of simple 1-(2-pyrimidinyl)piperazine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Rodent Amphetamine Model of Schizophrenia - Creative Biolabs [creative-biolabs.com]
- 9. b-neuro.com [b-neuro.com]
- 10. Repeated antipsychotic treatment progressively potentiates inhibition on phencyclidine-induced hyperlocomotion, but attenuates inhibition on amphetamine-induced hyperlocomotion: relevance to animal models of antipsychotic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The Reversal of Amphetamine-Induced Locomotor Activation by a Selective Neurotensin-1 Receptor Agonist Does Not Exhibit Tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Neurological Disorders: Prepulse Inhibition | Taconic Biosciences [taconic.com]
- 13. Acoustic Startle and Pre-pulse Inhibition (PPI) Protocol - IMPReSS [web.mousephenotype.org]
- 14. ja.brc.riken.jp [ja.brc.riken.jp]
- 15. [Prepulse inhibition (PPI) of the Acoustic Startle Response]:Glycoscience Protocol Online Database [jcggdb.jp]
- 16. Drug-induced potentiation of prepulse inhibition of acoustic startle reflex in mice: a model for detecting antipsychotic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]
Head-to-head comparison of different synthesis routes for 1-(9-Thioxanthenyl)piperazine
A Head-to-Head Comparison of Synthetic Routes for 1-(9-Thioxanthenyl)piperazine
Introduction: The Significance of the Thioxanthenyl-Piperazine Scaffold
In the landscape of medicinal chemistry and drug development, the fusion of distinct pharmacophores into a single molecular entity is a proven strategy for discovering novel therapeutic agents. The this compound core represents such a union, bringing together the rigid, tricyclic thioxanthene system and the versatile piperazine ring. The thioxanthene moiety is a well-established scaffold in centrally acting agents, while the piperazine ring is a ubiquitous component in numerous approved drugs, valued for its ability to modulate physicochemical properties and engage in crucial receptor interactions.[1] The synthesis of derivatives based on this combined scaffold is therefore of significant interest to researchers aiming to explore new chemical space for treating a range of disorders.
This guide provides a head-to-head comparison of two primary synthetic strategies for preparing the parent compound, this compound. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and offer a critical evaluation of each route's respective strengths and weaknesses to inform your synthetic planning.
Route A: Synthesis via Nucleophilic Substitution of 9-Bromo-9H-thioxanthene
This classical approach hinges on a direct nucleophilic substitution reaction where piperazine displaces a halide at the 9-position of the thioxanthene ring. The benzylic-like nature of the C9 position makes it susceptible to substitution, proceeding through a mechanism with significant SN1 character due to the resonance stabilization of the resulting thioxanthenyl carbocation.
Overall Reaction Scheme
The synthesis is a two-step process starting from the commercially available thioxanthene:
-
Bromination: Free-radical bromination of 9H-thioxanthene at the C9 position to yield 9-bromo-9H-thioxanthene.
-
Nucleophilic Substitution: Reaction of the resulting 9-bromo intermediate with piperazine to afford the final product.
Experimental Protocol
Step 1: Synthesis of 9-Bromo-9H-thioxanthene
-
To a solution of 9H-thioxanthene (10.0 g, 50.4 mmol) in 150 mL of anhydrous carbon tetrachloride, add N-bromosuccinimide (NBS) (9.8 g, 55.1 mmol).
-
Add a catalytic amount of benzoyl peroxide (~100 mg).
-
Heat the mixture to reflux (approx. 77°C) and irradiate with a 250W lamp for 4 hours. The reaction progress can be monitored by TLC.
-
Cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to precipitate the succinimide byproduct.
-
Filter off the succinimide and wash it with a small amount of cold carbon tetrachloride.
-
Concentrate the filtrate under reduced pressure to yield crude 9-bromo-9H-thioxanthene as a solid, which can be used in the next step without further purification or recrystallized from ethanol.
Step 2: Synthesis of this compound
-
In a round-bottom flask, dissolve piperazine (13.0 g, 151 mmol, 3 eq.) in 100 mL of toluene.
-
Add the crude 9-bromo-9H-thioxanthene (approx. 50.4 mmol) to the piperazine solution portion-wise at room temperature.
-
Heat the reaction mixture to reflux (approx. 110°C) and maintain for 6 hours.
-
After cooling to room temperature, add 100 mL of water to the mixture.
-
Separate the organic layer and wash it sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting crude solid can be purified by column chromatography (silica gel, eluting with a gradient of dichloromethane/methanol) or by recrystallization from a suitable solvent like ethanol to yield pure this compound.[2][3]
Mechanistic Rationale & Visualization
The key C-N bond formation occurs via nucleophilic substitution. Piperazine, a secondary amine, acts as the nucleophile.[4][5][6] An excess of piperazine is crucial; it not only drives the reaction equilibrium forward but also serves as a base to neutralize the hydrobromic acid (HBr) generated during the reaction, preventing the protonation of the piperazine nucleophile.
References
A Researcher's Guide to Evaluating Dopamine Receptor Selectivity: The Case of 1-(9-Thioxanthenyl)piperazine
The Thioxanthene and Piperazine Scaffolds: A Legacy in Dopamine Receptor Modulation
The core structure of 1-(9-Thioxanthenyl)piperazine combines two well-established pharmacophores in dopamine receptor pharmacology. Thioxanthenes are a class of typical antipsychotics known to act as dopamine D2 receptor antagonists.[3][4][5] The piperazine moiety is a versatile scaffold found in numerous centrally active agents, including ligands with high affinity for both D2 and D3 receptors.[6][7][8] The combination of these structural motifs in this compound warrants a detailed investigation into its D2 versus D3 receptor selectivity profile.
Comparative Benchmarking: Understanding Selectivity Profiles
To contextualize the potential selectivity of this compound, it is essential to compare it against well-characterized reference compounds. The following table summarizes the binding affinities of established D2/D3 receptor ligands, showcasing D3-selective, D2-selective, and non-selective profiles.
| Compound | D2 Ki (nM) | D3 Ki (nM) | Selectivity (D2/D3) | Predominant Profile |
| SB-277011-A | ~119 | ~1.1 | ~108-fold | D3-selective Antagonist[9][10][11] |
| BP 897 | ~64.4 | ~0.92 | ~70-fold | D3-selective Partial Agonist/Antagonist[12][13] |
| Eticlopride | ~0.09 | ~113 | ~0.0008-fold | D2-selective Antagonist[14][15] |
Note: Ki values can vary between studies depending on the experimental conditions.
Experimental Workflows for Determining Selectivity
A definitive assessment of selectivity requires a multi-faceted approach, combining radioligand binding assays to determine affinity with functional assays to elucidate the compound's effect on receptor signaling.
Signaling Pathways of D2 and D3 Dopamine Receptors
Both D2 and D3 receptors are G-protein coupled receptors (GPCRs) that primarily couple to the Gi/o pathway.[16] Activation of these receptors leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[16] Additionally, agonist binding can trigger the recruitment of β-arrestin, which is involved in receptor desensitization and can initiate G-protein-independent signaling cascades.[1][2]
Caption: Canonical G-protein and β-arrestin signaling pathways for D2/D3 dopamine receptors.
Experimental Workflow Overview
The following diagram illustrates the logical flow for characterizing a novel compound's receptor selectivity profile.
Caption: A stepwise workflow for determining the D2 vs. D3 selectivity of a test compound.
Detailed Experimental Protocols
The following protocols are standardized methods for determining the binding affinity and functional activity of compounds at dopamine D2 and D3 receptors.
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of the test compound by measuring its ability to displace a radiolabeled ligand from the receptor.
Materials:
-
Cell membranes from HEK293 or CHO cells stably expressing human D2 or D3 receptors.
-
Radioligand: [³H]-Spiperone or [³H]-Raclopride.
-
Non-specific binding control: Haloperidol (10 µM).
-
Assay buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
96-well plates.
-
Glass fiber filters.
-
Scintillation fluid and counter.
Procedure:
-
Prepare serial dilutions of the test compound, this compound.
-
In a 96-well plate, add assay buffer, cell membranes, and either the test compound, buffer (for total binding), or haloperidol (for non-specific binding).
-
Initiate the binding reaction by adding the radioligand at a concentration close to its Kd.
-
Incubate the plate at room temperature for 60-90 minutes.
-
Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation fluid, and quantify radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Determine the IC50 value of the test compound from the competition binding curve and calculate the Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This assay measures the ability of the test compound to modulate the intracellular levels of cAMP, indicating its functional activity as an agonist, antagonist, or inverse agonist at Gi/o-coupled receptors.
Materials:
-
HEK293 or CHO cells stably expressing human D2 or D3 receptors.
-
Forskolin (to stimulate adenylyl cyclase).
-
Test compound and reference agonists/antagonists.
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Seed the cells in a 96-well plate and grow to confluence.
-
Replace the culture medium with assay buffer and pre-incubate with the test compound at various concentrations.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production. For antagonist mode, co-incubate with a known D2/D3 agonist.
-
Incubate for 15-30 minutes at 37°C.
-
Lyse the cells and measure the intracellular cAMP concentration using a suitable detection kit according to the manufacturer's instructions.
-
Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) of the test compound.
β-Arrestin Recruitment Assay
This assay measures the recruitment of β-arrestin to the receptor upon ligand binding, providing insights into a G-protein-independent signaling pathway.
Materials:
-
HEK293 cells co-expressing the human D2 or D3 receptor fused to a luciferase or fluorescent protein donor (e.g., Rluc) and β-arrestin fused to a corresponding acceptor (e.g., YFP) for BRET or FRET.
-
Test compound and reference agonists.
-
Substrate for the luciferase (if using BRET).
-
Plate reader capable of detecting BRET or FRET signals.
Procedure:
-
Plate the cells in a 96-well plate.
-
Replace the culture medium with assay buffer.
-
Add the test compound at various concentrations.
-
If using a BRET assay, add the luciferase substrate.
-
Incubate for a specified time (e.g., 15-60 minutes) at 37°C.
-
Measure the BRET or FRET signal using a plate reader.
-
Generate dose-response curves to determine the EC50 of the test compound for β-arrestin recruitment.
Conclusion and Future Directions
References
- 1. mdpi.com [mdpi.com]
- 2. Unveiling the Differences in Signaling and Regulatory Mechanisms between Dopamine D2 and D3 Receptors and Their Impact on Behavioral Sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. drugs.com [drugs.com]
- 4. webhome.auburn.edu [webhome.auburn.edu]
- 5. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands [mdpi.com]
- 7. Evaluation of Substituted N-Phenylpiperazine Analogs as D3 vs. D2 Dopamine Receptor Subtype Selective Ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijrrjournal.com [ijrrjournal.com]
- 9. Selective D3 Receptor Antagonist SB-277011-A Potentiates the Effect of Cocaine on Extracellular Dopamine in the Nucleus Accumbens: a Dual Core-Shell Voltammetry Study in Anesthetized Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Dopamine D3 receptor antagonist SB-277011A inhibits methamphetamine self-administration and methamphetamine-induced reinstatement of drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Pharmacological actions of a novel, high-affinity, and selective human dopamine D(3) receptor antagonist, SB-277011-A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BP 897, a selective dopamine D3 receptor ligand with therapeutic potential for the treatment of cocaine-addiction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Evidence for antagonist activity of the dopamine D3 receptor partial agonist, BP 897, at human dopamine D3 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Review of the Discovery, Pharmacological Characterization, and Behavioral Effects of the Dopamine D2‐Like Receptor Antagonist Eticlopride - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Structure Activity Relationships for a Series of Eticlopride-based Dopamine D2/D3 Receptor Bitopic ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Frontiers | Dopamine Signaling in reward-related behaviors [frontiersin.org]
An Inter-laboratory Comparison and Validation Guide for a Functional Bioassay Measuring 1-(9-Thioxanthenyl)piperazine Activity
Introduction
In the landscape of modern drug discovery, the identification of novel chemical entities with therapeutic potential is merely the first step. The subsequent, and arguably more critical, phase involves the rigorous characterization of a compound's biological activity. This process demands analytical methods that are not only accurate and precise but also robust and reproducible across different laboratories. This guide addresses the inter-laboratory validation of a bioassay for 1-(9-Thioxanthenyl)piperazine, a novel compound with structural motifs suggesting potential activity at key G-protein coupled receptors (GPCRs) implicated in neuropsychiatric disorders.
The thioxanthene core, combined with a piperazine moiety, is characteristic of compounds that interact with dopamine and serotonin receptors. Specifically, antagonism of the serotonin 2A receptor (5-HT2A) is a hallmark of several atypical antipsychotic medications.[1] Therefore, establishing a reliable method to quantify the functional antagonism of this compound at the 5-HT2A receptor is paramount for its preclinical development.
This guide provides a comprehensive framework for the inter-laboratory validation of a cell-based functional bioassay. We will delve into the rationale for assay selection, present a detailed experimental protocol, and analyze hypothetical data from a multi-laboratory study designed according to the principles outlined in the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] The objective is to demonstrate that the bioassay is suitable for its intended purpose—providing consistent and reliable potency measurements essential for advancing a drug candidate.[5][6]
Part 1: Rationale for Bioassay Selection and Mechanism of Action
The choice of an appropriate assay is fundamental to the successful characterization of a compound. While simpler methods like receptor binding assays provide valuable information on a compound's affinity for its target, they do not measure biological function. For potency determination, a functional bioassay that reflects the compound's mechanism of action (MoA) is indispensable.[7]
The 5-HT2A receptor is a Gq-coupled GPCR. Upon activation by its endogenous ligand, serotonin, it initiates a signaling cascade via phospholipase C (PLC), leading to the generation of inositol triphosphate (IP3) and a subsequent increase in intracellular calcium ([Ca2+]).[8][9] A functional antagonist will block this serotonin-induced calcium mobilization. Therefore, a calcium flux assay was selected as a direct and robust measure of the 5-HT2A antagonist activity of this compound.
Part 2: The Standardized Bioassay Protocol
To ensure comparability of results in an inter-laboratory study, a meticulously detailed and standardized protocol is essential. The following protocol for a 5-HT2A antagonist calcium flux assay was distributed to all participating laboratories.
Objective: To determine the potency (IC50 value) of this compound by measuring its ability to inhibit serotonin-induced calcium mobilization in cells expressing the human 5-HT2A receptor.
Materials:
-
Cell Line: CHO-K1 cells stably expressing the human 5-HT2A receptor (e.g., HiTSeeker 5HTR2A Cell Line). The choice of a stable, recombinant cell line over primary cells is crucial for minimizing biological variability.[10]
-
Culture Medium: F-12K Medium supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., G418).
-
Assay Plate: Black-walled, clear-bottom 96-well microplates. The black walls are essential to reduce well-to-well crosstalk in fluorescence-based assays.
-
Reagents:
-
Calcium-sensitive fluorescent dye kit (e.g., Fluo-4 NW).
-
Probenecid (an anion-exchange transport inhibitor to prevent dye leakage from cells).
-
Serotonin (5-HT) hydrochloride (Agonist).
-
This compound (Test Antagonist).
-
Ketanserin (Reference Antagonist).[1]
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.
-
Step-by-Step Methodology:
-
Cell Plating (Day 1):
-
Harvest CHO-K1-5HT2A cells using standard trypsinization.
-
Resuspend cells in culture medium and perform a cell count to ensure viability is >95%.
-
Seed the cells into 96-well assay plates at a density of 50,000 cells/well in 100 µL of culture medium.
-
Causality: Seeding density is optimized to achieve a confluent monolayer on the day of the assay, which ensures a uniform and maximal cell response.
-
Incubate the plates for 24 hours at 37°C in a 5% CO2 incubator.
-
-
Compound Preparation (Day 2):
-
Prepare a 10 mM stock solution of this compound and Ketanserin in 100% DMSO.
-
Perform a serial dilution series of the test and reference antagonists in Assay Buffer. A typical 10-point, 3-fold dilution series starting from 10 µM is recommended to generate a full dose-response curve.
-
Prepare the serotonin agonist solution in Assay Buffer at a concentration corresponding to its EC80 (the concentration that elicits 80% of the maximal response). The EC80 concentration is chosen because it provides a robust signal that is sensitive to inhibition.
-
-
Dye Loading and Compound Incubation (Day 2):
-
Prepare the calcium dye loading solution according to the manufacturer's instructions, including probenecid.
-
Gently remove the culture medium from the cell plates and add 100 µL of the dye loading solution to each well.
-
Incubate for 60 minutes at 37°C.
-
Following incubation, add 25 µL of the prepared antagonist dilutions (or vehicle for control wells) to the respective wells.
-
Incubate for 30 minutes at 37°C to allow the antagonist to bind to the receptors.
-
-
Signal Detection (Day 2):
-
Place the assay plate into a fluorescence plate reader equipped with an automated injection system (e.g., FLIPR, FlexStation).
-
Set the instrument to measure fluorescence intensity (e.g., Ex/Em = 494/516 nm for Fluo-4) every second.
-
After establishing a stable baseline reading for ~20 seconds, inject 25 µL of the EC80 serotonin solution into each well.
-
Continue reading fluorescence for an additional 100-120 seconds to capture the peak calcium response.
-
-
Data Analysis:
-
The response is calculated as the peak fluorescence intensity minus the baseline fluorescence.
-
Normalize the data: Set the average response of the vehicle-only wells (agonist stimulation, no antagonist) as 100% activity and the average response of wells with a maximally effective concentration of a known antagonist (or no agonist) as 0% activity.
-
Plot the normalized response against the logarithm of the antagonist concentration.
-
Fit the data to a four-parameter logistic (4PL) equation to determine the IC50 value for both the test and reference antagonists.
-
Part 3: Inter-Laboratory Validation Design
The goal of an inter-laboratory validation is to demonstrate the reproducibility of an analytical method.[11][12] The study was designed to assess key performance characteristics as defined by ICH Q2(R1) and USP <1033>.[4][13][14] Three independent laboratories (Lab A, Lab B, and Lab C) participated in the study.
Validation Parameters:
-
Accuracy: The closeness of test results to the true value. Assessed by spiking a known concentration of the reference standard into the sample matrix.
-
Precision:
-
Repeatability (Intra-assay): Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, different analysts).
-
Reproducibility (Inter-laboratory): Precision between laboratories.
-
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. Tested by comparing the response in the assay matrix with and without the specific cells.
-
Linearity & Range: The ability to obtain results that are directly proportional to the concentration of the analyte. For a sigmoidal dose-response curve, this relates to the linear portion of the curve used for potency calculation. The range is the interval between the upper and lower concentrations of the analyte for which the procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.
Part 4: Comparative Performance Analysis
Inter-Laboratory Comparison of Potency (IC50)
Each laboratory performed the assay on three separate days, with each assay run in triplicate. The geometric mean IC50 values for this compound were determined.
| Parameter | Laboratory A | Laboratory B | Laboratory C | Acceptance Criterion |
| Day 1 IC50 (nM) | 12.1 | 13.5 | 11.8 | - |
| Day 2 IC50 (nM) | 11.5 | 12.9 | 12.5 | - |
| Day 3 IC50 (nM) | 12.8 | 14.1 | 13.1 | - |
| Mean IC50 (nM) | 12.1 | 13.5 | 12.5 | - |
| Intra-Lab Precision (%RSD) | 5.5% | 4.6% | 5.3% | ≤ 15% |
| Overall Mean IC50 (nM) | \multicolumn{3}{c | }{12.7 } | - | |
| Inter-Lab Precision (%RSD) | \multicolumn{3}{c | }{6.0% } | ≤ 20% | |
| Accuracy (% Recovery) | 104% | 97% | 102% | 80-120% |
Table 1: Summary of Inter-laboratory Validation Results for this compound Potency. The data demonstrates excellent precision both within and between laboratories, with all results falling well within the pre-defined acceptance criteria based on common industry practices for bioassays.
Comparison with an Alternative Method: Receptor Binding Assay
To provide context for the utility of the validated bioassay, its characteristics are compared below with a common alternative, the radioligand receptor binding assay.
| Feature | Functional Calcium Flux Bioassay | Receptor Binding Assay |
| Endpoint Measured | Functional activity (antagonism) | Ligand affinity (Kd or Ki) |
| Biological Relevance | High (measures downstream cellular response) | Moderate (measures physical interaction only) |
| Information Provided | Potency (IC50), efficacy, MoA | Affinity, specificity |
| Complexity | Moderate (requires live cells, injectors) | Low to Moderate (requires membrane preps) |
| Throughput | High (96/384-well format) | High (96-well filter plate format) |
| Variability | Higher (due to biological system) | Lower (biochemical system) |
| Primary Use Case | Potency determination, MoA studies | Primary screening, SAR studies |
Table 2: Objective Comparison of the Validated Bioassay with an Alternative Analytical Method. This comparison highlights that while a binding assay is useful for initial screening, a functional bioassay is essential for accurately determining the biological potency of a compound like this compound, making it the superior choice for characterization and lot-release testing.[10]
Conclusion
The inter-laboratory validation study successfully demonstrated that the described 5-HT2A antagonist calcium flux bioassay is a robust, reproducible, and accurate method for determining the potency of this compound. The precision, both within and between the three participating laboratories, was well within the stringent acceptance criteria, confirming the method's suitability for its intended purpose in a drug development setting.
This guide underscores the principle that rigorous, multi-site validation is not merely a regulatory hurdle but a fundamental scientific necessity. It builds confidence in the analytical data, ensures consistency across different research and manufacturing sites, and ultimately supports the development of safe and effective medicines. The validated bioassay now serves as a reliable tool for further characterization, stability testing, and quality control of this compound.
References
- 1. “Selective” serotonin 5-HT2A receptor antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. ICH Q2 Analytical Method Validation | PPTX [slideshare.net]
- 6. The use of bioassays for the characterisation and control of biological therapeutic products produced by biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. criver.com [criver.com]
- 8. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 9. innoprot.com [innoprot.com]
- 10. tandfonline.com [tandfonline.com]
- 11. eurachem.org [eurachem.org]
- 12. edraservices.nl [edraservices.nl]
- 13. USP〈1033〉Biological Assay Validation: Key Guidelines_FDCELL [fdcell.com]
- 14. drugfuture.com [drugfuture.com]
Navigating the Nuances of Dopamine D2 Receptor Antagonism: A Comparative Guide to In Vitro Reproducibility with 1-(9-Thioxanthenyl)piperazine and its Analogs
For researchers, scientists, and drug development professionals investigating the complexities of the dopaminergic system, the selection of appropriate pharmacological tools is paramount. 1-(9-Thioxanthenyl)piperazine, a member of the thioxanthene class, is structurally analogous to a family of well-established dopamine receptor antagonists. This guide provides an in-depth technical comparison of the in vitro performance of thioxanthene derivatives, using them as a proxy for this compound, against other widely used dopamine D2 receptor antagonists. We will delve into the critical aspects of experimental reproducibility, providing detailed protocols and causality-driven explanations to empower you to generate robust and reliable data.
The Dopamine D2 Receptor: A Key Target in Neuroscience
The dopamine D2 receptor, a G protein-coupled receptor (GPCR), is a central figure in neurotransmission, playing a crucial role in motor control, motivation, and cognition.[4] Its dysfunction is implicated in a range of neurological and psychiatric disorders, making it a primary target for therapeutic intervention. Antagonists of the D2 receptor are a cornerstone in the treatment of psychosis.[5]
Signaling Pathways of the Dopamine D2 Receptor
Understanding the downstream signaling of the D2 receptor is fundamental to interpreting in vitro assay results. The D2 receptor primarily couples to the Gi/o family of G proteins. Upon agonist binding, this coupling inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[6][7] This canonical pathway is a key readout in functional assays designed to measure antagonist potency.
A secondary, G protein-independent pathway involves the recruitment of β-arrestin proteins to the activated receptor.[8] This process can lead to receptor desensitization, internalization, and the initiation of distinct downstream signaling cascades. Assaying for β-arrestin recruitment provides an alternative and complementary measure of receptor engagement.
Figure 1: Dopamine D2 receptor signaling pathways and the antagonistic action of compounds like this compound.
Comparative Analysis of Dopamine D2 Receptor Antagonists
To provide a comprehensive overview, we will compare the thioxanthene analogs of this compound with other well-characterized D2 receptor antagonists from different chemical classes.
| Compound Class | Compound | Dopamine D1 Receptor Ki (nM) | Dopamine D2 Receptor Ki (nM) |
| Thioxanthene | Zuclopenthixol | 9.8[5] | 1.5[5] |
| Flupentixol | High Affinity[2] | High Affinity[2] | |
| Chlorprothixene | 18[9] | 2.96[9] | |
| Butyrophenone | Haloperidol | ~83[10] | ~1.2-2[10][11] |
| Spiperone | - | High Affinity[5] | |
| Dibenzodiazepine | Clozapine | ~189[10] | ~143.3[10] |
| Benzisoxazole | Risperidone | - | High Affinity[12] |
Note: Ki (Inhibition Constant) is a measure of binding affinity; a lower Ki value indicates a higher affinity. The data for thioxanthenes are presented as a proxy for this compound due to the lack of specific data for the latter.
This table highlights the potent and relatively non-selective nature of thioxanthenes for both D1 and D2 receptors, a characteristic that likely extends to this compound. In contrast, other antagonists exhibit varying degrees of selectivity.
Achieving Reproducibility in In Vitro Dopamine Receptor Assays
The reproducibility of in vitro experiments is a cornerstone of scientific integrity. Several factors can influence the outcomes of cell-based assays, and a thorough understanding of these variables is crucial for generating reliable data.
Key Factors Influencing Reproducibility:
-
Cell Line Integrity: The use of authenticated, low-passage cell lines is critical. Genetic drift in continuously passaged cells can alter receptor expression levels and signaling pathway components.
-
Reagent Quality and Consistency: Variations in serum batches, media composition, and the purity of test compounds can significantly impact results.
-
Assay Conditions: Minor variations in incubation times, temperature, and cell density can lead to significant differences in measured potencies (e.g., IC50 values).[13]
-
Data Analysis Methods: The choice of curve-fitting models and the handling of outliers can influence the final calculated values.
Experimental Protocols for Assessing D2 Receptor Antagonism
To ensure the generation of high-quality, reproducible data, we provide the following detailed protocols for two key in vitro assays.
Radioligand Binding Assay: Determining Binding Affinity (Ki)
This assay directly measures the affinity of a compound for the D2 receptor by competing with a radiolabeled ligand.
Figure 2: Workflow for a competitive radioligand binding assay to determine the Ki of a test compound.
Step-by-Step Methodology:
-
Cell Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor.
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.
-
Wash the membrane pellet with fresh lysis buffer and resuspend in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4).
-
Determine the protein concentration of the membrane preparation using a standard method (e.g., Bradford assay).
-
-
Competitive Binding Assay:
-
In a 96-well plate, add a fixed concentration of a suitable D2 receptor radioligand (e.g., [³H]spiperone).
-
Add serial dilutions of the test compound (e.g., this compound or an alternative).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
To determine non-specific binding, include wells with a high concentration of a known D2 antagonist (e.g., unlabeled haloperidol).
-
-
Filtration and Quantification:
-
Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to obtain specific binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[14]
-
Functional Assay: cAMP Inhibition Assay
This cell-based assay measures the functional consequence of D2 receptor antagonism.
Figure 3: Workflow for a cAMP inhibition functional assay to determine the IC50 of a D2 receptor antagonist.
Step-by-Step Methodology:
-
Cell Culture and Plating:
-
Culture CHO or HEK293 cells stably expressing the human dopamine D2 receptor in a suitable medium.
-
Seed the cells into a 96- or 384-well plate at an appropriate density and allow them to adhere overnight.
-
-
Assay Procedure:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with serial dilutions of the test compound (antagonist) for a defined period (e.g., 15-30 minutes).
-
Add a fixed concentration of a D2 receptor agonist (e.g., dopamine or quinpirole) in the presence of an adenylyl cyclase activator such as forskolin. Forskolin is used to increase basal cAMP levels, making the inhibitory effect of the D2 agonist more pronounced.
-
Incubate the plate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
cAMP Detection:
-
Lyse the cells and measure the intracellular cAMP concentration using a commercially available detection kit (e.g., HTRF, ELISA, or a luciferase-based reporter assay).
-
-
Data Analysis:
-
Plot the measured cAMP levels against the logarithm of the test compound concentration.
-
Fit a sigmoidal dose-response curve to the data to determine the IC50 value, which represents the concentration of the antagonist that restores 50% of the forskolin-stimulated cAMP production in the presence of the agonist.
-
Conclusion: A Path Towards Robust In Vitro Data
While a direct, head-to-head comparison involving this compound is currently limited by the availability of public data, the analysis of its structural analogs provides valuable insights into its likely potent D1/D2 receptor antagonist profile. By understanding the underlying signaling pathways, employing well-characterized alternative compounds, and adhering to rigorous, well-documented experimental protocols, researchers can significantly enhance the reproducibility and reliability of their in vitro findings. The methodologies and comparative data presented in this guide serve as a robust framework for the continued exploration of the dopaminergic system and the development of novel therapeutics.
References
- 1. mdpi.com [mdpi.com]
- 2. Biologically active conformers of phenothiazines and thioxanthenes. Further evidence for a ligand model of dopamine D2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Fluorescence based HTS-compatible ligand binding assays for dopamine D3 receptors in baculovirus preparations and live cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Structure of the dopamine D2 receptor in complex with the antipsychotic drug spiperone - PMC [pmc.ncbi.nlm.nih.gov]
- 6. innoprot.com [innoprot.com]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Recruitment of β-arrestin2 to the dopamine D2 receptor: Insights into anti-psychotic and anti-parkinsonian drug receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of the Binding and Functional Properties of Two Structurally Different D2 Dopamine Receptor Subtype Selective Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 10. encyclopedia.pub [encyclopedia.pub]
- 11. mdpi.com [mdpi.com]
- 12. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
A Comparative Guide to the Pharmacological Profiling of Thioxanthene and Phenothiazine Scaffolds: A Methodological Approach
This guide provides a comprehensive framework for the comparative in vitro pharmacological evaluation of 1-(9-Thioxanthenyl)piperazine, a representative of the thioxanthene class, against a panel of benchmark phenothiazines. It is designed for researchers, scientists, and drug development professionals engaged in the characterization of novel psychoactive compounds. This document emphasizes the rationale behind experimental design, provides detailed, self-validating protocols, and offers a blueprint for data interpretation, thereby empowering researchers to rigorously assess the therapeutic potential and liability profiles of new chemical entities.
Introduction: The Structural and Mechanistic Rationale
Phenothiazines and thioxanthenes represent two foundational classes of "typical" antipsychotic agents, primarily indicated for the management of schizophrenia and other psychotic disorders.[1][2] Their therapeutic efficacy is largely attributed to their ability to antagonize dopamine D2 receptors within the brain's mesolimbic pathway.[3][4] The core structural distinction between these scaffolds lies in the central tricyclic ring: phenothiazines contain a nitrogen atom at position 10, whereas thioxanthenes feature a carbon atom at this position, which forms a double bond with the side chain.[4][5] This seemingly subtle alteration influences the molecule's stereochemistry and conformational flexibility, which can translate into significant differences in receptor interaction, potency, and side-effect profiles.
The development of atypical antipsychotics highlighted the importance of modulating other neurotransmitter systems, particularly the serotonin 5-HT2A receptor. A higher binding affinity for 5-HT2A receptors relative to D2 receptors is a hallmark of many atypical agents and is believed to contribute to a reduced risk of extrapyramidal symptoms (EPS), a debilitating side effect of many typical antipsychotics.[6][7]
This guide, therefore, outlines a systematic approach to benchmark the novel compound this compound against a carefully selected panel of phenothiazines—Chlorpromazine (aliphatic side chain), Thioridazine (piperidine side chain), and Fluphenazine (piperazine side chain)—to cover the chemical diversity within this class.[3][8] The objective is to determine its primary target affinity, assess its potential for an "atypical" profile, and predict its side-effect liability through off-target screening.
Part 1: Experimental Design and Methodologies
The selection of in vitro assays is driven by the need to build a comprehensive pharmacological profile. The primary therapeutic target (D2) and the key modulator of atypicality (5-HT2A) are prioritized. Furthermore, a broad off-target screen is essential for predicting common adverse drug reactions (ADRs).
Causality Behind Experimental Choices:
-
Dopamine D2 Receptor Binding Assay: This is the foundational experiment to confirm engagement with the primary therapeutic target for antipsychotic action. The resulting equilibrium dissociation constant (Ki) provides a quantitative measure of binding affinity, allowing for direct comparison of potency between compounds.[9]
-
Serotonin 5-HT2A Receptor Binding Assay: This assay is critical for evaluating the potential "atypicality" of the test compound. The ratio of 5-HT2A to D2 receptor affinity is a widely used predictor of a lower propensity to induce EPS.[7]
-
Safety Pharmacology Panel: Antipsychotics are known for their promiscuity, often interacting with histaminergic (H1), muscarinic (M1), and adrenergic (α1) receptors.[3][10] Screening against these targets is crucial for predicting side effects such as sedation (H1), anticholinergic effects like dry mouth and constipation (M1), and orthostatic hypotension (α1).[8][11][12]
This protocol determines the binding affinity (Ki) of test compounds for the human dopamine D2 receptor by measuring their ability to displace a specific radioligand.
Materials:
-
Receptor Source: Commercially available membrane preparations from CHO or HEK293 cells stably expressing the human D2 receptor.
-
Radioligand: [³H]Spiperone (a high-affinity D2 antagonist).[13]
-
Non-specific Ligand: (+)-Butaclamol (10 µM) or Haloperidol (10 µM).[13]
-
Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.
-
Test Compounds: this compound and phenothiazine panel, prepared in serial dilutions.
-
Filtration System: 96-well glass fiber filter plates (e.g., GF/B) pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding, and a cell harvester.[13]
-
Detection: Liquid scintillation cocktail and a microplate scintillation counter.
Step-by-Step Methodology:
-
Plate Preparation: In a 96-well assay plate, add 50 µL of assay buffer for total binding wells and 50 µL of 10 µM (+)-Butaclamol for non-specific binding (NSB) wells.
-
Compound Addition: Add 50 µL of serially diluted test compounds to their respective wells.
-
Radioligand Addition: Add 50 µL of [³H]Spiperone at a final concentration approximately equal to its Kd (e.g., 0.2 nM).
-
Receptor Addition: Add 50 µL of the D2 receptor membrane preparation (typically 5-10 µg of protein per well) to initiate the binding reaction. The total assay volume is 200 µL.
-
Incubation: Incubate the plate at room temperature for 60-90 minutes to allow the binding to reach equilibrium.
-
Termination & Filtration: Terminate the reaction by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester. Wash the filters three times with 200 µL of ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Dry the filter plate, add 50 µL of scintillation cocktail to each well, and count the radioactivity (in counts per minute, CPM) using a microplate scintillation counter.
-
Data Analysis: Calculate the Ki value for each test compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where IC50 is the concentration of the test compound that inhibits 50% of specific binding, [L] is the concentration of the radioligand, and Kd is the dissociation constant of the radioligand.
This protocol is identical in principle to the D2 assay but uses components specific to the 5-HT2A receptor.
Key Component Substitutions:
-
Receptor Source: Membrane preparations from cells stably expressing the human 5-HT2A receptor.[14]
-
Radioligand: [³H]Ketanserin (a selective 5-HT2A antagonist).[15]
-
Non-specific Ligand: Ketanserin (1 µM) or Mianserin (10 µM).
-
Procedure: Follow the same step-by-step methodology as outlined in Protocol 1.
Part 2: Data Presentation and Interpretation
For objective comparison, all quantitative data should be summarized in clear, structured tables. The following tables present a hypothetical dataset to illustrate how experimental results would be organized and interpreted.
| Compound | Class/Sub-class | D2 Ki (nM) | 5-HT2A Ki (nM) | 5-HT2A/D2 Ratio | Predicted EPS Risk |
| This compound | Thioxanthene | 1.5 | 4.5 | 3.0 | Low-Moderate |
| Fluphenazine | Phenothiazine (Piperazine) | 0.8 | 15.0 | 18.75 | Low |
| Thioridazine | Phenothiazine (Piperidine) | 10.5 | 5.2 | 0.5 | Moderate |
| Chlorpromazine | Phenothiazine (Aliphatic) | 12.1 | 25.4 | 2.1 | Moderate-High |
Interpretation of Table 1:
-
Potency: A lower Ki value indicates higher binding affinity. In this hypothetical example, Fluphenazine shows the highest affinity for the D2 receptor (Ki = 0.8 nM), followed by our test compound.
-
Atypicality: The 5-HT2A/D2 ratio is a key metric. A ratio greater than 1 suggests higher affinity for the 5-HT2A receptor relative to the D2 receptor, which is often associated with an atypical profile and lower EPS risk.[16] Fluphenazine exhibits the most favorable ratio. Our test compound, with a ratio of 3.0, shows a potentially better profile than Thioridazine and Chlorpromazine, suggesting a possible reduction in EPS liability compared to older phenothiazines.
| Compound | H1 (Sedation) | M1 (Anticholinergic) | α1 (Hypotension) |
| This compound | 25% | 15% | 20% |
| Fluphenazine | 30% | 10% | 45% |
| Thioridazine | 85% | 90% | 75% |
| Chlorpromazine | 95% | 80% | 90% |
Interpretation of Table 2:
-
A higher percentage of inhibition indicates stronger binding to the off-target receptor and a higher likelihood of the associated side effect.
-
Sedation: Chlorpromazine and Thioridazine show very high affinity for the H1 receptor, consistent with their known sedative properties.[3] Our test compound and Fluphenazine show significantly less H1 binding, predicting a lower risk of sedation.
-
Anticholinergic Effects: Thioridazine and Chlorpromazine show potent M1 receptor binding, predicting side effects like dry mouth, blurred vision, and constipation.[3] this compound displays a much cleaner profile in this regard.
-
Orthostatic Hypotension: Strong binding to the α1-adrenergic receptor can cause a drop in blood pressure upon standing. Chlorpromazine and Thioridazine are potent blockers, while our test compound shows a markedly weaker interaction, suggesting a lower risk of this adverse effect.
Conclusion
This guide presents a robust, logical, and experimentally grounded framework for benchmarking a novel thioxanthene derivative, this compound, against a panel of established phenothiazines. By systematically applying the detailed protocols for D2 and 5-HT2A receptor binding and conducting a broad safety pharmacology screen, researchers can generate a comprehensive pharmacological profile. The interpretation of the resulting binding affinities (Ki), receptor affinity ratios, and off-target inhibition data allows for a scientifically rigorous prediction of a new compound's potential therapeutic efficacy, its likelihood of exhibiting an "atypical" antipsychotic profile, and its propensity to cause common, mechanism-based side effects. This structured approach is fundamental to the rational design and development of safer and more effective neuroleptic agents.
References
- 1. drugs.com [drugs.com]
- 2. benchchem.com [benchchem.com]
- 3. egpat.com [egpat.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Thioxanthene - Wikipedia [en.wikipedia.org]
- 6. goodrx.com [goodrx.com]
- 7. In Vitro and In Vivo Models for the Investigation of Potential Drugs Against Schizophrenia [mdpi.com]
- 8. Phenothiazine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Antipsychotics, Phenothiazine: Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 10. webhome.auburn.edu [webhome.auburn.edu]
- 11. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 12. Genetic inference of on-target and off-target side-effects of antipsychotic medications | PLOS Genetics [journals.plos.org]
- 13. benchchem.com [benchchem.com]
- 14. reactionbiology.com [reactionbiology.com]
- 15. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 16. gpnotebook.com [gpnotebook.com]
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 1-(9-Thioxanthenyl)piperazine
This document provides a detailed protocol for the proper and safe disposal of 1-(9-Thioxanthenyl)piperazine, a heterocyclic compound utilized in advanced pharmaceutical research and development. Adherence to these procedures is critical for ensuring laboratory safety, maintaining regulatory compliance, and protecting the environment. This guide is structured to provide researchers, scientists, and drug development professionals with the necessary technical and procedural information for responsible waste management.
Hazard Profile and Core Safety Principles
This compound (CAS No. 827614-61-9) is a molecule combining a thioxanthene core with a piperazine ring. While comprehensive toxicological data for this specific compound is limited, a robust safety assessment must be derived from the known hazards of its constituent functional groups.
-
Piperazine Moiety: The piperazine component is the primary driver of the hazard profile. Piperazine and its derivatives are known to be corrosive, capable of causing severe skin burns and serious eye damage.[1][2][3][4] They are also recognized as potent skin and respiratory sensitizers, meaning repeated exposure can lead to allergic reactions.[2][3][4] Furthermore, piperazine is classified as harmful if swallowed and poses a risk to fertility and the unborn child.[1][3][4] Crucially, it is harmful to aquatic organisms with long-lasting effects, making environmental containment a priority.[1]
-
Thioxanthene Moiety: The thioxanthene core is a stable tricyclic structure. Related compounds like thioxanthen-9-one are generally stable solids but are incompatible with strong oxidizing agents.[5] While less acutely hazardous than piperazine, it should be handled with the standard care afforded to all specialized organic compounds.
Given this composite profile, this compound must be managed as a corrosive, sensitizing, and environmentally hazardous chemical waste . The foundational principle of its disposal is waste minimization and segregation . Never dispose of this compound or its containers in standard trash or down the sanitary sewer.
| Hazard Classification | Associated Risk | Primary Moiety | Source |
| Skin Corrosion/Irritation | Causes skin irritation and severe burns. | Piperazine | [1][6] |
| Serious Eye Damage | Causes serious eye damage. | Piperazine | [1][4] |
| Sensitization | May cause allergic skin or respiratory reactions. | Piperazine | [3][4] |
| Acute Toxicity (Oral) | Harmful if swallowed. | Piperazine | [1][4] |
| Reproductive Toxicity | Suspected of damaging fertility or the unborn child. | Piperazine | [3][4] |
| Aquatic Hazard | Harmful to aquatic life with long-term effects. | Piperazine | [1] |
Personal Protective Equipment (PPE) and Engineering Controls
Before handling this compound for any purpose, including disposal preparation, ensure the following controls are in place. The causality is clear: engineering controls provide the first line of defense, while PPE protects from residual exposure.
-
Engineering Controls: Always handle the solid compound and concentrated solutions within a certified chemical fume hood to prevent inhalation of dust or vapors.[7][8][9] Ensure an eyewash station and safety shower are immediately accessible.[3][8][10]
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear tight-sealing safety goggles or a face shield. Standard safety glasses are insufficient due to the corrosive risk.[8]
-
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Double-gloving is recommended when handling the pure compound. Contaminated gloves must be removed promptly and disposed of as hazardous waste.[2]
-
Body Protection: Wear a lab coat, long pants, and closed-toe shoes. For significant handling operations, a chemically resistant apron is advised.[1]
-
Disposal Decision Workflow
The proper disposal pathway depends on the form of the waste. The following workflow provides a logical decision-making process for segregating and managing different waste streams containing this compound.
Caption: Disposal workflow for this compound waste.
Step-by-Step Disposal Protocols
Protocol 4.1: Disposal of Unused or Expired Solid Compound
-
Containerization: Place the original container, or the pure chemical itself, inside a larger, sealable, and chemically compatible secondary container (e.g., a polyethylene pail). This prevents release in case the primary container is compromised.
-
Labeling: Affix a "Hazardous Waste" label to the outer container.[11] Fill it out completely, including:
-
Full Chemical Name: "this compound"
-
CAS Number: "827614-61-9"
-
Hazard Characteristics: "Corrosive, Sensitizer, Environmental Hazard"
-
Principal Investigator's Name and Laboratory Information.[11]
-
-
Storage: Store the labeled container in a designated Satellite Accumulation Area (SAA) away from incompatible materials like strong acids and oxidizing agents.[7][11]
-
Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste contractor.[10]
Protocol 4.2: Disposal of Contaminated Solutions (Aqueous & Organic)
-
Segregation: Collect liquid waste containing this compound in a dedicated, closable, and compatible waste container. Do not mix with other waste streams unless explicitly permitted by your EHS office.
-
Labeling: Clearly label the container as "Hazardous Waste," listing all chemical constituents with their approximate concentrations.[11]
-
pH Consideration: Due to the basic piperazine moiety, solutions may be alkaline. Neutralization is generally not recommended as it can cause exothermic reactions or precipitation. Waste should be disposed of as-is, with the corrosive nature noted on the label.
-
Storage and Pickup: Store the container in the SAA, ensuring the lid is securely fastened when not in use. Arrange for pickup via your institution's EHS office.
Protocol 4.3: Disposal of Contaminated Labware and Consumables
-
Sharps: Needles, scalpels, or other contaminated sharps must be placed directly into a designated, puncture-proof hazardous waste sharps container.
-
Glassware: Whenever possible, glassware should be decontaminated before washing for reuse (see Section 5). If decontamination is not feasible, the glassware must be disposed of as solid hazardous waste in a designated container.
-
Consumables: Contaminated gloves, weigh boats, pipette tips, and bench paper should be collected in a dedicated, lined container clearly labeled as hazardous waste.
Decontamination and Spill Management
Effective decontamination is essential for safety and preventing cross-contamination.
Protocol 5.1: Surface and Equipment Decontamination
-
Preparation: Prepare a decontamination solution. A common approach involves a three-step process: deactivation, decontamination, and cleaning. For this compound, a suitable decontamination agent would be a detergent solution, followed by a solvent rinse (e.g., 70% ethanol or isopropanol) to remove organic residues.
-
Application: Liberally apply the detergent solution to the contaminated surface and scrub thoroughly. Allow for a contact time of at least 10-15 minutes.
-
Rinsing: Wipe away the detergent with absorbent pads. Follow with a rinse using the chosen solvent, and then a final rinse with water.
-
Waste: All materials used for decontamination (pads, wipes) are considered hazardous waste and must be disposed of according to Protocol 4.3.
Protocol 5.2: Spill Response
-
Minor Spill (Solid):
-
Evacuate non-essential personnel from the immediate area.[10]
-
Wearing full PPE, gently cover the spill with a dry absorbent material like vermiculite, sand, or a commercial spill absorbent. DO NOT use water, as this will create a corrosive solution.[1]
-
Carefully sweep the mixture into a designated hazardous waste container. Avoid creating dust.[1]
-
Decontaminate the spill area as described in Protocol 5.1.
-
-
Major Spill:
-
Evacuate the entire laboratory immediately.
-
Alert your institution's emergency response team and EHS office.[10]
-
Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.
-
Conclusion
The proper disposal of this compound is a non-negotiable aspect of laboratory safety and environmental stewardship. By understanding its hazard profile, derived primarily from its corrosive and sensitizing piperazine moiety, and by adhering to the rigorous segregation, labeling, and disposal protocols outlined in this guide, researchers can effectively manage this chemical waste stream. Always consult your institution's specific EHS guidelines and local regulations to ensure full compliance.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. chemdmart.com [chemdmart.com]
- 3. fishersci.com [fishersci.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. fishersci.com [fishersci.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. mmbio.byu.edu [mmbio.byu.edu]
- 8. fishersci.com [fishersci.com]
- 9. assets.thermofisher.cn [assets.thermofisher.cn]
- 10. nj.gov [nj.gov]
- 11. research.cuanschutz.edu [research.cuanschutz.edu]
Navigating the Safe Handling of 1-(9-Thioxanthenyl)piperazine: A Practical Guide to Personal Protective Equipment and Disposal
Welcome to your essential guide for the safe handling and disposal of 1-(9-Thioxanthenyl)piperazine (CAS No. 827614-61-9). As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document moves beyond a simple checklist, offering a deep dive into the rationale behind specific personal protective equipment (PPE) choices, operational workflows, and disposal protocols. By understanding the "why," we empower you to build a self-validating system of safety in your laboratory.
The thioxanthene core of this molecule is a well-established pharmacophore found in various therapeutic agents, particularly antipsychotics.[1][2] The piperazine moiety is also a common structural feature in many active pharmaceutical ingredients. While this specific compound's toxicological profile is not as extensively documented as its parent structures, the available safety data provides clear guidance on its primary hazards.[3] This guide synthesizes this specific information with established protocols for piperazine derivatives to ensure a comprehensive safety framework.
Hazard Profile: Understanding the Risks
This compound is a solid organic compound classified with specific, immediate health risks that dictate our handling procedures.[3] A clear understanding of these hazards is the foundation of our safety protocol.
| Hazard Statement | GHS Code | GHS Pictogram | Implication for Handling | Source |
| Causes skin irritation | H315 | GHS07 | Direct contact with the skin must be avoided. Protective gloves and lab coats are mandatory. | [3] |
| Causes serious eye irritation | H319 | GHS07 | The compound can cause significant eye damage upon contact. Eye protection is non-negotiable. | [3] |
| May cause respiratory irritation | H335 | GHS07 | Inhalation of the solid dust or aerosols must be prevented. Handling should occur in well-ventilated areas or hoods. | [3] |
GHS07: Harmful/Irritant[3]
Given these hazards, all personal contact, including inhalation, should be strictly avoided.[4][5] Adherence to good occupational work practices, such as washing hands thoroughly with soap and water after handling and laundering work clothes separately, is a critical baseline.[4][5]
Core Directive: Personal Protective Equipment (PPE)
The selection of PPE is not a one-size-fits-all approach; it is dictated by the specific task and the associated risk of exposure. The following recommendations provide a tiered approach to safety.
Standard Laboratory Operations (Low-Risk Scenarios)
For tasks such as handling sealed containers, preparing solutions in a fume hood, or performing routine analytical measurements where the risk of aerosolization is low.
-
Hand Protection: Nitrile gloves are the minimum requirement. Always inspect gloves before use and practice proper removal techniques to avoid skin contact.[6] If prolonged contact is anticipated, consider heavier-duty gloves or double-gloving.
-
Eye and Face Protection: Chemical safety goggles that conform to OSHA 29 CFR 1910.133 or European Standard EN166 are mandatory.[6] These provide a seal around the eyes and offer superior protection against splashes and airborne particles compared to standard safety glasses.
-
Body Protection: A professional lab coat, fully buttoned, is required to protect against incidental skin contact.[7]
Operations with High Risk of Exposure (Weighing, Transfers, Spill Cleanup)
For tasks where dust or aerosols can be generated, such as weighing the solid compound, transferring it between containers, or cleaning up spills.
-
Respiratory Protection: Due to the risk of respiratory irritation (H335), these operations must be conducted within a certified chemical fume hood or a ventilated balance enclosure.[3] If engineering controls are insufficient to maintain exposure below acceptable limits, a NIOSH-approved respirator is necessary.[6][7] For dusts, a P95 or P100 particulate respirator is appropriate.[8]
-
Hand and Body Protection: In addition to standard nitrile gloves and a lab coat, a PVC apron may be required for large-quantity transfers or spill response to provide an additional barrier. For major spills, full-body protective clothing may be necessary.[4]
Experimental Protocol: Donning and Doffing PPE
A disciplined approach to putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Lab Coat: Put on the lab coat and fasten all buttons.
-
Respirator (if required): Perform a seal check according to the manufacturer's instructions.
-
Eye Protection: Put on safety goggles.
-
Gloves: Don gloves, ensuring the cuffs are pulled over the sleeves of the lab coat.
Doffing Sequence (to be performed at the exit of the work area):
-
Gloves: Remove gloves using a skin-to-skin and glove-to-glove technique. Dispose of them in the designated hazardous waste container.
-
Lab Coat: Remove the lab coat by rolling it inside-out, without touching the exterior surface. Place it in a designated container for laundering or disposal.[4][5]
-
Eye Protection: Remove goggles.
-
Respirator (if used): Remove the respirator.
-
Hygiene: Wash hands thoroughly with soap and water immediately after removing all PPE.[4]
Operational and Disposal Plans
Spill Management
Immediate and correct response to a spill is critical to mitigate exposure.
-
Minor Spills (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE (respirator, goggles, lab coat, gloves), gently cover the spill with an absorbent material like sand or vermiculite to avoid generating dust.[4] Do not dry sweep.[7]
-
Carefully sweep up the material and place it into a suitable, labeled container for hazardous waste disposal.[5][9]
-
Clean the spill area with soap and water, and decontaminate all equipment used for the cleanup.[4]
-
-
Major Spills:
-
Evacuate the area immediately and alert emergency responders.[4]
-
Restrict access to the area.
-
Only personnel trained and equipped with full-body protective clothing and a self-contained breathing apparatus should enter the area to perform cleanup.
-
Disposal Pathway
All waste containing this compound, including contaminated consumables (gloves, wipes, pipette tips) and surplus material, must be treated as hazardous waste.[3]
-
Segregation: Collect all waste in a dedicated, clearly labeled, and sealed container. Do not mix with other waste streams.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name: "this compound".
-
Storage: Store the sealed waste container in a designated satellite accumulation area away from incompatible materials.[10]
-
Disposal: Arrange for disposal through your institution's Environmental Health & Safety (EHS) office. Disposal will likely involve incineration in a licensed facility or burial in a certified landfill.[4] Never discharge this chemical into drains or the environment.[4][11]
Visualization of Key Workflows
To further clarify these critical processes, the following diagrams illustrate the decision-making logic for PPE selection and waste disposal.
Caption: PPE Selection Workflow for this compound.
Caption: Disposal Pathway for this compound Waste.
By integrating these principles and protocols into your daily laboratory operations, you create a robust safety culture that protects you, your colleagues, and the integrity of your research.
References
- 1. A Double-Edged Sword: Thioxanthenes Act on Both the Mind and the Microbiome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Tricyclic - Wikipedia [en.wikipedia.org]
- 3. fluorochem.co.uk [fluorochem.co.uk]
- 4. datasheets.scbt.com [datasheets.scbt.com]
- 5. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. nj.gov [nj.gov]
- 8. keyorganics.net [keyorganics.net]
- 9. fishersci.com [fishersci.com]
- 10. mmbio.byu.edu [mmbio.byu.edu]
- 11. cleanchemlab.com [cleanchemlab.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
